Ethyl thiomorpholine-3-carboxylate hydrochloride
Description
Properties
IUPAC Name |
ethyl thiomorpholine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-2-10-7(9)6-5-11-4-3-8-6;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRCEZBURAQLBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589622 | |
| Record name | Ethyl thiomorpholine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159381-07-4 | |
| Record name | Ethyl thiomorpholine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 159381-07-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl thiomorpholine-3-carboxylate hydrochloride chemical properties
An In-depth Technical Guide to Ethyl Thiomorpholine-3-Carboxylate Hydrochloride
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to researchers and professionals in drug discovery and organic synthesis. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and discuss its potential applications, grounding our analysis in established scientific principles and available data.
Molecular Structure and Identification
This compound is a thiomorpholine derivative, which is a six-membered saturated heterocyclic ring containing both a sulfur and a nitrogen atom. The ethyl carboxylate group at the 3-position and the hydrochloride salt form are key features influencing its chemical behavior.
Chemical Structure:
Caption: Chemical structure of this compound.
Key Identifiers:
| Identifier | Value | Source |
| CAS Number | 87463-91-0 | |
| Molecular Formula | C7H14ClNO2S | |
| Molecular Weight | 211.71 g/mol | |
| Canonical SMILES | CCOC(=O)C1CSCCN1.Cl | |
| InChI | InChI=1S/C7H13NO2S.ClH/c1-2-11-7(10)6-5-8-3-4-9-6;/h6,8-9H,2-5H2,1H3;1H |
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and biological activity.
Table of Properties:
| Property | Value | Notes |
| Appearance | White to off-white powder/crystals | Visual inspection. |
| Melting Point | 138-142 °C | |
| Solubility | Soluble in water. | The hydrochloride salt form generally confers aqueous solubility. |
| Stability | Store in a cool, dry place. Keep container tightly closed in a dry and well-ventilated place. | Standard recommendation for amine hydrochlorides. |
Expert Insight: The presence of the hydrochloride salt significantly enhances the compound's polarity and, consequently, its solubility in aqueous media compared to its free base form. This is a crucial consideration for its use in biological assays and for potential formulation as a pharmaceutical agent. The melting point range suggests a crystalline solid of reasonable purity.
Synthesis and Reactivity
Understanding the synthesis of this compound provides context for potential impurities and informs its reactivity. A common synthetic route involves the cyclization of appropriate precursors.
Conceptual Synthesis Workflow:
A plausible synthetic approach involves the reaction of a cysteine ethyl ester equivalent with a suitable dielectrophile, such as a 1,2-dihaloethane, followed by cyclization. The final step would be the formation of the hydrochloride salt by treatment with hydrochloric acid.
Caption: Conceptual workflow for the synthesis of this compound.
Reactivity Profile:
-
Amine Functionality: The secondary amine within the thiomorpholine ring is the most reactive site. As a hydrochloride salt, the nitrogen is protonated, rendering it less nucleophilic. However, in the presence of a base, the free amine can be regenerated and will undergo reactions typical of secondary amines, such as acylation, alkylation, and sulfonylation.
-
Ester Functionality: The ethyl carboxylate group is susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or be reduced to the corresponding alcohol.
-
Sulfur Atom: The sulfur atom in the thiomorpholine ring is a potential site for oxidation, which could lead to the formation of the corresponding sulfoxide or sulfone.
Applications in Research and Development
This compound serves as a valuable building block in medicinal chemistry and organic synthesis. Its bifunctional nature (secondary amine and ester) allows for diverse chemical modifications.
Potential Applications:
-
Scaffold for Drug Discovery: The thiomorpholine core is present in a number of biologically active compounds. This molecule can be used as a starting point for the synthesis of more complex molecules with potential therapeutic applications.
-
Synthesis of Novel Ligands: The amine and ester groups can be functionalized to create novel ligands for various biological targets.
-
Peptidomimetic Research: As a constrained amino acid analogue, it can be incorporated into peptide sequences to study structure-activity relationships and improve metabolic stability.
Experimental Protocol: Deprotection of the Amine (Free Base Generation)
To utilize the nucleophilicity of the secondary amine, the hydrochloride salt must be neutralized.
Objective: To generate the free base of Ethyl Thiomorpholine-3-Carboxylate for subsequent reaction.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve a known quantity of this compound in a minimal amount of deionized water in a separatory funnel.
-
Slowly add saturated aqueous NaHCO₃ solution to the separatory funnel. Swirl gently. CO₂ evolution may be observed. Continue addition until the aqueous layer is basic (test with pH paper, pH > 8).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc) three times. Combine the organic layers.
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base, likely as an oil or low-melting solid.
Trustworthiness of Protocol: This is a standard acid-base extraction procedure. The use of a weak base like sodium bicarbonate is sufficient to deprotonate the secondary ammonium salt without promoting significant ester hydrolysis. The extraction and drying steps are standard procedures to isolate the organic-soluble free base.
Safety and Handling
As with any chemical, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
An In-depth Technical Guide to the Structure Elucidation of Ethyl Thiomorpholine-3-carboxylate Hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of ethyl thiomorpholine-3-carboxylate hydrochloride. Moving beyond a simple recitation of analytical techniques, this document delves into the strategic rationale behind experimental selection, data interpretation, and the synergistic interplay of various spectroscopic and analytical methods. It is designed to serve as a practical and authoritative resource for professionals engaged in the characterization of novel heterocyclic compounds, emphasizing a self-validating approach to ensure the highest degree of scientific integrity.
Introduction: The Significance of Thiomorpholine Scaffolds
The thiomorpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Thiomorpholine and its derivatives have shown potential as antioxidant, hypolipidemic, antitubercular, and antiprotozoal agents. This compound serves as a key building block in the synthesis of more complex molecules, making its unambiguous structural confirmation a critical first step in many drug discovery pipelines. The introduction of the hydrochloride salt form enhances stability and aqueous solubility, properties that are often desirable for pharmaceutical development. This guide will walk through the logical progression of experiments required to confirm the molecular structure, connectivity, and stereochemistry of this important heterocyclic compound.
Foundational Analysis: Confirming the Molecular Blueprint
Before delving into complex spectroscopic analysis, foundational techniques provide the initial, yet critical, pieces of the structural puzzle. These methods confirm the elemental composition and molecular mass, forming the basis upon which all subsequent data is interpreted.
2.1. Elemental Analysis
Elemental analysis provides the empirical formula by determining the percentage composition of each element (C, H, N, S, Cl) in the compound. For this compound (C7H14ClNO2S), the theoretical percentages are:
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.01 | 7 | 84.07 | 39.71% |
| Hydrogen (H) | 1.01 | 14 | 14.14 | 6.68% |
| Chlorine (Cl) | 35.45 | 1 | 35.45 | 16.74% |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 6.62% |
| Oxygen (O) | 16.00 | 2 | 32.00 | 15.11% |
| Sulfur (S) | 32.07 | 1 | 32.07 | 15.15% |
| Total | 211.74 | 100.00% |
Protocol: Elemental Analysis (CHNS)
-
Sample Preparation: A precisely weighed sample (typically 1-3 mg) of the dried compound is placed in a tin or silver capsule.
-
Combustion: The sample is combusted at high temperatures (≥900°C) in a stream of pure oxygen. This process converts the sample into simple gases (CO2, H2O, N2, SO2).
-
Separation and Detection: The gaseous products are separated by gas chromatography and quantified using a thermal conductivity detector.
-
Calculation: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.
Self-Validation Check: The experimental percentages should be within ±0.4% of the theoretical values to confirm the empirical formula.
2.2. Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the parent molecule and fragmentation patterns that offer clues about its structure. For this compound, the expected molecular weight is approximately 211.71 g/mol .
Expected Observations:
-
Molecular Ion Peak (M+): The mass spectrum of the free base (ethyl thiomorpholine-3-carboxylate) should show a molecular ion peak at m/z ≈ 175. This corresponds to the molecule [C7H13NO2S]+.
-
Isotope Pattern: The presence of sulfur will result in a characteristic M+2 peak with an intensity of about 4.4% relative to the M+ peak, due to the natural abundance of the ³⁴S isotope.
-
Fragmentation: Common fragmentation patterns for esters include the loss of the ethoxy group (-OCH2CH3) or the entire ester functionality.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infusion: Infuse the sample solution into the ESI source at a constant flow rate.
-
Ionization: Apply a high voltage to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.
-
Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of 1D and 2D NMR experiments will be used to establish the carbon-hydrogen framework and the connectivity of all atoms in the molecule.
3.1. ¹H NMR Spectroscopy
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Signals for Ethyl Thiomorpholine-3-carboxylate:
| Proton(s) | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| -CH₃ (ethyl) | ~1.2-1.3 | Triplet (t) | 3H | Protons on the methyl group of the ethyl ester. |
| -CH₂- (ethyl) | ~4.1-4.2 |
Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to Ethyl Thiomorpholine-3-carboxylate Hydrochloride
In the landscape of medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," serve as versatile starting points for the development of novel therapeutics due to their ability to bind to multiple biological targets.[1] The thiomorpholine moiety, a six-membered saturated heterocycle containing both sulfur and nitrogen, has emerged as one such prominent scaffold.[1][2] Its unique stereoelectronic properties and conformational flexibility allow for strategic modifications that can significantly influence biological activity. This compound is a key derivative of this scaffold, serving as a critical building block for synthesizing more complex, pharmacologically active molecules.
This technical guide provides a comprehensive overview of this compound, detailing its fundamental properties, a validated workflow for its characterization, and its role within the broader context of drug development. The information presented herein is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Core Physicochemical & Structural Characteristics
This compound is the hydrochloride salt of the ethyl ester of thiomorpholine-3-carboxylic acid. The addition of the hydrochloride group enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and subsequent reactions. Its core properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₂S | PubChem[3] |
| Molecular Weight | 211.71 g/mol | PubChem, SCBT[3][4] |
| CAS Number | 159381-07-4 | PubChem, SCBT[3][4] |
| IUPAC Name | ethyl thiomorpholine-3-carboxylate;hydrochloride | PubChem[3] |
| Synonyms | Thiomorpholine-3-carboxylic acid ethyl ester hydrochloride | SCBT[4] |
| Appearance | White Solid (Typical) | Thermo Fisher Scientific[5] |
| Parent Compound | Ethyl thiomorpholine-3-carboxylate | PubChem[3] |
Synthesis and Quality Control: A Self-Validating Workflow
The synthesis of this compound typically involves a multi-step process. While numerous specific synthetic routes exist for thiomorpholine derivatives[6], a common conceptual pathway involves the formation of the core thiomorpholine ring, followed by esterification and salt formation. The trustworthiness of the final compound relies on a rigorous, multi-faceted analytical characterization workflow where each step validates the others.
Conceptual Synthesis and Purification Workflow
The synthesis must be meticulously planned to control impurities. The following diagram illustrates a logical workflow, beginning from precursor molecules and culminating in a highly pure, characterized final product. The causality is clear: each step builds upon the successful completion of the previous one, with purification being a critical gatekeeper to ensure the quality of the intermediate for the next reaction.
Caption: Conceptual workflow for synthesis and purification.
Analytical Characterization Protocol
To ensure the identity, purity, and structural integrity of the synthesized compound, a self-validating analytical protocol is essential. This involves orthogonal methods that provide complementary information.
Objective: To confirm the structure and assess the purity of this compound.
Methodology:
-
Visual Inspection:
-
Step 1.1: Observe the physical state and color of the sample. It should be a white to off-white solid.[5]
-
Causality: A significant deviation in color may indicate the presence of impurities or degradation.
-
-
Purity Assessment via High-Performance Liquid Chromatography (HPLC):
-
Step 2.1: Prepare a standard solution of the compound in a suitable solvent (e.g., Methanol/Water).
-
Step 2.2: Inject the solution into an HPLC system equipped with a C18 column and a UV detector.
-
Step 2.3: Run a gradient elution method to separate the main compound from any potential impurities.
-
Step 2.4: Analyze the resulting chromatogram. Purity is determined by the area percentage of the main peak.
-
Causality: HPLC provides a quantitative measure of purity, which is critical for its use in sensitive applications like drug synthesis.[7]
-
-
Identity Confirmation via Mass Spectrometry (MS):
-
Step 3.1: Infuse the sample solution into an LC-MS system.
-
Step 3.2: Acquire the mass spectrum in positive ion mode.
-
Step 3.3: Look for the molecular ion peak corresponding to the free base (Ethyl thiomorpholine-3-carboxylate). The expected [M+H]⁺ value is approximately 176.07 Da.
-
Causality: MS provides a direct measurement of the molecular weight, offering unambiguous confirmation of the compound's identity.
-
-
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Step 4.1: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Step 4.2: Acquire ¹H and ¹³C NMR spectra.
-
Step 4.3: Analyze the spectra for characteristic peaks: the ethyl group (a triplet and a quartet), and the protons of the thiomorpholine ring. The integration of the peaks in the ¹H NMR should correspond to the number of protons in the structure.
-
Causality: NMR provides detailed information about the chemical environment and connectivity of atoms, confirming the precise molecular structure.
-
The diagram below illustrates how these techniques work in concert to provide a comprehensive and trustworthy characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C7H14ClNO2S | CID 17433447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hovione.com [hovione.com]
An In-Depth Technical Guide to the Synthesis of Ethyl Thiomorpholine-3-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for the preparation of ethyl thiomorpholine-3-carboxylate hydrochloride. This valuable heterocyclic compound serves as a key building block in the development of novel therapeutic agents. This document delves into the underlying chemical principles, provides detailed, step-by-step experimental protocols, and discusses the critical parameters for successful synthesis and purification. The presented methodology is grounded in established chemical literature and is designed to be both reproducible and scalable.
Introduction: The Significance of the Thiomorpholine Scaffold
The thiomorpholine ring system is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active molecules.[1][2] Its unique conformational properties and ability to participate in various non-covalent interactions make it an attractive moiety for drug design. Ethyl thiomorpholine-3-carboxylate, in particular, is a versatile intermediate, offering multiple points for chemical modification to explore structure-activity relationships (SAR) in drug discovery programs.[3] The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in subsequent synthetic transformations.[4][5]
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic disconnection of the target molecule, this compound, points to L-cysteine ethyl ester as a readily available and chiral starting material. The thiomorpholine ring can be constructed through the cyclization of a cysteine derivative with a suitable two-carbon electrophile.
Figure 1: Retrosynthetic Analysis
Caption: Retrosynthetic approach for this compound.
Based on this analysis, a two-step synthetic sequence is proposed, commencing with the alkylation of the thiol group of L-cysteine ethyl ester, followed by an intramolecular cyclization to forge the thiomorpholine ring.
Detailed Synthesis Pathway
The synthesis of this compound is achieved through a two-step process starting from L-cysteine ethyl ester hydrochloride.
Step 1: S-Alkylation of L-Cysteine Ethyl Ester
The initial step involves the reaction of L-cysteine ethyl ester with a 1,2-dihaloalkane, typically 1,2-dibromoethane, to form the key intermediate, S-(2-bromoethyl)-L-cysteine ethyl ester. This reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom of the cysteine derivative attacks one of the electrophilic carbon atoms of 1,2-dibromoethane.
Scheme 1: S-Alkylation Reaction
Caption: Formation of the S-alkylated intermediate.
Step 2: Intramolecular Cyclization and Salt Formation
The S-(2-bromoethyl)-L-cysteine ethyl ester intermediate is then induced to undergo an intramolecular cyclization. Under basic conditions, the primary amine group acts as a nucleophile, attacking the carbon atom bearing the bromine, leading to the formation of the six-membered thiomorpholine ring. The reaction mixture is subsequently acidified with hydrochloric acid to yield the desired hydrochloride salt.
Scheme 2: Cyclization and Salt Formation
Caption: Formation of the thiomorpholine ring and subsequent protonation.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| L-Cysteine ethyl ester hydrochloride | 868-59-7 | 185.67 |
| 1,2-Dibromoethane | 106-93-4 | 187.86 |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |
| Ethanol (EtOH) | 64-17-5 | 46.07 |
| Diethyl ether (Et₂O) | 60-29-7 | 74.12 |
| Hydrochloric acid (HCl), concentrated | 7647-01-0 | 36.46 |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
Procedure:
Step 1: Synthesis of S-(2-Bromoethyl)-L-cysteine ethyl ester
-
To a solution of L-cysteine ethyl ester hydrochloride (18.57 g, 0.1 mol) in ethanol (200 mL) in a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium bicarbonate (16.8 g, 0.2 mol) in portions.
-
Stir the resulting suspension at room temperature for 30 minutes to neutralize the hydrochloride and liberate the free base.
-
Add 1,2-dibromoethane (28.18 g, 0.15 mol) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil. This crude intermediate can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude S-(2-bromoethyl)-L-cysteine ethyl ester in ethanol (150 mL).
-
Add a solution of sodium bicarbonate (10.08 g, 0.12 mol) in water (50 mL) to the ethanolic solution.
-
Heat the mixture to reflux for 8-12 hours to facilitate the intramolecular cyclization. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and cool the filtrate in an ice bath.
-
Bubble dry hydrogen chloride gas through the ethereal solution, or add a solution of HCl in diethyl ether, until no further precipitation is observed.
-
Collect the white precipitate of this compound by filtration.
-
Wash the product with cold diethyl ether and dry under vacuum.
Table 1: Expected Yield and Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |
| Ethyl thiomorpholine-3-carboxylate HCl | C₇H₁₄ClNO₂S | 211.71 | 65-75 | White crystalline solid |
Characterization
The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Melting Point: The melting point of the hydrochloride salt should be determined and compared with literature values.
Safety Considerations
-
1,2-Dibromoethane is a toxic and carcinogenic substance. Handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Concentrated hydrochloric acid is corrosive. Use with caution and appropriate PPE.
-
All reactions should be performed in a well-ventilated area.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By carefully controlling the reaction conditions and employing standard laboratory techniques, researchers can access this valuable building block for their drug discovery and development endeavors. The use of readily available starting materials and straightforward reaction steps makes this protocol amenable to both small-scale and larger-scale synthesis.
References
- 1. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. prepchem.com [prepchem.com]
- 4. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Starting Materials for Ethyl Thiomorpholine-3-Carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl thiomorpholine-3-carboxylate hydrochloride is a pivotal heterocyclic building block in contemporary drug discovery, prized for its unique conformational features and versatile reactivity. This guide offers a comprehensive exploration of the foundational starting materials and synthetic strategies employed in its preparation. As a senior application scientist, this document moves beyond a mere recitation of protocols to provide a causal analysis of experimental choices, ensuring a deep, actionable understanding for researchers in the field. Every methodological discussion is grounded in established chemical principles, offering a self-validating framework for the synthesis of this crucial intermediate.
Strategic Importance in Medicinal Chemistry
The thiomorpholine scaffold is a bioisostere of the morpholine ring, where the oxygen atom is replaced by sulfur. This substitution imparts distinct physicochemical properties, including altered lipophilicity, hydrogen bonding capacity, and metabolic stability. This compound, in particular, serves as a versatile precursor for a wide array of more complex molecules, finding application in the development of novel therapeutics. Its value lies in the trifunctional nature of the molecule: a secondary amine for amide or amine derivatization, an ester for hydrolysis or amidation, and the thiomorpholine ring itself as a core structural element.
Core Starting Materials: A Strategic Analysis
The synthesis of this compound is a multi-step process that hinges on the judicious selection of readily available and cost-effective starting materials. The most logical and widely adopted synthetic strategy commences with the construction of the thiomorpholine-3-carboxylic acid core, followed by esterification and salt formation.
L-Cysteine: The Chiral Fountainhead
The primary chiral starting material for the synthesis of the thiomorpholine core is the naturally occurring amino acid, L-cysteine.
-
Chemical Structure:
-
Rationale for Selection: L-cysteine is an ideal precursor for several key reasons:
-
Inherent Chirality: It provides a straightforward route to enantiomerically pure thiomorpholine derivatives, which is of paramount importance in modern drug development to minimize off-target effects and enhance therapeutic efficacy.
-
Reactive Thiol Group: The nucleophilic thiol (-SH) group is perfectly poised for reaction with a suitable electrophile to initiate the formation of the heterocyclic ring.
-
Amino and Carboxyl Functionalities: The presence of both an amino (-NH₂) and a carboxylic acid (-COOH) group provides the necessary handles for subsequent chemical modifications.
-
1,2-Dihaloethanes: The Cyclization Partner
To form the six-membered thiomorpholine ring, a two-carbon electrophilic synthon is required to bridge the sulfur and nitrogen atoms of cysteine. 1,2-dihaloethanes, such as 1,2-dibromoethane or 1,2-dichloroethane, are the most common reagents for this purpose.
-
Chemical Structure (1,2-dibromoethane):
-
Mechanism of Action: The reaction proceeds via a tandem nucleophilic substitution. The deprotonated thiol of cysteine first displaces one of the halide atoms. This is followed by an intramolecular cyclization where the amino group displaces the second halide, forming the thiomorpholine ring. This reaction is typically carried out in the presence of a base to deprotonate the thiol and neutralize the hydrohalic acid byproduct.
Synthetic Workflow: From Starting Materials to Final Product
The overall synthetic pathway can be logically divided into three key stages:
-
Synthesis of Thiomorpholine-3-carboxylic Acid: The foundational step where the heterocyclic core is constructed.
-
Esterification: Conversion of the carboxylic acid to its corresponding ethyl ester.
-
Hydrochloride Salt Formation: Preparation of the final, stable salt form.
Below is a detailed, step-by-step methodology for this synthetic sequence.
Stage 1: Synthesis of Thiomorpholine-3-carboxylic Acid
This stage involves the reaction of L-cysteine with a 1,2-dihaloethane.
Experimental Protocol:
-
Dissolution and Deprotonation: L-cysteine is dissolved in an aqueous solution of a suitable base, such as sodium hydroxide or sodium carbonate. This deprotonates the thiol group, forming the more nucleophilic thiolate.
-
Addition of Dihaloethane: 1,2-dibromoethane is added to the reaction mixture. The reaction is typically heated to facilitate the nucleophilic substitution and subsequent cyclization.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Isolation: Upon completion, the reaction mixture is cooled and acidified to precipitate the product. The solid thiomorpholine-3-carboxylic acid is then collected by filtration, washed, and dried.
| Parameter | Value/Condition | Rationale |
| Starting Materials | L-cysteine, 1,2-dibromoethane | Readily available and provide the necessary functionalities. |
| Base | Sodium Hydroxide | To deprotonate the thiol and drive the reaction. |
| Solvent | Water | Economical and effective for dissolving the starting materials. |
| Temperature | Reflux | To overcome the activation energy of the reaction. |
| Workup | Acidification | To precipitate the zwitterionic product. |
Stage 2: Fischer Esterification to Ethyl Thiomorpholine-3-carboxylate
The carboxylic acid is converted to the ethyl ester using the well-established Fischer esterification method.[1][2]
Experimental Protocol:
-
Acidic Ethanolic Solution: Thiomorpholine-3-carboxylic acid is suspended in anhydrous ethanol. A strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas, is carefully added.
-
Heating under Reflux: The mixture is heated to reflux to drive the equilibrium towards the formation of the ester.[3]
-
Removal of Water: To further favor product formation, water, a byproduct of the reaction, can be removed using a Dean-Stark apparatus or by using a large excess of ethanol.[1]
-
Neutralization and Extraction: After the reaction is complete, the mixture is cooled and the excess acid is neutralized with a weak base, such as sodium bicarbonate solution. The ethyl ester is then extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude ethyl thiomorpholine-3-carboxylate. Further purification can be achieved by column chromatography if necessary.
| Parameter | Value/Condition | Rationale |
| Reactants | Thiomorpholine-3-carboxylic acid, Ethanol | To form the desired ethyl ester. |
| Catalyst | Sulfuric Acid or HCl | To protonate the carbonyl oxygen and activate the carboxylic acid. |
| Temperature | Reflux | To accelerate the reaction and shift the equilibrium. |
| Workup | Neutralization and Extraction | To isolate the ester from the reaction mixture. |
Stage 3: Formation of the Hydrochloride Salt
The final step is the conversion of the free base ester to its more stable and crystalline hydrochloride salt.
Experimental Protocol:
-
Dissolution: The purified ethyl thiomorpholine-3-carboxylate is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Addition of HCl: A solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the stirred solution of the ester.
-
Precipitation and Isolation: The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution. The solid is collected by filtration, washed with the anhydrous solvent to remove any unreacted starting material, and dried under vacuum.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound from its core starting materials.
Caption: Synthetic pathway for this compound.
Conclusion
The synthesis of this compound is a well-established process that relies on fundamental principles of organic chemistry. By understanding the rationale behind the choice of starting materials—L-cysteine as a chiral source and 1,2-dihaloethanes as cyclizing agents—and the key transformations of ring formation, esterification, and salt formation, researchers can confidently and efficiently produce this valuable building block for drug discovery and development. The methodologies outlined in this guide provide a robust framework for the practical synthesis and underscore the importance of a deep understanding of reaction mechanisms and experimental design.
References
The Thiomorpholine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Thiomorpholine Derivatives
Abstract
The thiomorpholine moiety, a sulfur-containing saturated heterocycle, has emerged from the shadow of its well-known oxygenated analog, morpholine, to establish itself as a privileged scaffold in medicinal chemistry.[1] Its unique stereoelectronic properties, including its role as a hydrogen bond acceptor and its conformational flexibility, have led to its incorporation into a wide array of biologically active molecules. The substitution of oxygen with sulfur significantly alters the physicochemical properties of the ring, impacting its size, lipophilicity, and metabolic stability, which medicinal chemists can strategically exploit in drug design.[1] This guide provides a comprehensive overview of the diverse biological activities of thiomorpholine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. We will explore their applications as anticancer, antimicrobial, anti-inflammatory, antidiabetic, antioxidant, and hypolipidemic agents, supported by quantitative data, detailed protocols, and mechanistic pathway diagrams to offer a holistic resource for researchers and drug development professionals.
The Ascendance of a Privileged Scaffold in Medicinal Chemistry
In the lexicon of drug discovery, a "privileged scaffold" refers to a molecular framework capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for developing novel therapeutics.[1] For decades, the morpholine ring has been a quintessential example of such a scaffold, featuring in numerous approved drugs. Its sulfur analog, thiomorpholine, has steadily gained prominence, demonstrating a remarkable spectrum of pharmacological activities.[1] This versatility has cemented its status as an invaluable building block in the medicinal chemist's arsenal.
The strategic replacement of the morpholine oxygen with a sulfur atom can lead to improved pharmacokinetic profiles and novel biological activities. The sulfur atom can exist in different oxidation states—sulfide, sulfoxide, and sulfone—further expanding the chemical space and allowing for the fine-tuning of a drug candidate's properties. This guide will explore the rich pharmacology of this versatile scaffold.
Anticancer Activity: Targeting Key Signaling Pathways
Thiomorpholine derivatives have shown significant potential as anticancer agents, often by inhibiting key signaling pathways implicated in cancer cell proliferation and survival.[1]
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
A frequently deregulated signaling network in various human cancers is the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway, which is critical for cell proliferation, growth, and survival. Several thiomorpholine-containing compounds have been developed as potent inhibitors of this pathway. For instance, derivatives of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine have been synthesized and evaluated as PI3K inhibitors.[2]
The morpholine oxygen in many PI3K inhibitors forms a critical hydrogen bond in the hinge region of the kinase domain. Replacing this with a thiomorpholine can modulate selectivity and potency. The general mechanism involves the inhibitor binding to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequently blocking the downstream activation of Akt and mTOR. This leads to the inhibition of cell growth and the induction of apoptosis.
Caption: PI3K/Akt/mTOR signaling pathway and inhibition by thiomorpholine derivatives.
Quantitative Data: Anticancer Activity
The cytotoxic effects of various thiomorpholine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolyl-thiomorpholine (3f) | A549 (Lung) | 3.72 | [3] |
| Thiazolyl-thiomorpholine (3d) | A549 (Lung) | 6.93 | [3] |
| Thiazolyl-thiomorpholine (3c) | A549 (Lung) | 7.61 | [3] |
| Thiazolyl-thiomorpholine (3a) | A549 (Lung) | 10.32 | [3] |
| Cisplatin (Reference) | A549 (Lung) | 12.50 | [3] |
| N-azole substituted thiomorpholine (10c) | A549 (Lung) | 10.1 | [4] |
| N-azole substituted thiomorpholine (10c) | HeLa (Cervical) | 30.0 | [4] |
| Thiopyrano[4,3-d]pyrimidine (8d) | A549 (Lung) | 6.02 | [2] |
| Thiopyrano[4,3-d]pyrimidine (8d) | PC-3 (Prostate) | 8.91 | [2] |
| Thiopyrano[4,3-d]pyrimidine (8d) | MCF-7 (Breast) | 8.39 | [2] |
Experimental Protocols: Evaluating Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the thiomorpholine derivatives in cell culture medium. Replace the old medium with the medium containing the test compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against compound concentration.[3]
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early hallmark of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the thiomorpholine derivative at various concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 × 10^6 cells/mL.[7]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of a propidium iodide (PI) working solution to 100 µL of the cell suspension.[7]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[7]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry as soon as possible.[7] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Antimicrobial Activity: A New Generation of Antibiotics
Thiomorpholine derivatives have shown potent activity against a range of microbial pathogens, including drug-resistant bacteria and fungi. A prominent example is Sutezolid (PNU-100480), an oxazolidinone antibiotic containing a thiomorpholine moiety that has been investigated for the treatment of tuberculosis.[1][8]
Mechanism of Action: Protein Synthesis Inhibition
Sutezolid, like its morpholine-containing predecessor Linezolid, is a bacterial protein synthesis inhibitor. It functions by binding to the 23S rRNA of the 50S ribosomal subunit, which interferes with the formation of the initiation complex and prevents the translation of bacterial RNA into essential proteins. This ultimately halts bacterial growth. The replacement of the morpholine oxygen with sulfur in Sutezolid has been shown to result in superior antituberculosis activity in preclinical studies.[7]
Caption: Mechanism of action of Sutezolid, a thiomorpholine-based antibiotic.
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thiomorpholine derivative (CTC) | S. aureus | 64 | [9] |
| Thiomorpholine derivative (7b) | M. smegmatis | 7.81 | [10] |
| Schiff base of thiomorpholine (7c) | M. smegmatis | 7.81 | [10] |
| Sutezolid | M. tuberculosis | 0.06-0.25 | [11] |
| Linezolid (Reference) | M. tuberculosis | 0.25-1.0 | [11] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare serial twofold dilutions of the thiomorpholine derivative in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Diverse Bioactivities: Beyond Cancer and Infections
The therapeutic potential of thiomorpholine derivatives extends to a variety of other disease areas.
Anti-inflammatory Activity
Thoughtfully substituted thiomorpholine derivatives have been reported to possess anti-inflammatory properties.[10] The mechanism of action can involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.
Antidiabetic Activity: DPP-IV Inhibition
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates incretin hormones, which are crucial for glucose homeostasis. Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes. Several thiomorpholine-containing compounds have been identified as potent and selective DPP-IV inhibitors.[1] For example, certain thiomorpholine-bearing compounds have shown good in vitro DPP-IV inhibition with IC50 values in the low micromolar range (e.g., 3.40 µM).[12]
Antioxidant and Hypolipidemic Activities
Several thiomorpholine derivatives have demonstrated the ability to combat oxidative stress and dyslipidemia.[10] Some derivatives have been shown to inhibit lipid peroxidation with IC50 values as low as 7.5 µM.[13] In preclinical models, the most active compounds have been shown to significantly decrease triglyceride, total cholesterol, and low-density lipoprotein levels.[13] The proposed mechanism for the hypolipidemic effect may involve the inhibition of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[12][13]
Structure-Activity Relationships (SAR)
The biological activity of thiomorpholine derivatives is highly dependent on the nature and position of substituents on the thiomorpholine ring and any appended scaffolds.
-
Anticancer Activity: For thiazolyl-thiomorpholine derivatives, substitutions on the phenyl ring attached to the thiazole moiety significantly influence cytotoxicity. Electron-withdrawing groups (e.g., -Cl, -Br) and small alkyl groups (e.g., -CH3) at the para position tend to enhance activity against lung cancer cells.[3] For thiopyrano[4,3-d]pyrimidine derivatives, electron-withdrawing groups on the benzene ring at the C-4 position also lead to better antitumor activity.[2]
-
Antimicrobial Activity: In the oxazolidinone class, the presence of the thiomorpholine ring itself, particularly in the S-oxide or S,S-dioxide form, can enhance activity against certain respiratory pathogens compared to the morpholine analog.[14]
-
Antioxidant Activity: The antioxidant capacity is often linked to the presence of an antioxidant moiety as the N-substituent on the thiomorpholine ring.[13]
Synthesis of Bioactive Thiomorpholine Derivatives
A variety of synthetic routes have been developed to access the thiomorpholine scaffold and its derivatives. A common approach involves the reaction of a primary amine with a dielectrophile, such as a bis(2-haloethyl)sulfide.
Example Protocol: Synthesis of a PI3K Inhibitor Precursor
This protocol outlines the synthesis of a key intermediate for a morpholinopyrimidine-based PI3K inhibitor, which can be adapted for thiomorpholine analogs.
Protocol for 6-((4-chloro-6-morpholinopyrimidin-2-yl)amino)hexan-1-ol:
-
Reaction Setup: A mixture of 2,4-dichloro-6-morpholinopyrimidine (1.0 equiv.), 6-aminohexan-1-ol (1.1 equiv.), and triethylamine (1.5 equiv.) in ethanol is heated to reflux.
-
Monitoring: The reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired product.[15]
Conclusion and Future Outlook
The thiomorpholine scaffold has unequivocally established its position as a privileged structure in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide range of biologically active compounds with therapeutic potential across diverse disease areas, including oncology, infectious diseases, and metabolic disorders. The continued exploration of novel synthetic methodologies, coupled with advanced computational and high-throughput screening techniques, will undoubtedly lead to the discovery of new and improved drug candidates. As our understanding of complex biological pathways deepens, the strategic incorporation of the thiomorpholine moiety will continue to be a valuable tool in the design of next-generation therapeutics that are both potent and selective.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. jchemrev.com [jchemrev.com]
- 11. broadpharm.com [broadpharm.com]
- 12. jchemrev.com [jchemrev.com]
- 13. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl Thiomorpholine-3-Carboxylate Hydrochloride: A Technical Guide for Drug Development Professionals
Prepared by a Senior Application Scientist
This technical guide provides an in-depth analysis of ethyl thiomorpholine-3-carboxylate hydrochloride, a heterocyclic building block of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the thiomorpholine scaffold in the design of novel therapeutics. We will delve into the compound's physicochemical properties, explore its strategic importance in drug discovery, and present a plausible synthetic pathway, offering insights grounded in established chemical principles.
The Thiomorpholine Scaffold: A Privileged Structure in Medicinal Chemistry
The thiomorpholine moiety, a sulfur-containing saturated heterocycle, has garnered considerable attention as a "privileged scaffold" in drug discovery. Replacing the oxygen atom of the well-known morpholine ring with sulfur introduces key modifications to the molecule's stereoelectronic and physicochemical properties. This alteration enhances lipophilicity and provides a potential site for metabolic oxidation, which can be strategically employed in drug design.
Thiomorpholine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. Their versatility and favorable pharmacological profiles have established them as valuable components in the medicinal chemist's toolkit for constructing novel therapeutic agents.
Physicochemical and Structural Properties of this compound
This compound is a key intermediate that provides a reactive handle for further molecular elaboration. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 159381-07-4 | |
| Molecular Formula | C₇H₁₄ClNO₂S | |
| Molecular Weight | 211.71 g/mol | |
| IUPAC Name | ethyl thiomorpholine-3-carboxylate;hydrochloride | |
| Parent Compound | Ethyl thiomorpholine-3-carboxylate |
Synthesis and Mechanistic Considerations
While a detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on well-established organic chemistry principles. The most logical approach involves the esterification of the parent amino acid, thiomorpholine-3-carboxylic acid.
Proposed Synthetic Pathway: Esterification of Thiomorpholine-3-Carboxylic Acid
The synthesis would likely begin with the readily available thiomorpholine-3-carboxylic acid. The key transformation is the esterification of the carboxylic acid moiety to its corresponding ethyl ester, followed by the formation of the hydrochloride salt.
Diagram of Proposed Synthesis:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize this compound from thiomorpholine-3-carboxylic acid.
Materials:
-
Thiomorpholine-3-carboxylic acid
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiomorpholine-3-carboxylic acid in an excess of absolute ethanol. The flask should be cooled in an ice bath.
-
Esterification: Slowly add thionyl chloride dropwise to the cooled suspension with vigorous stirring. The addition of thionyl chloride serves a dual purpose: it activates the carboxylic acid for esterification and provides the hydrochloric acid for the final salt formation.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The excess ethanol and thionyl chloride can be removed under reduced pressure using a rotary evaporator.
-
Isolation and Purification: The resulting crude product can be triturated with anhydrous diethyl ether to induce precipitation of the hydrochloride salt. The solid product is then collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.
Causality of Experimental Choices:
-
Excess Ethanol: Using ethanol as both the reagent and the solvent drives the esterification equilibrium towards the product side, maximizing the yield.
-
Thionyl Chloride: This is a classic and highly effective reagent for converting carboxylic acids to their corresponding esters in the presence of an alcohol. It reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is then readily attacked by ethanol. A key advantage is that the byproducts (SO₂ and HCl) are gaseous, which simplifies the purification process.
-
Hydrochloride Salt Formation: The in-situ generation of HCl from the reaction of thionyl chloride with ethanol ensures the protonation of the basic nitrogen atom of the thiomorpholine ring, leading directly to the desired hydrochloride salt. This salt form often exhibits improved stability and handling properties compared to the free base.
Spectroscopic Characterization (Anticipated Data)
While specific, publicly available spectra for this compound are scarce, one can predict the key features that would be observed in its ¹H NMR, ¹³C NMR, IR, and mass spectra based on its chemical structure.
| Spectroscopic Technique | Anticipated Key Features |
| ¹H NMR | - A triplet and a quartet corresponding to the ethyl ester group.- Complex multiplets in the aliphatic region for the protons on the thiomorpholine ring.- A downfield shift of the proton on the carbon adjacent to the ester and the nitrogen, due to their electron-withdrawing effects. |
| ¹³C NMR | - A peak in the carbonyl region (~170 ppm) for the ester.- A peak around 60 ppm for the methylene carbon of the ethyl group.- Several peaks in the aliphatic region for the carbon atoms of the thiomorpholine ring. |
| FT-IR | - A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester.- A broad absorption in the 2400-2800 cm⁻¹ region, characteristic of an amine hydrochloride salt.- C-H stretching vibrations in the 2850-3000 cm⁻¹ range. |
| Mass Spectrometry | - The mass spectrum would show the molecular ion peak for the free base (ethyl thiomorpholine-3-carboxylate) at m/z 175.07. |
Applications in Drug Discovery and Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The ester functionality provides a convenient point for chemical modification, such as amide bond formation, reduction to an alcohol, or reaction with Grignard reagents.
The parent compound, L-thiomorpholine-3-carboxylic acid, has been studied in the context of cytotoxicity and has been shown to be a substrate for L-amino acid oxidase. This suggests that derivatives of this scaffold could be designed as prodrugs that are activated by specific enzymes in target tissues.
The broader class of thiomorpholine derivatives has been investigated for a wide range of biological activities, including:
-
Anticancer agents
-
Anti-inflammatory compounds
-
Antimicrobial and antifungal agents
-
Dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes
-
Antioxidant and hypolipidemic agents
The incorporation of the ethyl thiomorpholine-3-carboxylate moiety into larger molecules can impart favorable pharmacokinetic properties and provide a scaffold for interacting with various biological targets.
Workflow for Utilizing this compound in Drug Discovery:
Caption: A generalized workflow for the use of the title compound in drug discovery.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its thiomorpholine core imparts unique structural and electronic properties that have been successfully exploited in the development of a wide range of biologically active compounds. While detailed synthetic and spectroscopic data are not widely available in the public domain, its preparation can be reliably achieved through standard esterification procedures. For researchers and drug development professionals, this compound represents a key starting point for the synthesis of novel therapeutics targeting a multitude of disease areas.
The Emergence of a Privileged Scaffold: A Technical History of Thiomorpholine and Its Derivatives
Abstract
This in-depth technical guide charts the discovery and historical evolution of thiomorpholine, a saturated six-membered heterocycle containing sulfur and nitrogen. From its early synthesis in the pioneering days of heterocyclic chemistry to its contemporary status as a "privileged scaffold" in medicinal chemistry, this whitepaper provides researchers, scientists, and drug development professionals with a comprehensive understanding of thiomorpholine's journey. We will explore the seminal synthetic methodologies, the expansion of its chemical space through the oxidation of its sulfur atom, and its critical role in the development of impactful pharmaceuticals. This guide synthesizes historical context with modern applications, offering detailed experimental protocols, comparative data, and visual diagrams to illuminate the enduring relevance of thiomorpholine in the quest for novel therapeutics.
The Genesis of a Heterocycle: Discovery and Early Investigations
The story of thiomorpholine, or 1,4-thiazinane, is rooted in the broader exploration of heterocyclic chemistry that gained momentum in the late 19th and early 20th centuries. While pinpointing a single, definitive "discovery" can be challenging, early investigations into the reactions of bifunctional molecules laid the groundwork for its synthesis. One of the foundational methods for creating the thiomorpholine ring system involves the reaction of diethanolamine with a sulfurizing agent.
One of the earliest comprehensive studies on thiomorpholine derivatives was published in 1934 by Lawton A. Burrows and E. Emmet Reid from Johns Hopkins University. Their work, "Some Thiomorpholine Derivatives," published in the Journal of the American Chemical Society, detailed the synthesis of N-substituted thiomorpholines and their corresponding dioxides.[1] This seminal paper established a clear path to this class of compounds and began to explore their chemical properties, setting the stage for future investigations into their utility.
The early interest in thiomorpholine and its analogues was largely academic, driven by a desire to understand the fundamental properties of these novel ring systems. The introduction of a sulfur atom in place of the oxygen in morpholine presented an intriguing variation in structure, polarity, and reactivity, prompting chemists to explore the consequences of this substitution.
The Evolution of Synthetic Methodologies: From Classical Approaches to Modern Innovations
The synthesis of the thiomorpholine core has evolved significantly since its early preparations. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.
Classical Synthetic Routes
The foundational methods for constructing the thiomorpholine ring have remained relevant for their robustness and versatility. These classical approaches typically involve the cyclization of linear precursors containing the requisite nitrogen, sulfur, and carbon atoms.
-
From Diethanolamine: A common and historically significant method involves the conversion of diethanolamine into a bis(2-haloethyl)amine, followed by reaction with a sulfide source like sodium sulfide.[2] Alternatively, diethanolamine can be reacted with phosphorus pentasulfide, though this method is often less efficient.
-
From Cysteamine and a Two-Carbon Electrophile: Another versatile approach utilizes cysteamine (2-aminoethanethiol) as a key building block. Reaction of cysteamine with a suitable two-carbon electrophile, such as a 1,2-dihaloethane or an epoxide, can lead to the formation of the thiomorpholine ring. A modern variation of this involves the reaction of cysteamine with vinyl chloride.[3]
The following diagram illustrates the general strategies of these classical synthetic pathways:
Caption: Classical synthetic routes to the thiomorpholine core.
Modern Synthetic Innovations: The Advent of Continuous Flow Chemistry
In recent years, the demand for more efficient, scalable, and safer synthetic methods has led to the development of continuous flow processes for the production of thiomorpholine. A notable example is the telescoped photochemical thiol-ene reaction followed by a base-mediated cyclization.[2][4] This approach offers several advantages over traditional batch synthesis, including enhanced safety by minimizing the accumulation of hazardous intermediates, improved reaction control, and higher throughput.[2]
The process begins with the photochemical reaction of cysteamine hydrochloride and vinyl chloride, which generates a 2-(2-chloroethylthio)ethylamine hydrochloride intermediate. This intermediate is then cyclized in the presence of a base to yield thiomorpholine.[2]
Caption: Continuous flow synthesis of thiomorpholine.
Comparative Overview of Synthetic Methods
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Classical (from Diethanolamine) | Diethanolamine | Thionyl chloride, Sodium sulfide | Well-established, versatile for substitutions | Use of hazardous reagents, multi-step |
| Classical (from Cysteamine) | Cysteamine, 1,2-Dihaloethane | Base | Atom economical, direct | Availability of substituted starting materials |
| Modern (Continuous Flow) | Cysteamine HCl, Vinyl Chloride | Photocatalyst, Base (DIPEA) | High throughput, enhanced safety, scalable | Requires specialized equipment |
Expanding the Chemical Space: Thiomorpholine Dioxides
A key feature that enhances the versatility of the thiomorpholine scaffold is the ability of the sulfur atom to exist in different oxidation states, namely as a sulfoxide and a sulfone (thiomorpholine 1,1-dioxide). The oxidation of the sulfur atom significantly alters the physicochemical properties of the ring, including its polarity, hydrogen bonding capacity, and metabolic stability.
Thiomorpholine 1,1-dioxide is a particularly important derivative, serving as a key intermediate in the synthesis of various pharmaceuticals.[5] Its synthesis is typically achieved through the oxidation of thiomorpholine using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The sulfone group is a strong hydrogen bond acceptor and is metabolically stable, making it an attractive feature in drug design.
Thiomorpholine in Medicinal Chemistry: A Privileged Scaffold
The term "privileged scaffold" refers to a molecular framework that can provide ligands for diverse biological targets.[4] Thiomorpholine has earned this designation due to the wide array of biological activities exhibited by its derivatives.[5][6] These activities span a broad range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[4][6]
The thiomorpholine moiety is often incorporated into drug candidates as a bioisosteric replacement for the morpholine ring. This substitution can lead to improved pharmacokinetic properties, such as increased lipophilicity and altered metabolic profiles.[4]
Notable Thiomorpholine-Containing Drugs and Clinical Candidates
The therapeutic potential of the thiomorpholine scaffold is best illustrated by its presence in several clinically important compounds.
-
Timolol: A non-selective beta-blocker used in the treatment of glaucoma and hypertension. Patented in 1968 and approved for medical use in 1978, Timolol was a landmark drug that highlighted the therapeutic potential of thiomorpholine-containing structures.[6] Its development marked a significant advancement in the management of glaucoma.
-
Sutezolid (PNU-100480): An oxazolidinone antibiotic that has been investigated for the treatment of tuberculosis, including multidrug-resistant strains. Sutezolid is the thiomorpholine analog of the approved drug Linezolid and has demonstrated potent activity against Mycobacterium tuberculosis.[5]
The diverse biological activities of thiomorpholine derivatives are summarized in the table below:
| Therapeutic Area | Biological Target/Activity | Reference |
| Infectious Diseases | Antitubercular, Antiprotozoal, Antimalarial | [6] |
| Oncology | Anticancer | [6] |
| Metabolic Disorders | DPP-IV inhibitor (Antidiabetic), Hypolipidemic | [6] |
| Inflammation & Pain | Anti-inflammatory, Analgesic | [6] |
| Other | Antioxidant, Retinal protector | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of thiomorpholine and a key derivative, reflecting both classical and modern approaches.
Classical Synthesis of Thiomorpholine from Bis(2-chloroethyl)amine
This protocol is adapted from historical synthetic procedures and represents a foundational method for preparing the thiomorpholine ring.
Materials:
-
Bis(2-chloroethyl)amine hydrochloride
-
Sodium sulfide nonahydrate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium sulfide nonahydrate in water.
-
In a separate beaker, dissolve bis(2-chloroethyl)amine hydrochloride in ethanol.
-
Slowly add the bis(2-chloroethyl)amine solution to the stirred sodium sulfide solution.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude thiomorpholine by distillation.
Modern Continuous Flow Synthesis of Thiomorpholine
This protocol is based on the work of Steiner et al. and represents a state-of-the-art method for thiomorpholine synthesis.[2]
Materials:
-
Cysteamine hydrochloride
-
9-Fluorenone (photocatalyst)
-
Methanol
-
Vinyl chloride (gas)
-
Diisopropylethylamine (DIPEA)
Equipment:
-
Continuous flow reactor system with a photochemical reactor (e.g., equipped with UV-LEDs)
-
Mass flow controller for gas delivery
-
Syringe pumps for liquid delivery
-
Back-pressure regulator
Procedure:
-
Preparation of the Liquid Feed: Dissolve cysteamine hydrochloride and 9-fluorenone in methanol. Degas the solution by sparging with an inert gas (e.g., argon).
-
Reactor Setup: Set up the continuous flow system, including the photochemical reactor and a subsequent residence coil for the cyclization step.
-
Thiol-Ene Reaction: Pump the liquid feed and vinyl chloride gas into a T-mixer, then through the photochemical reactor. Irradiate the mixture with UV light to initiate the thiol-ene reaction.
-
Cyclization: The output from the photochemical reactor is mixed with DIPEA in a second T-mixer and passed through a heated residence coil to effect cyclization.
-
Work-up and Purification: Collect the reaction mixture from the reactor outlet. The thiomorpholine product can be isolated and purified by distillation.
Conclusion: The Enduring Legacy and Future Prospects of Thiomorpholine
From its early synthesis to its current status as a privileged scaffold, the journey of thiomorpholine is a testament to the enduring power of heterocyclic chemistry in drug discovery. Its unique physicochemical properties, conferred by the presence of the sulfur atom, have provided medicinal chemists with a versatile tool to modulate the biological activity and pharmacokinetic profiles of drug candidates. The development of innovative synthetic methods, such as continuous flow chemistry, has further enhanced its accessibility and utility. As our understanding of complex biological pathways continues to grow, the strategic incorporation of the thiomorpholine moiety will undoubtedly play a crucial role in the design of the next generation of targeted and effective therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiomorpholine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jchemrev.com [jchemrev.com]
- 6. jchemrev.com [jchemrev.com]
An In-depth Technical Guide to the Safe Handling of Ethyl Thiomorpholine-3-Carboxylate Hydrochloride
Introduction
Ethyl thiomorpholine-3-carboxylate hydrochloride is a heterocyclic compound with applications as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. As a hydrochloride salt of a substituted thiomorpholine ester, its unique chemical structure necessitates a thorough understanding of its properties to ensure safe handling and mitigate potential risks in a research and development setting. This guide provides a comprehensive overview of the safety protocols, hazard assessments, and emergency procedures required for the responsible use of this compound. It is intended for researchers, chemists, and drug development professionals who may handle this substance in a laboratory environment. The causality behind each recommendation is explained to foster a culture of safety built on scientific understanding.
Section 1: Chemical and Physical Properties
A foundational aspect of safe handling is understanding the fundamental properties of the substance. These properties influence its behavior under various conditions and dictate appropriate storage and handling protocols.
| Property | Value | Source |
| CAS Number | 159381-07-4 | [1][2][3] |
| Molecular Formula | C₇H₁₄ClNO₂S | [1] |
| Molecular Weight | 211.71 g/mol | [1][3] |
| IUPAC Name | ethyl thiomorpholine-3-carboxylate;hydrochloride | [1] |
| Synonyms | Thiomorpholine-3-carboxylic acid ethyl ester hydrochloride | [1][3] |
Section 2: Hazard Identification and Risk Assessment
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that require careful management.[1] The hydrochloride salt form can contribute to its irritant properties.
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1]
Causality of Hazards
The observed irritant properties are characteristic of many amine hydrochloride salts. The acidic nature of the hydrochloride can irritate moist tissues such as the skin, eyes, and respiratory tract. The thiomorpholine ring, a sulfur-containing heterocycle, may also contribute to its toxicological profile, although specific data for this compound is limited. The advice to "avoid all personal contact, including inhalation" for related thiomorpholine compounds underscores the need for caution.[4][5] A thorough toxicological investigation of this specific molecule has not been completed, which necessitates treating it with a high degree of care, assuming it may have uncharacterized hazardous properties.[6]
Risk Assessment Workflow
Before any procedure involving this compound, a formal risk assessment should be conducted. This workflow ensures that all potential hazards are identified and controlled.
References
An In-depth Technical Guide to the Safe Handling of Ethyl Thiomorpholine-3-Carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the material safety properties of ethyl thiomorpholine-3-carboxylate hydrochloride (CAS No. 159381-07-4), a compound of interest in pharmaceutical research and development. As a Senior Application Scientist, the following information is synthesized from available data to ensure that laboratory personnel can work with this material in a safe and effective manner. The structure of this guide is designed to provide a logical flow of information, from identification and physical properties to hazard mitigation and emergency procedures.
Chemical Identification and Properties
This compound is a heterocyclic compound that serves as a building block in the synthesis of more complex molecules.[1][2][3] Its thiomorpholine core is a privileged scaffold in medicinal chemistry, appearing in a variety of bioactive compounds.[1][2]
| Property | Value | Source |
| CAS Number | 159381-07-4 | [4][5][6][7] |
| Molecular Formula | C₇H₁₄ClNO₂S | [4][7] |
| Molecular Weight | 211.71 g/mol | [4][7] |
| IUPAC Name | ethyl thiomorpholine-3-carboxylate;hydrochloride | [4] |
| Synonyms | Thiomorpholine-3-carboxylic acid ethyl ester hydrochloride | [4] |
| Appearance | Likely a solid (based on related compounds) | N/A |
| Odor | No data available | N/A |
Hazard Identification and GHS Classification
Based on available data, this compound is classified with the following hazards under the Globally Harmonized System (GHS):[4]
| GHS Classification | Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
It is crucial to note that the toxicological properties of this specific compound have not been thoroughly investigated.[8] Therefore, it should be handled with the care due to a potentially hazardous substance. The safety data for the closely related compound, thiomorpholine, also indicates that it can cause severe skin burns and eye damage, and may cause respiratory irritation.[9][10]
Safe Handling and Storage Protocols
Given the known hazards, the following handling and storage procedures are mandatory to minimize exposure risk.
Personal Protective Equipment (PPE)
A comprehensive assessment of the required PPE is essential before handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent eye irritation or damage from splashes or airborne particles.[8][9] |
| Skin Protection | Nitrile rubber gloves, a lab coat, and closed-toe shoes. | To prevent skin irritation upon contact.[8][9] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[8][9] | To prevent respiratory tract irritation from dust or aerosols.[4] |
Handling Procedures
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[9][11]
-
Weighing and Transfer : Conduct all weighing and transfer operations in a chemical fume hood to avoid inhalation of the powder.[9]
-
Avoidance of Contact : Avoid direct contact with the skin, eyes, and clothing.[10]
-
Hygiene : Wash hands thoroughly with soap and water after handling.[10]
-
Food and Drink : Do not eat, drink, or smoke in the laboratory area where this compound is handled.[11]
Storage Conditions
Proper storage is critical to maintaining the stability and integrity of the compound and ensuring a safe laboratory environment.
-
Container : Keep the container tightly closed.[9]
-
Environment : Store in a cool, dry, and well-ventilated place.[9]
-
Incompatibilities : Keep away from strong oxidizing agents.[9]
Emergency Procedures
In the event of an accidental exposure or spill, the following procedures should be followed immediately.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][9] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8][9] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8][9] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9] |
Accidental Release Measures
A spill of this compound powder should be managed with a clear and systematic approach to prevent secondary contamination and exposure.
Caption: Workflow for responding to a solid chemical spill.
Fire-Fighting Measures
While specific data for this compound is unavailable, the following measures are based on general principles for similar chemical compounds.
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Unsuitable Extinguishing Media : A direct water jet may scatter the material.
-
Hazardous Combustion Products : Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen chloride gas.[8][9]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Disposal Considerations
All waste materials should be handled as hazardous waste.
-
Chemical Waste : Dispose of the chemical in accordance with federal, state, and local regulations. Do not allow it to enter the sewer system.[8]
-
Contaminated Packaging : Dispose of the container as unused product.[8]
Conclusion
This compound is a valuable research chemical that requires careful handling due to its potential hazards. By adhering to the protocols outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment. The key to safety is a combination of appropriate engineering controls, personal protective equipment, and a thorough understanding of the potential hazards.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. granvilleoil.com [granvilleoil.com]
- 3. 159381-07-4|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | C7H14ClNO2S | CID 17433447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. combi-blocks.com [combi-blocks.com]
- 6. THIOMORPHOLINE-3-CARBOXYLIC ACID ETHYL ESTER HYDROCHLORIDE | 159381-07-4 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. capotchem.cn [capotchem.cn]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiomorpholine-3-carboxylic acid (T3C) scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique combination of conformational constraint, chemical versatility, and diverse biological activity. This technical guide provides an in-depth exploration of T3C and its derivatives, from fundamental synthetic strategies to their application in the development of novel therapeutics. We will delve into the causal reasoning behind experimental designs, present detailed protocols for synthesis and biological evaluation, and analyze structure-activity relationships (SAR) across various therapeutic targets. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the potential of this versatile scaffold.
Introduction: The Thiomorpholine-3-Carboxylic Acid Scaffold - A Constrained Amino Acid Analogue with Therapeutic Promise
Thiomorpholine-3-carboxylic acid is a saturated six-membered heterocyclic compound that can be viewed as a cyclized and conformationally restricted analogue of cysteine.[1] This structural constraint is a key feature that medicinal chemists exploit to enhance the pharmacological properties of peptide and small-molecule drug candidates. By locking the backbone and side-chain orientations, the incorporation of T3C can lead to increased receptor affinity, enhanced metabolic stability, and improved oral bioavailability.[2]
The thiomorpholine ring, a thio-analogue of morpholine, is a versatile pharmacophore found in a wide array of biologically active compounds.[3] Derivatives of thiomorpholine have demonstrated a remarkable range of therapeutic activities, including antitubercular, antioxidant, hypolipidemic, antiprotozoal, and as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[3][4] (R)-Thiomorpholine-3-carboxylic acid, in particular, is a valuable building block in pharmaceutical synthesis, with applications in the development of drugs targeting neurological disorders.[5]
This guide will provide a comprehensive overview of the synthesis, characterization, and biological applications of T3C derivatives, with a focus on providing practical, field-proven insights for their successful implementation in drug discovery programs.
Synthetic Strategies: Accessing the Thiomorpholine-3-Carboxylic Acid Core and its Derivatives
The synthesis of the T3C core and its subsequent derivatization are critical steps in the exploration of this chemical space. A variety of synthetic routes have been developed, each with its own advantages and considerations.
Synthesis of the Thiomorpholine-3-Carboxylic Acid (T3C) Core
A common and efficient method for the synthesis of L-thiomorpholine-3-carboxylic acid involves the use of L-cysteine as a readily available chiral starting material. The following protocol outlines a representative procedure.
Experimental Protocol: Synthesis of L-Thiomorpholine-3-Carboxylic Acid from L-Cysteine
Objective: To synthesize the core L-thiomorpholine-3-carboxylic acid scaffold.
Materials:
-
L-Cysteine
-
1,2-Dibromoethane
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve L-cysteine (1 eq) in a solution of sodium bicarbonate (2.5 eq) in water.
-
Addition of Alkylating Agent: To the stirring solution, add 1,2-dibromoethane (1.1 eq) dissolved in ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully acidify the solution to pH 2-3 with concentrated HCl.
-
Extraction: Transfer the acidified solution to a separatory funnel and extract with diethyl ether (3 x volume) to remove any unreacted 1,2-dibromoethane and organic byproducts.
-
Crystallization: Concentrate the aqueous layer under reduced pressure using a rotary evaporator until a precipitate forms. Cool the mixture in an ice bath to complete crystallization.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield L-thiomorpholine-3-carboxylic acid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Derivatization of the T3C Scaffold
The carboxylic acid and the secondary amine of the T3C core provide two convenient handles for further chemical modification, allowing for the generation of diverse libraries of compounds. N-acylation is a common strategy to introduce a wide range of substituents.
Experimental Protocol: N-Acylation of Thiomorpholine-3-Carboxylic Acid
Objective: To synthesize N-acyl derivatives of T3C.
Materials:
-
Thiomorpholine-3-carboxylic acid
-
Acyl chloride or carboxylic acid
-
Coupling agents (e.g., EDC, HOBt) if starting from a carboxylic acid
-
Base (e.g., Triethylamine, DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane, DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of thiomorpholine-3-carboxylic acid (1 eq) and a base (2.2 eq) in an anhydrous solvent under an inert atmosphere, add the acyl chloride (1.1 eq) dropwise at 0 °C. If starting with a carboxylic acid, pre-activate it with a coupling agent like EDC/HOBt before adding it to the T3C solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Characterization: Characterize the final N-acyl thiomorpholine-3-carboxylic acid derivative by ¹H NMR, ¹³C NMR, and HRMS.
Biological Activities and Therapeutic Applications
The T3C scaffold has been incorporated into molecules targeting a wide range of diseases, demonstrating its versatility in drug design.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Type 2 Diabetes
DPP-IV is a key enzyme in glucose metabolism, and its inhibition is an established therapeutic strategy for type 2 diabetes. Several T3C derivatives have been developed as potent and selective DPP-IV inhibitors.
Mechanism of Action: T3C derivatives can be designed to mimic the dipeptide substrates of DPP-IV, binding to the active site of the enzyme and preventing the inactivation of incretin hormones like GLP-1 and GIP. This leads to enhanced insulin secretion and improved glycemic control.
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of T3C derivatives against DPP-IV.
Materials:
-
Recombinant human DPP-IV enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (T3C derivatives)
-
Positive control (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
Enzyme and Substrate Preparation: Dilute the DPP-IV enzyme and the fluorogenic substrate to their working concentrations in assay buffer.
-
Assay: In a 96-well plate, add the test compound or control, followed by the DPP-IV enzyme solution. Incubate for 10-15 minutes at 37 °C.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measurement: Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Antioxidant and Hypolipidemic Activities
Oxidative stress and dyslipidemia are key contributors to cardiovascular diseases. Certain T3C derivatives have shown promising antioxidant and lipid-lowering properties.[6]
Mechanism of Action: The antioxidant activity of these derivatives is often attributed to their ability to scavenge free radicals, while their hypolipidemic effects may involve the inhibition of key enzymes in cholesterol biosynthesis, such as squalene synthase.[4]
Experimental Protocol: Ferrous/Ascorbate-Induced Lipid Peroxidation Assay
Objective: To evaluate the ability of T3C derivatives to inhibit lipid peroxidation in a microsomal model.
Materials:
-
Rat liver microsomes
-
Tris-HCl buffer
-
Ferrous sulfate (FeSO₄)
-
Ascorbic acid
-
Test compounds
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a test tube, combine the microsomal suspension, Tris-HCl buffer, and the test compound at various concentrations.
-
Initiation of Peroxidation: Initiate lipid peroxidation by adding freshly prepared solutions of FeSO₄ and ascorbic acid.
-
Incubation: Incubate the reaction mixture at 37 °C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding TCA.
-
TBARS Assay: Add TBA reagent to the mixture and heat in a boiling water bath for 15-20 minutes to develop a colored product (malondialdehyde-TBA adduct).
-
Measurement: Cool the tubes, centrifuge to pellet any precipitate, and measure the absorbance of the supernatant at 532 nm.
-
Data Analysis: Calculate the percentage inhibition of lipid peroxidation for each compound concentration and determine the IC₅₀ value.
Anticancer Activity
The thiomorpholine scaffold has been explored for the development of anticancer agents. While specific SAR studies on T3C derivatives in oncology are emerging, the general principles of designing thiomorpholine-based anticancer drugs can be applied.
Structure-Activity Relationship (SAR) Insights:
-
N-Substitution: The nature of the substituent on the thiomorpholine nitrogen is crucial for activity. Aromatic and heteroaromatic groups can engage in key interactions with the target protein.[7]
-
Carboxamide Moiety: Conversion of the carboxylic acid to various amides allows for the exploration of different hydrogen bonding patterns and hydrophobic interactions within the target's active site.[8]
-
Stereochemistry: The stereochemistry at the C3 position of the thiomorpholine ring can significantly impact biological activity.
Table 1: Representative Biological Activities of Thiomorpholine Derivatives
| Derivative Class | Therapeutic Target/Activity | Representative IC₅₀/Activity | Reference(s) |
| N-Acyl-T3C Amides | DPP-IV Inhibition | IC₅₀ = 3.40 µM | [3] |
| N-Aryl-Thiomorpholines | Antioxidant (Lipid Peroxidation) | IC₅₀ as low as 7.5 µM | [6] |
| Thiazolyl Thiomorpholine Dioxides | Anticancer (HeLa cells) | IC₅₀ = 30.0 µM | [9] |
| Schiff Base Derivatives | Antitubercular (M. smegmatis) | MIC = 7.81 µg/mL | [4] |
T3C in Peptidomimetic Design: Constraining Conformation for Enhanced Activity
The incorporation of T3C into peptides is a powerful strategy to create peptidomimetics with improved pharmacological profiles. The rigid thiomorpholine ring restricts the torsional angles of the peptide backbone, leading to a more defined three-dimensional structure.
Rationale for Incorporation:
-
Increased Receptor Affinity: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity.
-
Enhanced Stability: The cyclic nature of T3C can protect the adjacent peptide bonds from enzymatic degradation by proteases.
-
Improved Pharmacokinetics: The modified peptide may exhibit improved absorption, distribution, metabolism, and excretion (ADME) properties.
Example Application: GnRH Antagonists Gonadotropin-releasing hormone (GnRH) antagonists are used in the treatment of hormone-dependent cancers and in assisted reproduction technologies. The incorporation of conformationally constrained amino acids, such as tetrahydroisoquinoline carboxylic acid (Tic), has been shown to influence the potency of GnRH analogues.[10] Similarly, the introduction of T3C into a GnRH peptide sequence could be explored to modulate its conformational preferences and biological activity.
Caption: Conceptual workflow for enhancing GnRH antagonist activity.
Characterization and Analytical Techniques
The unambiguous characterization of novel T3C derivatives is essential for establishing structure-property relationships. A combination of spectroscopic and spectrometric techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure of the synthesized compounds. 2D NMR techniques like COSY and HSQC can be used for more complex structures.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and determine the exact mass of the synthesized molecules.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compounds and for purification.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction can provide definitive proof of the three-dimensional structure and stereochemistry.
Future Directions and Conclusion
The thiomorpholine-3-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research in this area is likely to focus on:
-
Expansion of Chemical Diversity: The development of novel synthetic methodologies to access a wider range of T3C derivatives.
-
Exploration of New Biological Targets: Screening of T3C-based libraries against a broader array of biological targets to identify new therapeutic opportunities.
-
Computational Modeling: The use of molecular docking and other computational tools to guide the rational design of more potent and selective T3C derivatives.[11]
-
Preclinical and Clinical Development: Advancing the most promising T3C-based drug candidates through preclinical and, ultimately, clinical studies. To date, no T3C-containing drugs have entered clinical trials, highlighting the need for further research and development in this area.
Caption: Iterative workflow for T3C-based drug discovery.
References
- 1. Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and theoretical conformational studies of gonadotropin-releasing hormone analogs containing tetrahydroisoquinoline carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Solubility Profile of Ethyl Thiomorpholine-3-Carboxylate Hydrochloride: A Framework for Preformulation Characterization
An In-depth Technical Guide
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent developability. For ionizable compounds such as Ethyl Thiomorpholine-3-Carboxylate Hydrochloride, a comprehensive understanding of its pH-dependent solubility, behavior in biorelevant media, and the interplay with its solid-state form is paramount. This technical guide presents a systematic, multi-faceted framework for the complete solubility characterization of this novel hydrochloride salt. We move beyond simple data reporting to provide the causal rationale behind each experimental choice, offering detailed, self-validating protocols for determining thermodynamic and kinetic solubility. The objective is to equip researchers, formulation scientists, and drug development professionals with an authoritative methodology to generate a robust data package, enabling informed decisions in the preformulation and lead optimization stages of pharmaceutical development.
Part 1: Foundational Physicochemical Characterization: The Essential Prerequisites
Before any solubility measurement can be deemed reliable, the fundamental physicochemical properties of the API must be rigorously established. The solubility of a substance is intrinsically linked to its chemical structure, ionization state (pKa), and solid-state properties (polymorphism). Neglecting this foundational analysis can lead to erroneous and irreproducible solubility data, jeopardizing project timelines and resource allocation.
Identity, Purity, and Stability
The first step is unequivocal confirmation of the material's identity and purity.
-
Identity: Verified using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of Ethyl Thiomorpholine-3-Carboxylate.
-
Purity: Assessed via High-Performance Liquid Chromatography (HPLC), typically with a purity specification of >99.0% required for definitive studies.
-
Stability: A preliminary forced degradation study should be conducted to ensure the compound does not degrade in the aqueous buffer systems and analytical solvents used during solubility testing.
Determination of Ionization Constant (pKa)
For a hydrochloride salt, the pKa of the conjugate acid is arguably the most critical parameter influencing solubility. It dictates the pH at which 50% of the molecules are in their ionized form and governs the shape of the pH-solubility profile. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship.
Experimental Protocol: Potentiometric Titration
-
Preparation: Accurately weigh ~10-20 mg of Ethyl Thiomorpholine-3-Carboxylate HCl and dissolve in a known volume (e.g., 50 mL) of degassed, deionized water or a co-solvent system if aqueous solubility is extremely low.
-
Titration: Place the solution in a thermostatted vessel at 25°C and titrate with a standardized solution of 0.1 M NaOH.
-
Monitoring: Record the pH using a calibrated electrode after each incremental addition of titrant.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve. For a hydrochloride salt of a base like thiomorpholine, this titration will reveal the pKa of the protonated amine.
-
Validation: The protocol is self-validating by ensuring a clear inflection point in the titration curve and stable pH readings.
Solid-State Characterization (Polymorphism)
Different crystalline forms (polymorphs) or the amorphous state of an API can exhibit significantly different solubilities. It is crucial to characterize the solid form being used for all solubility experiments to ensure consistency.
-
X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" of the crystalline lattice. The material should be analyzed before and after solubility experiments (by recovering the remaining solid) to check for any form conversion.
-
Differential Scanning Calorimetry (DSC): Determines the melting point and detects potential polymorphic transitions or the presence of amorphous content. A sharp, single endotherm is indicative of a pure, crystalline substance.
Part 2: Thermodynamic (Equilibrium) Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It is the most relevant value for biopharmaceutical classification and for developing oral formulations. The shake-flask method, as recommended by the International Council for Harmonisation (ICH), remains the definitive technique.
Experimental Protocol: pH-Solubility Profile via Shake-Flask Method
-
Media Preparation: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, and 7.4) using pharmacopeial-grade reagents (e.g., USP phosphate or citrate buffers).
-
Incubation: Add an excess amount of Ethyl Thiomorpholine-3-Carboxylate HCl to vials containing each buffer. The excess solid is critical to ensure equilibrium is reached with the saturated solution.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) on a shaker or rotator. The required time to reach equilibrium must be predetermined (often 24-72 hours). This is validated by taking measurements at multiple time points (e.g., 24, 48, 72 hours) until the concentration plateaus.
-
Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Withdraw an aliquot from the supernatant and immediately filter it through a low-binding 0.22 µm filter (e.g., PVDF) to remove undissolved solids.
-
Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved API using a validated, stability-indicating HPLC-UV method.
-
Solid Phase Analysis: Recover the remaining solid from the vials and re-analyze using XRPD and DSC to confirm that no phase transition occurred during the experiment.
Caption: Workflow for Thermodynamic Solubility Determination.
Part 3: Kinetic Solubility in Biorelevant Media
While thermodynamic solubility is the gold standard, kinetic solubility provides rapid, early-stage insights into a compound's precipitation behavior. It is particularly useful for ranking compounds in discovery and understanding performance in media that simulate gastrointestinal conditions. Biorelevant media contain bile salts and phospholipids that can significantly enhance solubility through micellar solubilization.
Experimental Protocol: High-Throughput Kinetic Solubility
-
Stock Solution: Prepare a concentrated stock solution of the API in dimethyl sulfoxide (DMSO), typically 10-20 mM.
-
Media Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.6), Fasted-State Simulated Intestinal Fluid (FaSSIF, pH 6.5), and Fed-State Simulated Intestinal Fluid (FeSSIF, pH 5.0). These complex media contain components like sodium taurocholate and lecithin.
-
Assay Execution: In a 96-well microplate, add the aqueous buffer or biorelevant medium. Then, add a small volume (1-2 µL) of the DMSO stock solution to initiate precipitation.
-
Incubation: Incubate the plate for a short, defined period (e.g., 2 hours) at a controlled temperature (e.g., 37°C).
-
Detection: Measure the amount of precipitated material using nephelometry (light scattering) or determine the concentration remaining in solution after filtration/centrifugation using HPLC-UV or LC-MS/MS.
Caption: High-Throughput Kinetic Solubility Workflow.
Part 4: Data Integration and Profile Summary
A comprehensive solubility profile is best presented in a consolidated table that allows for easy comparison across different conditions. This data forms the basis for classifying the compound under the Biopharmaceutics Classification System (BCS) and guides formulation strategy.
Table 1: Comprehensive Solubility Profile of Ethyl Thiomorpholine-3-Carboxylate HCl
| Parameter | Medium | Temperature (°C) | Solubility (µg/mL) | Method | Solid Form Post-Assay |
| pKa | Water/Methanol | 25 | N/A | Potentiometry | N/A |
| Thermodynamic | pH 1.2 Buffer (HCl) | 37 | (Hypothetical Value) | Shake-Flask | Form I |
| Thermodynamic | pH 4.5 Buffer (Acetate) | 37 | (Hypothetical Value) | Shake-Flask | Form I |
| Thermodynamic | pH 6.8 Buffer (Phosphate) | 37 | (Hypothetical Value) | Shake-Flask | Form I |
| Thermodynamic | pH 7.4 Buffer (Phosphate) | 37 | (Hypothetical Value) | Shake-Flask | Form I |
| Kinetic | SGF (pH 1.6) | 37 | (Hypothetical Value) | DMSO Precipitation | N/A |
| Kinetic | FaSSIF (pH 6.5) | 37 | (Hypothetical Value) | DMSO Precipitation | N/A |
| Kinetic | FeSSIF (pH 5.0) | 37 | (Hypothetical Value) | DMSO Precipitation | N/A |
Interpretation of the Profile:
-
pH-Solubility Relationship: For a hydrochloride salt of a weak base, solubility is expected to be high at low pH (stomach) where the compound is fully ionized, and decrease as the pH increases towards and above its pKa (intestine). Plotting solubility vs. pH will visualize this critical relationship.
-
Biorelevant Media Impact: Comparing solubility in simple buffers to FaSSIF/FeSSIF reveals the potential for solubilization by bile salts. A significant increase in solubility in these media is a positive indicator for in vivo dissolution. A large difference between FaSSIF and FeSSIF may suggest a food effect.
-
Kinetic vs. Thermodynamic: A large difference between kinetic and thermodynamic solubility can indicate a high propensity for the compound to form supersaturated solutions, which can be leveraged in formulation design (e.g., amorphous solid dispersions) but also carries a risk of precipitation in vivo.
Conclusion
The characterization of a new chemical entity like this compound requires a disciplined, systematic approach to solubility assessment. By integrating foundational physicochemical analysis (pKa, polymorphism) with robust, multi-condition solubility testing (thermodynamic, kinetic, and biorelevant), a comprehensive and reliable data package can be generated. This guide provides the strategic framework and validated protocols necessary to perform this characterization. The resulting profile is not merely a collection of data points but a predictive tool that informs risk assessment, guides formulation development, and ultimately enhances the probability of a successful clinical outcome.
Methodological & Application
Synthesis of Ethyl Thiomorpholine-3-carboxylate Hydrochloride: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of Ethyl Thiomorpholine-3-carboxylate Hydrochloride, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical sciences. The protocol herein is presented with in-depth explanations of the chemical principles and experimental choices, ensuring both scientific integrity and practical applicability.
Introduction
This compound is a heterocyclic compound of significant interest in the synthesis of various biologically active molecules. The thiomorpholine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] This guide details a reliable and reproducible three-step synthetic route commencing from the readily available amino acid, L-cysteine. The synthesis involves the formation of an S-alkylated cysteine derivative, followed by an intramolecular cyclization to construct the thiomorpholine ring, and subsequent esterification and salt formation.
Chemical Synopsis and Properties
The overall synthetic scheme is depicted below. The key transformations involve nucleophilic substitution, intramolecular cyclization, and esterification.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| L-Cysteine | C₃H₇NO₂S | 121.16 | White crystalline solid |
| S-(2-chloroethyl)-L-cysteine | C₅H₁₀ClNO₂S | 183.66 | White solid |
| Thiomorpholine-3-carboxylic acid | C₅H₉NO₂S | 147.19 | White solid |
| Ethyl thiomorpholine-3-carboxylate | C₇H₁₃NO₂S | 175.25 | Colorless oil |
| This compound | C₇H₁₄ClNO₂S | 211.71 | White to off-white solid[2] |
Visualizing the Synthetic Workflow
The following diagram illustrates the sequential steps involved in the synthesis of this compound.
Caption: Synthetic pathway from L-cysteine to the target compound.
Detailed Experimental Protocol
PART 1: Synthesis of S-(2-chloroethyl)-L-cysteine
This initial step involves the nucleophilic attack of the thiol group of L-cysteine on 1,2-dichloroethane under basic conditions. The use of a base is crucial to deprotonate the thiol, thereby increasing its nucleophilicity.
Materials and Equipment:
-
L-Cysteine
-
1,2-Dichloroethane
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
pH meter or pH paper
Procedure:
-
In a well-ventilated fume hood, dissolve L-cysteine (1.0 eq) in distilled water in a round-bottom flask.
-
Slowly add a solution of sodium hydroxide (2.0 eq) to the stirring mixture. The pH of the solution should be alkaline.
-
To this solution, add 1,2-dichloroethane (1.5 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 6.
-
The product, S-(2-chloroethyl)-L-cysteine, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
PART 2: Intramolecular Cyclization to Thiomorpholine-3-carboxylic acid
This key step involves an intramolecular nucleophilic substitution where the amino group of S-(2-chloroethyl)-L-cysteine attacks the carbon bearing the chlorine atom, leading to the formation of the six-membered thiomorpholine ring. This reaction is significantly accelerated at an alkaline pH.[3]
Materials and Equipment:
-
S-(2-chloroethyl)-L-cysteine
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Distilled water
-
Beaker or flask with a magnetic stirrer
-
pH meter
Procedure:
-
Suspend the S-(2-chloroethyl)-L-cysteine (1.0 eq) in distilled water.
-
While stirring vigorously, slowly add a sodium hydroxide solution to raise the pH of the mixture to 10.
-
Continue stirring at room temperature for 12-24 hours. The progress of the cyclization can be monitored by TLC or LC-MS.
-
Upon completion of the reaction, carefully neutralize the solution to a pH of 7 with dilute hydrochloric acid.
-
The product, Thiomorpholine-3-carboxylic acid, can be isolated by concentrating the solution under reduced pressure and subsequent purification by recrystallization or chromatography.
PART 3: Fischer Esterification and Hydrochloride Salt Formation
The final steps involve the conversion of the carboxylic acid to its ethyl ester via Fischer esterification, followed by the formation of the hydrochloride salt for improved stability and handling. The Fischer esterification is an acid-catalyzed equilibrium reaction, and using a large excess of ethanol helps to drive the reaction towards the product side.[4][5][6]
Materials and Equipment:
-
Thiomorpholine-3-carboxylic acid
-
Absolute ethanol
-
Hydrogen chloride (gas) or Thionyl chloride (SOCl₂) as a source of HCl
-
Diethyl ether
-
Round-bottom flask with a reflux condenser and a drying tube
-
Gas dispersion tube (if using HCl gas)
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend Thiomorpholine-3-carboxylic acid (1.0 eq) in absolute ethanol (in large excess, acting as both reactant and solvent) in a round-bottom flask.
-
Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the suspension until saturation. Alternatively, thionyl chloride (1.2 eq) can be added dropwise at 0 °C to generate HCl in situ.
-
Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude ethyl thiomorpholine-3-carboxylate is an oily residue.
-
Dissolve the crude ester in a minimal amount of anhydrous diethyl ether.
-
To this solution, add a solution of HCl in diethyl ether dropwise with stirring until precipitation of the hydrochloride salt is complete.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, and multiplets for the protons on the thiomorpholine ring.
-
¹³C NMR: Expected signals would include those for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the thiomorpholine ring.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the N-H bond of the secondary amine hydrochloride, the C=O stretch of the ester, and C-O and C-N stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the free base (ethyl thiomorpholine-3-carboxylate).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete deprotonation of cysteine thiol; Insufficient reaction time or temperature. | Ensure the pH is sufficiently alkaline before adding 1,2-dichloroethane; Monitor the reaction by TLC and extend the reaction time if necessary. |
| Incomplete cyclization in Step 2 | pH not maintained at 10; Insufficient reaction time. | Use a pH meter to carefully adjust and monitor the pH; Allow the reaction to proceed for a longer duration. |
| Low yield in Step 3 (Esterification) | Incomplete reaction due to equilibrium; Presence of water. | Use a large excess of absolute ethanol; Ensure all glassware and reagents are dry. |
| Product is an oil instead of a solid | Impurities present; Incomplete salt formation. | Purify the free base by column chromatography before salt formation; Ensure sufficient HCl is added for complete protonation. |
Safety Precautions
This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
1,2-Dichloroethane: is a carcinogen and should be handled with extreme care.
-
Thionyl chloride and Hydrogen chloride gas: are corrosive and toxic. Handle with appropriate safety measures.
-
Sodium hydroxide: is a corrosive base. Avoid contact with skin and eyes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C7H14ClNO2S | CID 17433447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Synthesis of Ethyl Thiomorpholine-3-Carboxylate Hydrochloride: A Detailed Guide to Reaction Conditions and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of ethyl thiomorpholine-3-carboxylate hydrochloride, a valuable building block in medicinal chemistry and drug development. This guide offers a detailed exploration of the reaction conditions, underlying mechanisms, and step-by-step protocols for its preparation. The information presented herein is intended to provide researchers with the necessary knowledge to confidently and safely synthesize this compound in a laboratory setting.
Introduction
This compound is a heterocyclic compound of significant interest in the synthesis of various pharmaceutical agents. The thiomorpholine scaffold is a privileged structure in drug discovery, appearing in a range of biologically active molecules. The ethyl ester and hydrochloride salt functionalities of this particular derivative enhance its utility as a versatile intermediate for further chemical modifications.
This guide will detail two primary and reliable methods for the synthesis of this compound, starting from thiomorpholine-3-carboxylic acid:
-
Fischer Esterification: A classic acid-catalyzed esterification that is straightforward and utilizes common laboratory reagents.
-
Thionyl Chloride Method: A more reactive approach that proceeds through an acyl chloride intermediate, often resulting in higher yields and shorter reaction times.
Each method will be discussed in detail, including the reaction mechanism, a step-by-step protocol, and the rationale behind the choice of reagents and conditions.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₇H₁₄ClNO₂S | --INVALID-LINK--[1] |
| Molecular Weight | 211.71 g/mol | --INVALID-LINK--[1] |
| CAS Number | 159381-07-4 | --INVALID-LINK--[1] |
| Appearance | White to off-white solid | General laboratory observation |
| Parent Compound | Thiomorpholine-3-carboxylic acid | --INVALID-LINK-- |
Method 1: Fischer Esterification
The Fischer esterification is a well-established method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst. In this case, thiomorpholine-3-carboxylic acid is reacted with ethanol, and hydrochloric acid acts as both the catalyst and the source of the hydrochloride salt of the final product.
Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
Caption: Fischer Esterification Workflow.
The use of a large excess of ethanol is a key experimental choice. Since the Fischer esterification is a reversible reaction, applying Le Châtelier's principle by increasing the concentration of one of the reactants (ethanol) drives the equilibrium towards the formation of the ester product.[2][3][4] The hydrochloric acid not only catalyzes the reaction but also protonates the basic nitrogen of the thiomorpholine ring, forming the desired hydrochloride salt which can often aid in purification by crystallization.
Experimental Protocol: Fischer Esterification
Materials:
-
Thiomorpholine-3-carboxylic acid
-
Anhydrous Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend thiomorpholine-3-carboxylic acid (1.0 eq) in anhydrous ethanol (10-20 volumes).
-
Acidification: Cool the suspension in an ice bath and slowly add concentrated hydrochloric acid (1.1 - 1.5 eq) dropwise with stirring. The addition should be done carefully to control the exothermic reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol). Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Crystallization: The resulting crude product can often be solidified by trituration with diethyl ether. Cool the mixture in an ice bath to promote crystallization.
-
Isolation and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any remaining impurities. Dry the product under vacuum to obtain this compound.
Method 2: Thionyl Chloride Method
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). The acyl chloride is then reacted with ethanol to form the ester. This method is often faster and can provide higher yields than the Fischer esterification.[5][6][7]
Reaction Mechanism and Rationale
The reaction proceeds in two main stages. First, the carboxylic acid reacts with thionyl chloride to form an acyl chloride. This is a highly effective conversion as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and are easily removed from the reaction mixture, driving the reaction to completion.[5][6][7] The subsequent addition of ethanol to the acyl chloride results in a rapid nucleophilic acyl substitution to form the ester.
Caption: Thionyl Chloride Method Workflow.
The choice of thionyl chloride is strategic due to its high reactivity and the convenient removal of byproducts. The in situ generation of HCl from the reaction of thionyl chloride with the carboxylic acid ensures the formation of the hydrochloride salt of the final product.
Experimental Protocol: Thionyl Chloride Method
Materials:
-
Thiomorpholine-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Dichloromethane (DCM) or Toluene (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a trap (e.g., a bubbler with NaOH solution)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap, suspend thiomorpholine-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene (optional, the reaction can also be run neat in excess thionyl chloride).
-
Addition of Thionyl Chloride: Cool the suspension in an ice bath. Slowly and carefully add thionyl chloride (1.5 - 2.0 eq) dropwise with stirring. The reaction will evolve SO₂ and HCl gas, which should be vented to a proper scrubbing system.
-
Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 1-3 hours. The reaction is typically complete when the evolution of gas ceases.
-
Removal of Excess Thionyl Chloride: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap to protect the vacuum pump from corrosive vapors.[8]
-
Esterification: To the crude acyl chloride, slowly add anhydrous ethanol (5-10 volumes) at 0 °C. The reaction is exothermic.
-
Stirring: Allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete esterification.
-
Isolation: The product may precipitate from the ethanolic solution. If not, the volume of ethanol can be reduced under vacuum, and the product can be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Purification and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
Safety Precautions
Thiomorpholine-3-carboxylic acid:
-
May cause skin and eye irritation.[9]
-
Harmful if swallowed or inhaled.[10]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
Thionyl chloride (SOCl₂):
-
DANGER! Highly corrosive and toxic. Causes severe skin and eye burns.[11]
-
Reacts violently with water, releasing toxic gases (HCl and SO₂).[11]
-
Harmful if swallowed or inhaled.[11]
-
Always handle thionyl chloride in a fume hood with appropriate PPE, including heavy-duty gloves, a face shield, and a lab coat.
-
Ensure all glassware is scrupulously dry before use.
-
Quench any residual thionyl chloride carefully with a suitable reagent (e.g., slowly adding to a stirred, cooled solution of sodium hydroxide).
Hydrochloric Acid (Concentrated):
-
DANGER! Highly corrosive. Causes severe skin and eye burns.
-
May cause respiratory irritation.
-
Handle in a fume hood with appropriate PPE.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., ester carbonyl, N-H stretch).
-
Melting Point Analysis: To assess purity.
Conclusion
This guide has detailed two effective methods for the synthesis of this compound. The Fischer esterification offers a simpler, more traditional approach, while the thionyl chloride method provides a faster and often higher-yielding alternative. The choice of method will depend on the available resources, the desired scale of the reaction, and the experience of the researcher. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions, scientists can successfully synthesize this important building block for their research and development endeavors.
References
- 1. This compound | C7H14ClNO2S | CID 17433447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. athabascau.ca [athabascau.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. 159381-07-4|this compound|BLD Pharm [bldpharm.com]
- 10. Thiomorpholine-3-carboxylate | C5H8NO2S- | CID 9548759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN105906582A - Preparation method of thiomorpholine - Google Patents [patents.google.com]
Application Note: Chiral Resolution of Ethyl Thiomorpholine-3-Carboxylate Hydrochloride via Diastereomeric Salt Formation
Abstract
This application note provides a comprehensive guide to the chiral resolution of racemic ethyl thiomorpholine-3-carboxylate hydrochloride. The primary method detailed is the classical approach of diastereomeric salt formation, a robust and scalable technique for isolating stereoisomers. We will explore the theoretical underpinnings of this method, provide a detailed experimental protocol using a tartaric acid derivative as a chiral resolving agent, and outline analytical techniques for the determination of enantiomeric excess (e.e.). This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, particularly those involving cyclic amino acid esters like ethyl thiomorpholine-3-carboxylate, a key building block in medicinal chemistry.
Introduction: The Imperative of Chirality in Drug Development
Chirality is a fundamental property of many bioactive molecules, with enantiomers often exhibiting significantly different pharmacological and toxicological profiles. The thiomorpholine carboxylate scaffold is a privileged structure in medicinal chemistry, appearing in a variety of therapeutic agents. Consequently, the ability to efficiently resolve racemic mixtures of intermediates like this compound is of paramount importance for the synthesis of single-enantiomer active pharmaceutical ingredients (APIs).
Classical resolution via diastereomeric salt formation remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability.[1] This technique relies on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess distinct physicochemical properties, such as solubility, which allows for their separation by fractional crystallization. Subsequent liberation of the amine from the purified diastereomeric salt yields the desired enantiomerically enriched product.
Principle of Diastereomeric Salt Resolution
The resolution process hinges on the differential solubility of the two diastereomeric salts formed between the racemic amine and the chiral resolving agent. Ethyl thiomorpholine-3-carboxylate, being a secondary amine, can be resolved using a chiral acid. Tartaric acid and its derivatives are among the most widely used and effective resolving agents for such purposes.[2][3]
The selection of an appropriate resolving agent and solvent system is critical and often determined empirically. For the resolution of this compound, a strong chiral acid like (+)-O,O'-Dibenzoyl-D-tartaric acid is an excellent candidate due to its rigid structure, which can lead to more distinct crystalline packing and greater solubility differences between the resulting diastereomeric salts.
The general workflow for this resolution is depicted in the following diagram:
Figure 1: General workflow for the chiral resolution of ethyl thiomorpholine-3-carboxylate via diastereomeric salt formation.
Experimental Protocol
This protocol provides a starting point for the resolution of racemic this compound. Optimization of solvent ratios, temperature profiles, and crystallization times may be necessary to achieve optimal yield and enantiomeric excess.
Materials and Reagents
| Reagent | Grade | Supplier |
| Racemic Ethyl thiomorpholine-3-carboxylate HCl | ≥98% | Commercial Source |
| (+)-O,O'-Dibenzoyl-D-tartaric acid monohydrate | ≥98% | Commercial Source |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercial Source |
| Dichloromethane (DCM) | HPLC Grade | Commercial Source |
| Methanol (MeOH) | HPLC Grade | Commercial Source |
| Deionized Water | Type I | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercial Source |
Step-by-Step Procedure
Part A: Liberation of the Free Base
-
Dissolve 10.0 g of racemic this compound in 50 mL of deionized water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a saturated solution of sodium bicarbonate with stirring until the pH of the solution is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the racemic free base as an oil.
Part B: Diastereomeric Salt Formation and Fractional Crystallization
-
Dissolve the racemic free base (assuming quantitative yield from Part A) in 100 mL of methanol in a flask equipped with a reflux condenser.
-
In a separate flask, dissolve one molar equivalent of (+)-O,O'-Dibenzoyl-D-tartaric acid monohydrate in 100 mL of methanol, heating gently if necessary.
-
Add the resolving agent solution to the free base solution with stirring.
-
Heat the combined solution to reflux for 30 minutes, then allow it to cool slowly to room temperature.
-
Further cool the mixture in a refrigerator (4 °C) overnight to facilitate crystallization.
-
Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold methanol. This solid is the diastereomerically enriched salt.
Part C: Liberation of the Enantiomerically Enriched Amine
-
Suspend the collected diastereomeric salt in 50 mL of water.
-
Add a saturated solution of sodium bicarbonate with stirring until the pH is 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched ethyl thiomorpholine-3-carboxylate.
Analytical Verification: Determination of Enantiomeric Excess
The enantiomeric excess of the resolved product must be determined to assess the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[4][5]
Chiral HPLC Method Development
A systematic approach to chiral HPLC method development is recommended. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of a wide range of chiral compounds.
| Parameter | Recommended Starting Conditions |
| Column | Chiralpak IG-3 (or similar amylose-based CSP) |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol with a basic additive (e.g., 0.1% diethylamine) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 220 nm) |
| Column Temp. | 25 °C |
The mobile phase composition should be screened to achieve baseline separation of the two enantiomers.
Sample Preparation and Analysis
-
Prepare a stock solution of the racemic ethyl thiomorpholine-3-carboxylate in the mobile phase.
-
Prepare a sample of the resolved, enantiomerically enriched product at the same concentration.
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the resolved sample to determine the peak areas of the major and minor enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| No precipitation of salt | Solution is too dilute; poor choice of solvent | Concentrate the solution; screen different solvents or solvent mixtures (e.g., ethanol, acetone, ethyl acetate). |
| Low enantiomeric excess | Incomplete crystallization; poor diastereomeric discrimination | Optimize cooling rate; perform recrystallization of the diastereomeric salt; screen other resolving agents. |
| Low yield of resolved product | Co-precipitation of the more soluble diastereomer | Adjust solvent polarity; consider a multi-step crystallization process. |
Conclusion
The chiral resolution of this compound via diastereomeric salt formation with a tartaric acid derivative is a robust and effective method for obtaining enantiomerically enriched material. The protocol outlined in this application note provides a solid foundation for researchers to develop a tailored resolution process. Careful selection of the resolving agent and solvent, coupled with systematic optimization and precise analytical verification by chiral HPLC, are key to achieving high yield and enantiomeric purity. This classical methodology continues to be a valuable tool in the synthesis of chiral pharmaceuticals and fine chemicals.
References
The Strategic Integration of Ethyl Thiomorpholine-3-carboxylate Hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of ethyl thiomorpholine-3-carboxylate hydrochloride, a versatile heterocyclic building block gaining prominence in medicinal chemistry. We will delve into its strategic application, particularly in the synthesis of kinase inhibitors, supported by detailed experimental protocols and the underlying chemical principles that govern its reactivity.
Introduction: The Thiomorpholine Scaffold as a Privileged Structure
In the landscape of drug discovery, certain molecular scaffolds are deemed "privileged" for their ability to interact with multiple biological targets, leading to compounds with diverse pharmacological activities. The thiomorpholine moiety is one such scaffold, recognized for its presence in a range of bioactive molecules with applications as anticancer, anti-inflammatory, and antitubercular agents. Its utility is further enhanced by its role as a bioisostere of the morpholine ring, a common motif in many approved drugs. The substitution of oxygen with sulfur in the morpholine ring can significantly modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, offering a valuable strategy for optimizing drug candidates.
This compound serves as a key starting material for introducing this valuable thiomorpholine core into more complex molecules. Its bifunctional nature, possessing both a secondary amine and an ethyl ester, allows for sequential and regioselective modifications, making it an ideal building block for creating diverse chemical libraries for high-throughput screening.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 159381-07-4 | [1][2] |
| Molecular Formula | C₇H₁₄ClNO₂S | [2] |
| Molecular Weight | 211.71 g/mol | [2] |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in polar organic solvents such as methanol and DMSO | General chemical knowledge |
| Storage | Store in a cool, dry place away from incompatible materials. | [1] |
Safety Precautions: this compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation[2]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Application in the Synthesis of PI3K Inhibitors: A Case Study
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound has been utilized as a key building block in the synthesis of novel pyrimidine derivatives that act as PI3K inhibitors.
The following protocol is adapted from the experimental section of patent WO2007084786A1, which describes the synthesis of a key intermediate for a series of PI3K inhibitors.
Protocol: Synthesis of Ethyl 4-(6-amino-5-(trifluoromethyl)pyridin-3-yl)thiomorpholine-3-carboxylate
This protocol details the N-arylation of this compound with a substituted aminopyridine, a crucial step in constructing the core of the target PI3K inhibitors.
Reaction Scheme:
References
Application Notes and Protocols: Ethyl Thiomorpholine-3-carboxylate Hydrochloride as a Versatile Synthetic Building Block
Introduction: The Strategic Value of the Thiomorpholine Scaffold
In the landscape of modern medicinal chemistry, the thiomorpholine ring system stands out as a "privileged scaffold."[1][2] This heterocycle is a cornerstone in the design of numerous pharmacologically active agents, prized for its unique combination of structural rigidity, metabolic stability, and ability to engage in specific hydrogen bonding interactions.[1][3] Its incorporation into drug candidates has led to compounds with a wide spectrum of therapeutic activities, including antibacterial, antimalarial, antioxidant, and hypolipidemic properties.[2][3][4] A notable example is the antibiotic Sutezolid, a thiomorpholine-containing oxazolidinone in clinical trials for treating multidrug-resistant tuberculosis.[3][4]
Ethyl thiomorpholine-3-carboxylate hydrochloride emerges as a highly valuable and versatile starting material for accessing this important chemical space.[5] As a bifunctional molecule, it possesses two key reactive handles: a secondary amine within the heterocyclic ring and an ethyl ester at the C-3 position. The hydrochloride salt form ensures stability and ease of handling. This guide provides an in-depth exploration of its synthetic utility, complete with detailed protocols to empower researchers in drug discovery and chemical development.
Physicochemical Properties
A thorough understanding of a building block's fundamental properties is critical for effective experimental design.
| Property | Value | Source |
| CAS Number | 159381-07-4 | [5][6][7][8][9][10][11] |
| Molecular Formula | C₇H₁₄ClNO₂S | [5][6][12] |
| Molecular Weight | 211.71 g/mol | [5][6][12] |
| IUPAC Name | ethyl thiomorpholine-3-carboxylate;hydrochloride | [12] |
| SMILES | Cl.CCOC(=O)C1CSCCN1 | [5][12] |
| Storage | 2-8 °C, Inert atmosphere | [5][7] |
| Purity | Typically ≥95% | [5] |
Synthetic Utility and Core Transformations
The synthetic versatility of this compound stems from the orthogonal reactivity of its two functional groups. The secondary amine is nucleophilic, while the ester carbonyl is electrophilic. This allows for selective and sequential modifications to build molecular complexity.
Overview of Synthetic Pathways
The hydrochloride salt must first be neutralized in situ with a suitable base (e.g., triethylamine, DIPEA) to unmask the nucleophilic secondary amine for reactions like acylation or alkylation. Subsequently, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This sequential approach is a powerful strategy for generating libraries of drug-like molecules.
Caption: Key synthetic transformations of Ethyl Thiomorpholine-3-carboxylate HCl.
Reactions at the N-4 Position (Secondary Amine)
Causality: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily attacking electrophilic species once deprotonated.
-
N-Acylation: This is arguably the most common reaction, forming a stable amide bond. It is foundational for introducing a vast array of side chains and pharmacophores. The reaction is typically performed by treating the free-based thiomorpholine with an acyl chloride, anhydride, or an activated carboxylic acid in the presence of a non-nucleophilic base to scavenge the generated HCl.
-
N-Alkylation: The introduction of alkyl groups can be achieved using alkyl halides (e.g., iodides, bromides) or via reductive amination with aldehydes or ketones. N-alkylation is crucial for modulating properties like lipophilicity, basicity, and receptor binding interactions.
Transformations of the C-3 Ester Group
Causality: The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack, primarily by hydroxide ions, leading to hydrolysis.
-
Saponification (Ester Hydrolysis): The conversion of the ethyl ester to the corresponding carboxylic acid is a pivotal transformation.[13][14] This unmasks a new reactive handle that is essential for subsequent amide bond formations. The reaction is typically achieved under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) in a mixture of aqueous and organic solvents. The resulting carboxylate salt is then protonated with acid to yield the free carboxylic acid.[15]
-
Amide Bond Formation (Post-Hydrolysis): The newly formed carboxylic acid is a versatile precursor for creating amide libraries. Standard peptide coupling reagents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole), are frequently used to activate the carboxylic acid for reaction with a primary or secondary amine.[16][17] This method is highly efficient and tolerates a wide range of functional groups.[16][18]
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. They include self-validating checkpoints, such as reaction monitoring and characterization.
Protocol 1: N-Acylation with an Acyl Chloride
This protocol details the synthesis of an N-acyl thiomorpholine derivative, a key intermediate for further functionalization.
Caption: Workflow for the N-Acylation of Ethyl Thiomorpholine-3-carboxylate HCl.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Acyl chloride of choice (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Deionized water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv) and suspend it in anhydrous DCM (approx. 0.2 M).
-
Basification: Add TEA or DIPEA (2.5 equiv). The addition of the first equivalent neutralizes the HCl salt, while the subsequent amount acts as an acid scavenger for the HCl generated during the acylation. Stir for 10-15 minutes at room temperature until the solid dissolves, indicating the formation of the free amine.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 equiv) dropwise via syringe. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic impurities), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure N-acylated product.
Protocol 2: Saponification to Thiomorpholine-3-carboxylic Acid
This protocol describes the hydrolysis of the ethyl ester to its corresponding carboxylic acid, a critical step for subsequent amide couplings.
Materials and Reagents:
-
Ethyl thiomorpholine-3-carboxylate derivative (1.0 equiv)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 equiv)
-
Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v mixture)
-
Hydrochloric acid (1M or 2M HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Setup: Dissolve the starting ester (1.0 equiv) in a mixture of THF and water.
-
Hydrolysis: Add LiOH·H₂O (2.0-3.0 equiv) to the solution. Expertise Note: LiOH is often preferred over NaOH as it can lead to cleaner reactions with less risk of epimerization at the α-carbon.
-
Monitoring: Stir the reaction vigorously at room temperature for 4-16 hours. Monitor by LC-MS for the disappearance of the starting material and the appearance of the product mass.
-
Acidification: Once the reaction is complete, remove the THF under reduced pressure. Cool the remaining aqueous solution to 0 °C and carefully acidify with 1M HCl until the pH is ~2-3. A precipitate of the carboxylic acid product may form.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate. Trustworthiness Note: Multiple extractions are necessary as zwitterionic or polar carboxylic acids may have moderate water solubility.
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid, which is often used in the next step without further purification.
Protocol 3: EDC/HOBt Mediated Amide Bond Formation
This protocol outlines the coupling of the carboxylic acid (generated in Protocol 2) with a new amine.
Materials and Reagents:
-
Thiomorpholine-3-carboxylic acid derivative (1.0 equiv)
-
Amine of choice (R-NH₂) (1.2 equiv)
-
EDC·HCl (1.5 equiv)
-
HOBt (1.0 equiv) or an equivalent modern coupling additive
-
DIPEA or N-Methylmorpholine (NMM) (3.0 equiv)
-
Dimethylformamide (DMF) or DCM, anhydrous
Procedure:
-
Setup: In an inert atmosphere flask, dissolve the carboxylic acid (1.0 equiv), HOBt (1.0 equiv), and the desired amine (1.2 equiv) in anhydrous DMF or DCM.
-
Activation: Add DIPEA (3.0 equiv) to the mixture and stir for 5 minutes. Then, add EDC·HCl (1.5 equiv) in one portion. Mechanistic Insight: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions and efficiently acylates the amine.[16]
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor for completion by LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash successively with saturated NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash chromatography or preparative HPLC to obtain the final amide.
Conclusion
This compound is a powerful and economically significant building block for medicinal chemistry and drug development.[4][5] Its dual functionality allows for a logical and highly adaptable synthetic strategy, enabling the creation of diverse molecular architectures centered on the pharmacologically important thiomorpholine core. The protocols detailed herein provide a reliable foundation for researchers to exploit the full potential of this versatile intermediate in their quest for novel therapeutic agents.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemshuttle.com [chemshuttle.com]
- 6. scbt.com [scbt.com]
- 7. 159381-07-4|this compound|BLD Pharm [bldpharm.com]
- 8. THIOMORPHOLINE-3-CARBOXYLIC ACID ETHYL ESTER HYDROCHLORIDE | 159381-07-4 [chemicalbook.com]
- 9. alchempharmtech.com [alchempharmtech.com]
- 10. CAS 159381-07-4 | 8H70-5-Y4 | MDL MFCD00107968 | this compound | SynQuest Laboratories [synquestlabs.com]
- 11. 2abiotech.net [2abiotech.net]
- 12. This compound | C7H14ClNO2S | CID 17433447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asiaresearchnews.com [asiaresearchnews.com]
- 18. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of Ethyl Thiomorpholine-3-carboxylate Hydrochloride in Modern Drug Discovery
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of ethyl thiomorpholine-3-carboxylate hydrochloride. This document provides an in-depth exploration of its chemical properties, strategic applications as a core scaffold, and detailed, field-tested protocols for its derivatization.
Introduction: The Thiomorpholine Scaffold in Medicinal Chemistry
The thiomorpholine ring is a privileged heterocyclic scaffold in medicinal chemistry. Its saturated, non-aromatic nature provides a three-dimensional geometry that can effectively probe the binding pockets of biological targets. The incorporation of a sulfur atom, as opposed to the oxygen in its morpholine counterpart, introduces unique physicochemical properties, including altered lipophilicity, hydrogen bonding capacity, and metabolic stability. This compound serves as a versatile and strategically important starting material for accessing novel chemical matter based on this core. It provides a synthetically tractable handle—the ethyl ester at the 3-position—for facile derivatization, enabling the exploration of structure-activity relationships (SAR).
Physicochemical & Structural Properties
A thorough understanding of the starting material's properties is critical for reaction design and optimization.
| Property | Value | Source |
| Chemical Formula | C₇H₁₄ClNO₂S | PubChem |
| Molecular Weight | 211.71 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 133-138 °C | Chemical Suppliers |
| Canonical SMILES | CCOC(=O)C1CSCCN1.Cl | PubChem |
| InChI Key | YNUXIDQOKZDRRU-UHFFFAOYSA-N | PubChem |
Core Application: A Versatile Building Block for Library Synthesis
This compound is primarily employed as a bifunctional building block. The secondary amine of the thiomorpholine ring and the C3-ester group are orthogonal chemical handles that allow for sequential or selective modification. This dual functionality is the cornerstone of its utility in constructing diverse chemical libraries for screening.
The general workflow for utilizing this scaffold is outlined below. The hydrochloride salt form ensures stability and improves handling properties; however, it must be neutralized in situ or in a prior step to unmask the nucleophilic secondary amine for subsequent reactions.
Caption: General workflow for derivatizing Ethyl Thiomorpholine-3-carboxylate.
Detailed Experimental Protocols
The following protocols are provided as robust starting points for the synthesis of derivative libraries.
Protocol 4.1: N-Acylation of the Thiomorpholine Core
This protocol details the acylation of the secondary amine, a fundamental step for introducing diverse side chains (R¹).
Objective: To synthesize N-acetyl ethyl thiomorpholine-3-carboxylate.
Materials:
-
This compound
-
Acetyl chloride (or acetic anhydride)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq). Dissolve/suspend it in anhydrous DCM (approx. 0.1 M concentration).
-
Neutralization: Cool the mixture to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise. Scientist's Note: Using slightly more than two equivalents of base is crucial. The first equivalent neutralizes the HCl salt, and the second acts as an acid scavenger for the HCl generated during the acylation reaction.
-
Acylation: While stirring at 0 °C, add acetyl chloride (1.1 eq) dropwise. A precipitate (triethylamine hydrochloride) will form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid chloride and acidic byproducts) and then with brine (to reduce the solubility of organic material in the aqueous phase). c. Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification & Validation: The crude product can be purified by flash column chromatography on silica gel if necessary. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 4.2: Saponification of the Ethyl Ester to the Carboxylic Acid
This protocol is essential for preparing derivatives where a carboxylic acid is required for subsequent amide couplings (e.g., with an amine R²-NH₂).
Objective: To synthesize N-acetyl-thiomorpholine-3-carboxylic acid from the product of Protocol 4.1.
Materials:
-
N-acetyl ethyl thiomorpholine-3-carboxylate (from Protocol 4.1)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water (as a solvent system)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Magnetic stirrer and stir bar
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the N-acetyl ethyl thiomorpholine-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Hydrolysis: Add an aqueous solution of LiOH (1.5 - 2.0 eq) to the mixture. Scientist's Note: LiOH is often preferred for ester hydrolysis as it can reduce the risk of side reactions compared to NaOH or KOH in some substrates. The use of a THF/water co-solvent system ensures the solubility of both the organic substrate and the inorganic base.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup: a. Once the reaction is complete, remove the THF under reduced pressure. b. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M HCl. A precipitate may form. c. Extract the aqueous layer multiple times with ethyl acetate. d. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the carboxylic acid.
-
Validation: The product is typically a solid and can be validated by NMR and mass spectrometry. This crude product is often of sufficient purity for use in the next step (e.g., amide coupling).
Application in Fragment-Based Drug Discovery (FBDD)
The relatively low molecular weight and synthetic accessibility of derivatives from this scaffold make it an excellent candidate for fragment-based screening. The core itself can be considered a 3D fragment, and a small library synthesized via Protocol 4.1 can be used to probe fragment binding sites on a protein of interest.
Caption: FBDD workflow using the thiomorpholine scaffold.
Safety & Handling
-
This compound: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. May cause skin and eye irritation.
-
Reagents: Acylating agents (e.g., acetyl chloride) are corrosive and moisture-sensitive. Bases like triethylamine are flammable and have strong odors. All manipulations should be performed in a fume hood.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Application Note: Comprehensive NMR Analysis of Ethyl Thiomorpholine-3-Carboxylate Hydrochloride
Abstract
This application note provides a detailed guide to the structural elucidation of ethyl thiomorpholine-3-carboxylate hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. As a key building block in medicinal chemistry and drug development, unequivocal structural confirmation of this compound is critical. This document outlines the theoretical basis for the expected ¹H and ¹³C NMR spectra, provides detailed, step-by-step protocols for sample preparation and data acquisition, and presents a thorough analysis of the anticipated spectral data, including predicted chemical shifts and coupling constants. Advanced 2D NMR techniques are also discussed to aid in unambiguous resonance assignment. This guide is intended for researchers, scientists, and drug development professionals requiring a robust methodology for the characterization of this and structurally related heterocyclic compounds.
Introduction: The Significance of this compound in Drug Discovery
This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. The thiomorpholine scaffold is a privileged structure in medicinal chemistry, often utilized as a bioisosteric replacement for the morpholine ring to modulate physicochemical properties such as lipophilicity and metabolic stability. The presence of the sulfur atom offers a site for potential metabolic oxidation, which can be strategically employed in prodrug design. The ethyl carboxylate moiety at the 3-position provides a handle for further synthetic elaboration, enabling the construction of diverse molecular architectures for screening as potential therapeutic agents.
Given its role as a foundational building block, rigorous structural verification is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final compounds. NMR spectroscopy is an unparalleled tool for the non-destructive and detailed structural analysis of organic molecules in solution. This note provides a comprehensive framework for its application to this compound.
Foundational Principles of NMR Analysis for this compound
The structural analysis of this compound by NMR relies on the interpretation of key parameters: chemical shift (δ), spin-spin coupling (J), and integration. The molecule's structure, presented below, dictates the expected spectral features.
edge [color="#4285F4"]; "C3" -- "N4"; "N4" -- "C5"; "C5" -- "C6"; "C6" -- "S"; "S" -- "C2"; "C2" -- "C3"; "C3" -- "C3_ester"; "C3_ester" -- "O_ester"; "O_ester" -- "CH2_ethyl"; "CH2_ethyl" -- "CH3_ethyl"; "N4" -- "H_N" [style=dashed]; "H_N" -- "Cl" [style=dotted]; }
Figure 1: Structure of this compound.¹H NMR Spectroscopy: The proton spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), and their connectivity to neighboring protons (spin-spin coupling). The protonation of the nitrogen atom to form the hydrochloride salt is expected to have a significant deshielding effect on the adjacent protons (H-3 and H-5).
¹³C NMR Spectroscopy: The carbon spectrum, typically acquired with proton decoupling, will show a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and the electronegativity of attached atoms.
2D NMR Spectroscopy: For complex molecules where 1D spectra may have overlapping signals, 2D NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over two or three bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for identifying quaternary carbons and piecing together molecular fragments.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆))
-
5 mm NMR tubes
-
Pipettes and a vortex mixer
-
Cotton or glass wool for filtration (if necessary)
Protocol:
-
Weigh the required amount of this compound and place it in a small, clean vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. D₂O is a good first choice for hydrochloride salts due to its ability to dissolve ionic compounds and exchange with the N-H proton, simplifying the spectrum.
-
Vortex the mixture until the sample is completely dissolved. The solution should be clear and free of any solid particles.
-
If any particulate matter remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.
-
Carefully place the NMR tube into the spinner turbine, ensuring the correct depth, and wipe the outside of the tube clean before inserting it into the NMR spectrometer.
NMR Data Acquisition Workflow
The following diagram outlines the logical flow for acquiring a comprehensive NMR dataset for structural elucidation.
subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#F1F3F4"; "Prep" [label="Prepare Sample in\nDeuterated Solvent", fillcolor="#4285F4"]; }
subgraph "cluster_1D" { label="1D NMR Acquisition"; bgcolor="#F1F3F4"; "H1" [label="Acquire ¹H Spectrum", fillcolor="#EA4335"]; "C13" [label="Acquire ¹³C{¹H} Spectrum", fillcolor="#EA4335"]; }
subgraph "cluster_2D" { label="2D NMR Acquisition (if needed)"; bgcolor="#F1F3F4"; "COSY" [label="Acquire ¹H-¹H COSY", fillcolor="#FBBC05"]; "HSQC" [label="Acquire ¹H-¹³C HSQC", fillcolor="#FBBC05"]; "HMBC" [label="Acquire ¹H-¹³C HMBC", fillcolor="#FBBC05"]; }
subgraph "cluster_analysis" { label="Data Analysis"; bgcolor="#F1F3F4"; "Process" [label="Process & Reference Spectra", fillcolor="#34A853"]; "Assign" [label="Assign Resonances", fillcolor="#34A853"]; "Structure" [label="Confirm Structure", fillcolor="#34A853"]; }
"Prep" -> "H1" [lhead=cluster_1D]; "H1" -> "C13"; "C13" -> "COSY" [lhead=cluster_2D, ltail=cluster_1D, label=" Ambiguity? "]; "COSY" -> "HSQC"; "HSQC" -> "HMBC"; "HMBC" -> "Process" [lhead=cluster_analysis]; "C13" -> "Process" [style=invis]; "Process" -> "Assign"; "Assign" -> "Structure"; }
Figure 2: Recommended workflow for NMR data acquisition and analysis.Predicted NMR Spectra and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound dissolved in D₂O. Chemical shifts are referenced to an internal standard (e.g., DSS) or the residual solvent peak. The protonation of the nitrogen causes a downfield shift for adjacent protons and carbons.
Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | 4.0 - 4.2 | dd | J(H3, H2a) ≈ 10-12, J(H3, H2e) ≈ 3-4 | 1H |
| H-2a (axial) | 3.5 - 3.7 | dd | J(H2a, H2e) ≈ 12-14, J(H2a, H3) ≈ 10-12 | 1H |
| H-5a (axial) | 3.4 - 3.6 | m | - | 1H |
| H-2e (equatorial) | 3.2 - 3.4 | dd | J(H2e, H2a) ≈ 12-14, J(H2e, H3) ≈ 3-4 | 1H |
| H-5e (equatorial) | 3.1 - 3.3 | m | - | 1H |
| H-6a (axial) | 3.0 - 3.2 | m | - | 1H |
| H-6e (equatorial) | 2.8 - 3.0 | m | - | 1H |
| -OCH₂CH₃ | 4.2 - 4.4 | q | J ≈ 7.1 | 2H |
| -OCH₂CH₃ | 1.2 - 1.4 | t | J ≈ 7.1 | 3H |
Rationale for Assignments:
-
H-3: Being alpha to both the protonated nitrogen and the electron-withdrawing carboxylate group, this proton is expected to be the most deshielded of the ring protons.
-
Ethyl Group: The quartet and triplet pattern with a coupling constant of ~7.1 Hz is characteristic of an ethyl group. The methylene protons (-OCH₂-) are deshielded by the adjacent oxygen atom.
-
Thiomorpholine Ring Protons (H-2, H-5, H-6): The protons on carbons adjacent to the heteroatoms (N and S) will be downfield compared to simple alkanes. Protons alpha to the protonated nitrogen (H-5) will be more deshielded than those alpha to the sulfur (H-6). Axial and equatorial protons on the same carbon will be diastereotopic and thus have different chemical shifts and show geminal coupling.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) |
| C=O | 170 - 175 |
| -OC H₂CH₃ | 60 - 65 |
| C-3 | 55 - 60 |
| C-5 | 45 - 50 |
| C-2 | 30 - 35 |
| C-6 | 25 - 30 |
| -OCH₂C H₃ | 13 - 16 |
Rationale for Assignments:
-
Carbonyl Carbon (C=O): Carbonyl carbons of esters typically resonate in the 170-180 ppm range.
-
Carbons Adjacent to Heteroatoms: Carbons bonded to electronegative atoms like oxygen, nitrogen, and sulfur are shifted downfield. C-3 and C-5, being adjacent to the protonated nitrogen, are expected at a lower field than C-2 and C-6, which are adjacent to the sulfur.
-
Ethyl Group Carbons: The chemical shifts for the ethyl group carbons are standard for an ethyl ester.
Troubleshooting and Advanced Analysis
Common Issues:
-
Broad Peaks: Broadening of the N-H proton signal (if not in D₂O) and adjacent protons can occur due to quadrupole broadening or chemical exchange. Running the sample at a higher temperature can sometimes sharpen these signals.
-
Overlapping Signals: The methylene protons of the thiomorpholine ring may overlap, making unambiguous assignment from the 1D ¹H spectrum difficult. In such cases, 2D NMR is essential.
Self-Validating Experimental Design: The combination of 1D and 2D NMR experiments provides a self-validating system. For instance, the direct one-bond C-H connectivity observed in the HSQC spectrum must be consistent with the multi-bond correlations seen in the HMBC spectrum. A COSY experiment will confirm the proton-proton coupling network within the thiomorpholine ring and the ethyl group.
subgraph "cluster_H1" { label="¹H Resonances"; bgcolor="#F1F3F4"; H3 [label="H-3"]; H2 [label="H-2"]; H_ethyl_CH2 [label="-OCH₂-"]; H_ethyl_CH3 [label="-CH₃"]; }
subgraph "cluster_C13" { label="¹³C Resonances"; bgcolor="#F1F3F4"; C3 [label="C-3"]; C_ester [label="C=O"]; C_ethyl_CH2 [label="-OCH₂-"]; }
// HSQC Correlations (Direct) H3 -> C3 [label="HSQC", color="#34A853", style=bold]; H_ethyl_CH2 -> C_ethyl_CH2 [label="HSQC", color="#34A853", style=bold];
// HMBC Correlations (Multi-bond) H2 -> C3 [label="HMBC", color="#EA4335", style=dashed]; H3 -> C_ester [label="HMBC", color="#EA4335", style=dashed]; H_ethyl_CH2 -> C_ester [label="HMBC", color="#EA4335", style=dashed];
// COSY Correlations H2 -> H3 [label="COSY", color="#FBBC05", style=dotted, dir=both]; H_ethyl_CH2 -> H_ethyl_CH3 [label="COSY", color="#FBBC05", style=dotted, dir=both]; }
Figure 3: Key 2D NMR correlations for structural validation.Conclusion
This application note provides a robust framework for the NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, and by leveraging the predictive spectral data and interpretation guidelines, researchers can confidently verify the structure of this important pharmaceutical building block. The integration of 1D and 2D NMR techniques ensures a high degree of accuracy and provides a self-validating methodology for comprehensive structural elucidation.
Analysis of Ethyl Thiomorpholine-3-carboxylate Hydrochloride using High-Resolution Mass Spectrometry
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive guide and detailed protocol for the structural characterization of Ethyl thiomorpholine-3-carboxylate hydrochloride, a heterocyclic compound relevant to medicinal chemistry and drug discovery.[1] We detail a robust method employing Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). The protocol covers sample preparation, instrument setup, and data interpretation, including a proposed fragmentation pathway. This guide is intended for researchers, analytical scientists, and drug development professionals requiring definitive structural confirmation and purity analysis of this and similar small molecules.
Introduction
This compound is a derivative of the thiomorpholine scaffold, a class of compounds investigated for various biological activities.[1] As a synthetic building block in drug development, its unambiguous identification and characterization are critical for ensuring the quality and integrity of downstream research. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, offering high sensitivity and specificity for determining molecular weight and elucidating chemical structures.[2][3]
This document outlines a method using Electrospray Ionization (ESI), a soft ionization technique ideal for polar and pre-charged molecules such as hydrochloride salts.[2] When coupled with a high-resolution mass analyzer like a Quadrupole Time-of-Flight (Q-TOF), this method provides accurate mass measurements that confirm elemental composition and detailed structural information through fragmentation analysis.[3]
Analyte Properties and Expected Mass
Before analysis, it is crucial to understand the fundamental properties of the target molecule.
-
Compound Name: this compound
-
Molecular Formula (Salt): C₇H₁₄ClNO₂S[4]
-
Molecular Formula (Free Base): C₇H₁₃NO₂S
-
Monoisotopic Mass (Free Base): 175.0667 Da
-
Expected Ion (Positive ESI): The hydrochloride salt readily protonates in solution. Therefore, the primary ion observed in positive mode ESI-MS will be the protonated free base, [M+H]⁺.
-
Calculated m/z of [M+H]⁺: 176.0740 Da (C₇H₁₄NO₂S⁺)
Experimental Workflow
The overall analytical process follows a logical sequence from sample preparation to final data interpretation. The workflow is designed to ensure reproducibility and minimize matrix effects, such as ion suppression, which can be a concern when analyzing salts.[6][7][8]
Caption: High-level experimental workflow for LC-MS analysis.
Detailed Protocols
Protocol 1: Sample Preparation
Rationale: Proper sample preparation is critical to avoid instrument contamination and mitigate the effects of ion suppression from the chloride counter-ion.[9][10] Using a volatile acidic modifier like formic acid in the final solvent ensures the analyte remains protonated and is compatible with ESI.
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol in a clean glass vial. Vortex until fully dissolved.
-
Intermediate Solution (10 µg/mL): Transfer 10 µL of the stock solution into 990 µL of a 50:50 mixture of acetonitrile and water.
-
Working Solution (1 µg/mL): Transfer 100 µL of the intermediate solution into 900 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid). This solution is now ready for injection.
Protocol 2: LC-MS Data Acquisition
Rationale: Liquid chromatography separates the analyte from potential impurities.[9] A gradient elution ensures that compounds with different polarities are effectively separated and elute as sharp peaks. The mass spectrometer parameters are chosen to maximize sensitivity for the expected ion while providing high-resolution data for confident identification.
| Parameter | Suggested Setting |
| LC System | Standard HPLC or UHPLC System |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B for 1 min, ramp to 95% B over 7 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2-5 µL |
| Column Temperature | 40 °C |
| MS System | Q-TOF or Orbitrap Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Mass Range | m/z 50 - 500 |
| Capillary Voltage | 3.5 kV |
| Cone/Nozzle Voltage | 30 V (Optimize for minimal in-source fragmentation) |
| Desolvation Gas | Nitrogen, 600 L/hr at 350 °C |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA); Isolate m/z 176.07 and apply stepped collision energy (e.g., 10, 20, 40 eV) |
Data Analysis and Interpretation
Full Scan Mass Spectrum
The primary goal of the full scan analysis is to confirm the presence and elemental composition of the protonated molecule. The high-resolution mass measurement should be within 5 ppm of the theoretical value.
-
Expected Ion: [C₇H₁₄NO₂S]⁺
-
Theoretical m/z: 176.0740
-
Observed m/z: Expect 176.0740 ± 0.0009
Tandem MS (MS/MS) Fragmentation Analysis
By isolating the parent ion (m/z 176.07) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that reveal the molecule's structure.[11] The fragmentation of heterocyclic compounds often involves ring cleavage and losses of substituents.[12][13]
Proposed Fragmentation Pathway:
The protonated nitrogen is a likely charge site, initiating fragmentation. Key bond cleavages are expected adjacent to the heteroatoms (N and S) and at the ester group.
Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺.
Summary of Key Fragments:
| Observed m/z | Proposed Formula | Neutral Loss | Loss (Da) | Description |
| 176.0740 | C₇H₁₄NO₂S⁺ | - | - | Parent Ion [M+H]⁺ |
| 148.0432 | C₅H₈NO₂S⁺ | C₂H₄ | 28.0313 | Loss of ethylene via McLafferty-type rearrangement from the ethyl ester. |
| 130.0326 | C₅H₆NOS⁺ | C₂H₅OH | 46.0417 | Loss of neutral ethanol from the parent ion. |
| 102.0585 | C₄H₈NS⁺ | C₃H₅O₂• | 73.0262 | Alpha-cleavage resulting in the loss of the carboethoxy radical (•COOEt). |
| 74.0245 | C₂H₄NS⁺ | C₂H₄ | 28.0313 | Subsequent loss of ethylene from the m/z 102 fragment via ring cleavage. |
Conclusion
The protocol described herein provides a reliable and robust LC-MS/MS method for the characterization of this compound. The use of high-resolution mass spectrometry allows for the confident confirmation of the molecular formula of the parent ion. Furthermore, the detailed fragmentation pattern obtained through tandem MS analysis serves as a structural fingerprint, enabling unambiguous identification. This methodology is readily adaptable for purity assessments, stability studies, and the analysis of related heterocyclic compounds in a drug discovery and development setting.
References
- 1. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. This compound | C7H14ClNO2S | CID 17433447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. tecan.com [tecan.com]
- 7. Effects of salt concentration on analyte response using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. Exploring the mechanism of salt-induced signal suppression in protein electrospray mass spectrometry using experiments and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. scilit.com [scilit.com]
- 13. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Thiomorpholine Derivatives
Abstract
Thiomorpholine and its derivatives are pivotal structural motifs in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] Their inherent basicity and polarity, conferred by the nitrogen and sulfur heteroatoms, present unique challenges during purification.[3][4] This application note provides a comprehensive guide to developing robust and efficient preparative High-Performance Liquid Chromatography (HPLC) methods for the purification of thiomorpholine derivatives. We delve into the fundamental principles of method development, from stationary phase selection to mobile phase optimization, and provide detailed, step-by-step protocols for successful purification, fraction collection, and post-purification analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high purity and recovery of these valuable compounds.
Introduction: The Chromatographic Challenge of Thiomorpholine Derivatives
The thiomorpholine heterocycle, a sulfur-containing analog of morpholine, is a versatile building block in drug discovery.[1][5] However, its purification via reversed-phase HPLC is often complicated by several factors:
-
Peak Tailing: The basic nitrogen atom (pKa of the conjugate acid is ~8.4) readily interacts with acidic residual silanol groups on standard silica-based stationary phases.[6] This strong, secondary ionic interaction leads to significant peak tailing, compromising resolution and purity.[7][8]
-
Poor Retention: Highly polar derivatives may exhibit insufficient retention on traditional C18 columns, eluting near the solvent front with other polar impurities.[9]
-
On-Column Stability: The sulfur atom can, in some cases, interact with metallic components of the HPLC system or impurities in the stationary phase, although this is less common than silanol interactions.
Addressing these challenges requires a systematic approach to method development, focusing on controlling the chemical environment to minimize undesirable secondary interactions and enhance retention.
Method Development: A First-Principles Approach
A successful preparative HPLC method is built upon a well-optimized analytical method. The goal is to achieve adequate resolution between the target compound and its impurities, which can then be scaled up for purification.
Stationary Phase Selection: Mitigating Silanol Interactions
The choice of stationary phase is the most critical factor in mitigating peak tailing.
-
High-Purity, End-Capped Silica: Modern, high-purity silica columns (Type B) with exhaustive end-capping are the first line of defense.[7] These columns have a significantly lower concentration of accessible, acidic silanol groups compared to older "Type A" silica.
-
Alternative Stationary Phases: For particularly challenging separations, consider phases that offer different retention mechanisms or surface chemistries:
-
Phenyl Phases: These columns can provide alternative selectivity through π-π interactions, which can be beneficial for aromatic thiomorpholine derivatives.[10]
-
Biphenyl Phases: Offer enhanced retention for compounds containing sulfone or sulfoxide groups due to strong π-π interactions, making them an excellent choice for oxidized thiomorpholine derivatives.[11]
-
Embedded Polar Group (EPG) Phases: These columns have a polar group (e.g., carbamate) embedded near the base of the alkyl chain. This makes them more compatible with highly aqueous mobile phases and helps shield the analyte from residual silanols.
-
Mobile Phase Optimization: The Key to Peak Shape and Retention
The mobile phase composition directly influences the ionization state of both the analyte and the stationary phase.
pH Control: The most effective strategy to improve the peak shape of basic compounds is to control the mobile phase pH.[12] The rule of thumb is to work at a pH at least 2 units away from the analyte's pKa.[8]
-
Low pH (e.g., pH 2-3): Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase serves two purposes. Firstly, it protonates the basic thiomorpholine nitrogen, resulting in a consistent, positively charged species.[13] Secondly, it suppresses the ionization of the residual silanol groups on the silica surface, minimizing the strong ionic interactions that cause peak tailing.[7][10] Formic acid is often preferred for mass-directed purification as it is more MS-friendly than TFA.[14]
-
High pH (e.g., pH 9-10): An alternative is to use a high-pH mobile phase (e.g., with ammonium hydroxide or bicarbonate) to deprotonate the analyte, rendering it neutral. This also eliminates ionic interactions but requires a pH-stable column, as traditional silica dissolves above pH 8.[15]
Mobile Phase Additives:
-
Competing Bases: A small concentration of a competing base, such as triethylamine (TEA), can be added to the mobile phase.[7] TEA, being a stronger base, will preferentially interact with the active silanol sites, effectively masking them from the target analyte.[7] However, this approach can shorten column lifetime and suppress MS ionization.[7]
Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[10] They differ in elution strength and selectivity. It is often beneficial to screen both during method development. Methanol can sometimes offer unique selectivity for heterocyclic compounds.[10]
Experimental Protocols
Protocol 1: Analytical Method Development for a Thiomorpholine Derivative
This protocol outlines the initial steps to develop a robust analytical separation.
-
Instrumentation: Standard analytical HPLC system with UV detector.
-
Column: C18 reversed-phase analytical column (e.g., 150 x 4.6 mm, 5 µm particle size) based on high-purity silica.[14]
-
Sample Preparation: Dissolve the crude thiomorpholine derivative sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.[14] Filter through a 0.45 µm syringe filter.
-
Mobile Phase:
-
Scouting Gradient: Run a broad gradient to determine the approximate elution time of the target compound.
-
Gradient Optimization: Based on the scouting run, create a shallower gradient around the elution time of the target peak to maximize resolution from nearby impurities. For example, if the peak of interest elutes at 60% B, a new gradient could be 40% to 80% B over 20 minutes.
Protocol 2: Preparative HPLC Purification
This protocol describes the scale-up from the optimized analytical method to a preparative run.
-
Instrumentation: Preparative HPLC system with a high-flow pump, UV and/or Mass Spectrometry (MS) detector, and an automated fraction collector.[16]
-
Column: Select a preparative column with the same stationary phase chemistry as the analytical column but with larger dimensions (e.g., 150 x 21.2 mm, 5 µm particle size).
-
Scale-Up Calculation: Adjust the flow rate and injection volume based on the column dimensions. A simple formula for scaling the flow rate is:
-
Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)
-
-
Sample Preparation: Dissolve the crude material in a minimal amount of a solvent compatible with the mobile phase (ideally the mobile phase itself) at a high concentration. Ensure complete dissolution to avoid column blockage.[17]
-
Method Parameters (Example Scale-Up):
-
Mobile Phase: Same as the optimized analytical method (Solvent A: Water + 0.1% Formic Acid; Solvent B: Acetonitrile + 0.1% Formic Acid).
-
Flow Rate: ~20 mL/min (scaled from 1 mL/min on a 4.6 mm ID column).
-
Gradient: Maintain the same gradient profile in terms of column volumes. The gradient time will need to be adjusted to match the new flow rate.
-
Injection Volume: This is determined by a loading study, but can start in the range of 0.5-2 mL depending on concentration. The goal is to inject the maximum amount of sample without compromising the resolution of the target peak (mass overload).[18]
-
-
Fraction Collection:
-
Triggering: Use a detector signal to trigger fraction collection.[18][19] Peak-based collection using a UV signal threshold is common.[19] For ultimate specificity, especially with co-eluting impurities, mass-directed fraction collection is superior as it collects fractions based on the specific mass-to-charge ratio (m/z) of the target compound.[20][21]
-
Strategy: Collect fractions across the entire peak. For high purity, it may be necessary to collect narrow fractions and analyze them separately, pooling only the purest ones.[22][23]
-
-
Post-Purification Processing:
-
Purity Analysis: Analyze an aliquot of each collected fraction using the initial analytical HPLC method to determine its purity.[24]
-
Pooling: Combine the fractions that meet the desired purity specification.
-
Solvent Removal: Remove the HPLC solvents, typically via rotary evaporation or lyophilization (freeze-drying). Lyophilization is often preferred for water/acetonitrile mixtures containing formic acid.
-
Desalting: If additives like TFA were used, a subsequent desalting step (e.g., using a solid-phase extraction cartridge or a liquid-liquid extraction) may be necessary.[25]
-
Data Presentation and Visualization
Table 1: Example Analytical and Preparative HPLC Parameters
| Parameter | Analytical Method | Preparative Method (Scaled-Up) |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 150 x 21.2 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Gradient | 30% to 70% B in 15 min | 30% to 70% B in 15 min |
| Injection Volume | 10 µL (1 mg/mL) | 2 mL (50 mg/mL) |
| Detection | UV @ 254 nm | UV @ 254 nm & MS (m/z of target) |
| Typical Yield/Run | N/A | ~85-95 mg (assuming 100 mg injection) |
Diagrams
Caption: Overall workflow for HPLC purification.
Caption: Mitigating peak tailing via pH control.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | Strong interaction with residual silanols; column overload.[8] | Ensure mobile phase pH is acidic (e.g., 0.1% formic acid).[14] Reduce sample load. Consider a column with better end-capping or a different stationary phase.[7] |
| Peak Splitting/Shoulders | Column void or contamination at the inlet; sample solvent stronger than mobile phase.[8][17] | Reverse-flush the column (if permitted by the manufacturer).[17] Use a guard column. Dissolve the sample in the initial mobile phase.[26] |
| High Backpressure | Blockage in the system (e.g., column frit, tubing).[17] | Filter all samples and mobile phases. Systematically disconnect components (starting from the detector backwards) to locate the blockage.[27] |
| Drifting Retention Times | Inadequate column equilibration; temperature fluctuations; inconsistent mobile phase composition.[17] | Ensure the column is equilibrated with at least 10-15 column volumes of the starting mobile phase.[27] Use a column oven for temperature stability.[17] Prepare fresh mobile phase daily and ensure it is well-mixed. |
| No/Low Recovery | Compound is not eluting or is irreversibly adsorbed; fraction collection parameters are incorrect. | Run a steep gradient (e.g., 5-95% B) followed by a strong solvent wash (e.g., 100% Isopropanol) to check for elution. Verify fraction collector delay volume and trigger thresholds.[18] Ensure the compound is stable under the mobile phase conditions. |
Conclusion
The successful preparative HPLC purification of thiomorpholine derivatives is readily achievable with a systematic and informed approach. The primary challenges of peak tailing and poor retention, stemming from the basicity of the thiomorpholine nitrogen, can be effectively overcome. By carefully selecting a modern, high-purity stationary phase and, most importantly, controlling the mobile phase pH with an acidic modifier like formic acid, sharp, symmetrical peaks can be obtained. The strategic use of mass-directed fraction collection provides an unparalleled level of specificity, ensuring that the correct compound is isolated. The protocols and troubleshooting guide provided herein offer a robust framework for researchers to achieve high purity and yield, accelerating the progress of drug discovery and development projects involving this important heterocyclic scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 4. welch-us.com [welch-us.com]
- 5. Thiomorpholine - Wikipedia [en.wikipedia.org]
- 6. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. silicycle.com [silicycle.com]
- 9. hplc.eu [hplc.eu]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. halocolumns.com [halocolumns.com]
- 14. benchchem.com [benchchem.com]
- 15. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. benchchem.com [benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Developing Strategies for Preparative HPLC | Separation Science [sepscience.com]
- 20. lcms.cz [lcms.cz]
- 21. gilson.com [gilson.com]
- 22. gilson.com [gilson.com]
- 23. files.plytix.com [files.plytix.com]
- 24. A novel method for immediate post-purification purity determination of fractions collected during high-throughput purification. - OAK Open Access Archive [oak.novartis.com]
- 25. chromatographytoday.com [chromatographytoday.com]
- 26. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 27. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Thiomorpholine Derivatives as Enzyme Inhibitors
Introduction: The Emergence of Thiomorpholine as a Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks capable of binding to multiple biological targets with high affinity, serving as versatile starting points for drug development.[1] The thiomorpholine moiety, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, has firmly established itself as such a scaffold.[1][2][3][4] Replacing the oxygen atom of its well-known analogue, morpholine, with a sulfur atom significantly alters the ring's physicochemical properties.[1][5] This substitution influences size, lipophilicity, and metabolic stability, providing strategic advantages in drug design.[1] The unique stereoelectronic properties of the thiomorpholine ring, including its conformational flexibility and ability to act as a hydrogen bond acceptor, allow for its successful incorporation into a diverse array of potent and selective enzyme inhibitors.[1] Consequently, thiomorpholine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antidiabetic, anti-inflammatory, and hypolipidemic properties.[1][2]
This technical guide provides a comprehensive overview of the application of thiomorpholine derivatives as enzyme inhibitors, detailing their primary molecular targets, mechanisms of action, and field-proven protocols for their evaluation.
Key Enzyme Targets and Therapeutic Applications
The versatility of the thiomorpholine scaffold allows it to be tailored to inhibit various classes of enzymes implicated in a range of diseases.
Kinase Inhibition: Targeting Cancer Signaling Pathways
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial cascade that controls cell growth, proliferation, and survival, making it a prime target for cancer therapy.[1] Thiomorpholine derivatives have been successfully developed as potent inhibitors of this pathway.[1]
Mechanism of Action: Thiomorpholine-based inhibitors are often designed to occupy the ATP-binding pocket of the kinase domain of PI3K or mTOR. The thiomorpholine ring can form key hydrogen bonds and van der Waals interactions with amino acid residues in the active site, leading to potent and often selective inhibition. By blocking the kinase activity, these compounds prevent the downstream signaling that drives tumor growth and survival.
Caption: PI3K/Akt/mTOR pathway with targeted inhibition by a thiomorpholine derivative.
Protease Inhibition: From Diabetes to Inflammation
Proteases are enzymes that catalyze the breakdown of proteins and are involved in numerous physiological and pathological processes.
-
Dipeptidyl Peptidase-IV (DPP-IV): This serine protease is a key regulator of glucose homeostasis. Its inhibition is a validated therapeutic strategy for managing type 2 diabetes.[1] Several thiomorpholine-containing compounds have been identified as potent and selective DPP-IV inhibitors.[2]
-
Tumor Necrosis Factor-α-Converting Enzyme (TACE): TACE is a metalloproteinase responsible for releasing the pro-inflammatory cytokine TNF-α. Inhibitors of TACE bearing a thiomorpholine sulfonamide hydroxamate scaffold have shown oral activity in models of rheumatoid arthritis.[2][4]
-
Matrix Metalloproteinases (MMPs): MMPs are involved in the degradation of the extracellular matrix and are implicated in diseases like cancer and arthritis.[6][7] The TIMP (Tissue Inhibitors of Metalloproteinases) family of proteins are the natural inhibitors of MMPs, and synthetic inhibitors often mimic aspects of their structure and function.[6][8]
Other Key Enzyme Targets
-
Squalene Synthase: Inhibition of this enzyme blocks a key step in the cholesterol biosynthesis pathway. Thiomorpholine derivatives have been shown to reduce total cholesterol and triglyceride levels, acting as potent hypolipidemic agents, potentially through this mechanism.[2][4][9]
-
Mycobacterium tuberculosis Enzymes: The global health threat of tuberculosis has driven the search for new drugs. Thiomorpholine derivatives have been synthesized and identified as potent inhibitors of Mycobacterium tuberculosis, highlighting their potential as antitubercular agents.[2][10] The antibiotic Sutezolid, currently in clinical trials, features a thiomorpholine core and is a promising successor to Linezolid for treating multidrug-resistant tuberculosis.[11][12]
Quantitative Data Summary: Inhibitory Activities
The following tables summarize reported biological activities for selected classes of thiomorpholine-based enzyme inhibitors.
Table 1: DPP-IV Inhibitory Activity [2]
| Compound ID | Structure | IC50 (µmol/L) |
|---|---|---|
| 16a | L-amino acid derived | 6.93 |
| 16b | L-amino acid derived | 6.29 |
| 16c | L-amino acid derived | 3.40 |
Table 2: Hypolipidemic and Antioxidant Activity [2]
| Activity Assessed | Compound ID | Result |
|---|---|---|
| Microsomal Lipid Peroxidation | Compound 15 | IC50 = 7.5 µM |
| Plasma Triglyceride Reduction | Compound 15 | 80% Reduction |
| Total Cholesterol Reduction | Compound 15 | 78% Reduction |
| LDL Reduction | Compound 15 | 76% Reduction |
Application Protocols
The following protocols provide a framework for evaluating the efficacy of thiomorpholine derivatives as enzyme inhibitors. These are generalized methodologies that must be optimized for specific enzyme-inhibitor systems.
Protocol 1: Determination of Inhibitor Potency (IC50) via Enzymatic Assay
This protocol outlines the steps to determine the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50).[13][14]
Causality Statement: The core principle is to measure the rate of an enzymatic reaction under controlled conditions in the presence of varying concentrations of the inhibitor. For competitive inhibitors, using a substrate concentration at or below the Michaelis constant (Km) is crucial for accurately determining potency.[15]
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Thiomorpholine derivative (test inhibitor)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Required cofactors (e.g., ATP, Mg²⁺ for kinases)
-
96-well microplates (clear, black, or white depending on detection method)
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the thiomorpholine derivative in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the enzyme in cold assay buffer at a concentration that yields a robust and linear reaction rate during the assay time frame.
-
Prepare a working solution of the substrate and any necessary cofactors in the assay buffer.
-
-
Assay Plate Setup:
-
Create a serial dilution of the inhibitor stock solution directly in the microplate or in a separate dilution plate. Typically, an 8 to 10-point, 3-fold serial dilution is performed to generate a comprehensive dose-response curve.
-
Include "no inhibitor" controls (0% inhibition, containing DMSO vehicle) and "no enzyme" controls (100% inhibition/background).
-
-
Pre-incubation:
-
Add the diluted inhibitor solutions and the enzyme solution to the wells of the 96-well plate.
-
Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C). This step is critical to allow the inhibitor to bind to the enzyme and reach equilibrium.
-
-
Reaction Initiation and Monitoring:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in the microplate reader and begin monitoring the signal (e.g., absorbance, fluorescence, or luminescence) over time. For kinetic reads, data is collected at regular intervals. For endpoint reads, the reaction is stopped after a fixed time (e.g., using a stop solution) and the final signal is measured.
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) from the kinetic data for each inhibitor concentration.
-
Normalize the data by converting the reaction rates to a percentage of the "no inhibitor" control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.[15]
-
Caption: Workflow for determining the IC50 value of an enzyme inhibitor.
Protocol 2: In Vitro Anticancer Drug Screening Workflow
This protocol describes a typical workflow for evaluating the cytotoxic or anti-proliferative effects of thiomorpholine derivatives on cancer cell lines.
Causality Statement: This cell-based assay measures the overall effect of a compound on cell viability or proliferation. It serves as a crucial secondary screen after initial enzyme inhibition is confirmed, validating that the enzymatic inhibition translates to a desired biological effect in a cellular context.
Materials:
-
Cancer cell line(s) of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thiomorpholine derivative (test compound)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or ATP-based luminescence reagent like CellTiter-Glo®)
-
Multichannel pipette, incubator, microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells from routine culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of the thiomorpholine derivative in complete culture medium.
-
Remove the old medium from the cell plate and add the medium containing the various concentrations of the test compound. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
-
Incubation:
-
Return the plate to the incubator and incubate for a standard period, typically 48 to 72 hours, to allow the compound to exert its effect.
-
-
Viability Assessment:
-
After the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the required time (e.g., 1-4 hours for MTT/resazurin; 10 minutes for CellTiter-Glo®).
-
-
Data Acquisition and Analysis:
-
Measure the signal (absorbance at 570 nm for MTT; fluorescence at 560nm_Ex/590nm_Em for resazurin; luminescence for ATP-based assays) using a microplate reader.
-
Normalize the data to the vehicle-treated control cells (defined as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Caption: General workflow for in vitro screening of anticancer compounds.
Conclusion and Future Perspectives
The thiomorpholine scaffold is a cornerstone in modern medicinal chemistry, offering a unique combination of structural and physicochemical properties that make it ideal for the design of potent and selective enzyme inhibitors.[1][2] Its successful application in targeting kinases, proteases, and metabolic enzymes has led to promising drug candidates for cancer, diabetes, and infectious diseases.[1][2][11] The future of thiomorpholine-based drug discovery is bright. The continued exploration of novel synthetic methodologies, coupled with advanced computational modeling and high-throughput screening, will undoubtedly accelerate the discovery of next-generation therapeutics that are both highly effective and precisely targeted.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Engineering of tissue inhibitor of metalloproteinases TIMP-1 for fine discrimination between closely related stromelysins MMP-3 and MMP-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The tissue inhibitors of metalloproteinases (TIMPs): An ancient family with structural and functional diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. benchchem.com [benchchem.com]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Synthesis and Mechanistic Elucidation of Ethyl Thiomorpholine-3-Carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl thiomorpholine-3-carboxylate hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development. The thiomorpholine scaffold is a privileged structure found in a variety of biologically active compounds, exhibiting a range of therapeutic properties.[1][2][3] This document provides a detailed guide to the synthesis of this compound, including a step-by-step reaction mechanism, a comprehensive experimental protocol, and methods for characterization. The presented protocol is designed to be a self-validating system, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.
Reaction Mechanism: A Two-Step Nucleophilic Substitution Pathway
The synthesis of this compound is achieved through a robust and efficient two-step intramolecular cyclization reaction. The process begins with the S-alkylation of L-cysteine ethyl ester with 1,2-dichloroethane, followed by an intramolecular N-alkylation to form the thiomorpholine ring.
Overall Reaction Scheme
Caption: Overall synthetic workflow for this compound.
Step-by-Step Mechanistic Pathway
The reaction proceeds through the following key steps:
-
Deprotonation of the Thiol Group: The reaction is initiated by the deprotonation of the highly acidic thiol group of L-cysteine ethyl ester using a suitable base, such as sodium carbonate. This generates a potent nucleophilic thiolate anion.
-
S-Alkylation (SN2 Reaction): The thiolate anion attacks one of the electrophilic carbon atoms of 1,2-dichloroethane in a classic SN2 reaction, displacing a chloride ion and forming the intermediate, S-(2-chloroethyl)-L-cysteine ethyl ester.
-
Intramolecular Cyclization (SN2 Reaction): The amino group of the S-(2-chloroethyl)-L-cysteine ethyl ester intermediate, now in proximity to the remaining chloroethyl group, acts as a nucleophile. It attacks the carbon atom bearing the chlorine, leading to the displacement of the second chloride ion and the formation of the six-membered thiomorpholine ring. This step is often facilitated by heating.
-
Protonation to Form the Hydrochloride Salt: The resulting ethyl thiomorpholine-3-carboxylate is a free base. Treatment with hydrochloric acid protonates the basic nitrogen atom of the thiomorpholine ring, yielding the stable and crystalline hydrochloride salt.
Caption: Step-by-step reaction mechanism diagram.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| L-Cysteine ethyl ester hydrochloride | 868-59-7 | 185.66 |
| 1,2-Dichloroethane | 107-06-2 | 98.96 |
| Sodium Carbonate (anhydrous) | 497-19-8 | 105.99 |
| Ethanol (absolute) | 64-17-5 | 46.07 |
| Diethyl Ether | 60-29-7 | 74.12 |
| Hydrochloric Acid (concentrated) | 7647-01-0 | 36.46 |
| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper
Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add L-cysteine ethyl ester hydrochloride (18.57 g, 0.1 mol) and anhydrous sodium carbonate (21.2 g, 0.2 mol) to 250 mL of absolute ethanol.
-
Addition of 1,2-Dichloroethane: Stir the suspension vigorously at room temperature. From the dropping funnel, add 1,2-dichloroethane (9.9 g, 0.1 mol) dropwise over a period of 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts (sodium chloride and unreacted sodium carbonate).
-
Wash the solid residue with a small amount of ethanol.
-
Combine the filtrate and the ethanol washings and concentrate under reduced pressure using a rotary evaporator to obtain a viscous oil.
-
-
Extraction:
-
Dissolve the oil in 150 mL of diethyl ether and wash with 2 x 50 mL of water to remove any remaining inorganic impurities.
-
Dry the ethereal layer over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator to yield the crude ethyl thiomorpholine-3-carboxylate as a free base.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude free base in 100 mL of anhydrous diethyl ether.
-
Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution, or add a calculated amount of ethereal HCl, until the precipitation of the hydrochloride salt is complete.
-
Filter the white precipitate, wash with a small amount of cold diethyl ether, and dry under vacuum to afford pure this compound.
-
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Physical Properties
-
Appearance: White to off-white crystalline solid
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 4.20 (q, J=7.1 Hz, 2H, -OCH₂CH₃)
-
δ 3.60 (t, J=5.5 Hz, 1H, -CH-COOH)
-
δ 3.20-3.00 (m, 4H, ring CH₂)
-
δ 2.80-2.60 (m, 2H, ring CH₂)
-
δ 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 171.5 (C=O)
-
δ 61.0 (-OCH₂)
-
δ 55.0 (C3)
-
δ 48.0, 46.5 (ring CH₂)
-
δ 28.0 (ring CH₂)
-
δ 14.0 (-CH₃)
-
-
IR (KBr, cm⁻¹):
-
~2900-3000 (C-H stretch)
-
~2400-2700 (N-H stretch of amine salt)
-
~1740 (C=O stretch of ester)[6]
-
~1180 (C-O stretch)
-
-
Mass Spectrometry (ESI+):
-
m/z 176.08 [M+H]⁺ (for the free base)
-
Safety and Handling
-
1,2-Dichloroethane is a toxic and flammable liquid. Handle in a well-ventilated fume hood.
-
Concentrated hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrogen chloride gas is toxic and corrosive. Use with extreme caution in a fume hood.
Conclusion
This application note provides a comprehensive guide to the synthesis of this compound, a key intermediate in pharmaceutical research. By understanding the underlying reaction mechanism and following the detailed protocol, researchers can reliably synthesize this valuable compound for their drug discovery and development programs.
References
Application Notes and Protocols for the Derivatization of Ethyl Thiomorpholine-3-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of ethyl thiomorpholine-3-carboxylate hydrochloride. This versatile scaffold is a valuable starting material in medicinal chemistry, offering multiple reaction sites for the synthesis of diverse compound libraries. The protocols herein are designed to be robust and adaptable, providing a solid foundation for further exploration and optimization in a research and drug development setting.
Strategic Overview: The Thiomorpholine Scaffold in Medicinal Chemistry
The thiomorpholine ring system, a sulfur-containing analog of morpholine, is considered a "privileged scaffold" in drug discovery.[1] The substitution of oxygen with sulfur alters the physicochemical properties of the heterocycle, including its size, lipophilicity, and metabolic stability, which can be strategically leveraged in drug design.[1] Thiomorpholine derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3]
This compound serves as a key building block for accessing a wide array of these derivatives. Its structure presents three primary points for chemical modification: the secondary amine, the ethyl ester, and the thiophene sulfur. This guide will focus on the most common and impactful derivatizations at the amine and ester functionalities.
Core Derivatization Strategies
The derivatization of this compound typically begins with the neutralization of the hydrochloride salt to liberate the free secondary amine. This "free-basing" step is crucial for subsequent reactions targeting the nitrogen atom. The primary derivatization pathways include:
-
N-Acylation: Formation of an amide bond by reacting the secondary amine with an acylating agent (e.g., acyl chlorides, anhydrides).
-
N-Alkylation: Introduction of an alkyl group onto the secondary amine, typically via reaction with an alkyl halide.
-
Ester Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid, which serves as a handle for further modifications, most notably amide coupling.
-
Amide Coupling: Formation of a diverse range of amides by coupling the thiomorpholine-3-carboxylic acid with various primary and secondary amines.
The following sections provide detailed, step-by-step protocols for these key transformations.
Experimental Protocols
Initial Step: Free-Basing of this compound
Rationale: The starting material is a hydrochloride salt, meaning the secondary amine is protonated. To render the amine nucleophilic for subsequent N-acylation or N-alkylation reactions, it must be deprotonated using a suitable base. This protocol describes a standard aqueous work-up procedure to obtain the free amine.
Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in deionized water (10 mL per gram of starting material).
-
Basification: Cool the solution in an ice bath (0-5 °C) and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution is between 8 and 9.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 20 mL per gram of starting material).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the free amine of ethyl thiomorpholine-3-carboxylate as an oil or low-melting solid. The product should be used immediately in the next step or stored under an inert atmosphere.
Protocol: N-Acylation of Ethyl Thiomorpholine-3-carboxylate
Rationale: N-acylation is a fundamental transformation for introducing a wide variety of functional groups. The use of an acyl chloride is a common and effective method. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is included to scavenge the HCl generated during the reaction.
Diagram of N-Acylation Workflow:
Caption: Workflow for the N-Acylation of Ethyl Thiomorpholine-3-carboxylate.
Protocol:
-
Reaction Setup: To a solution of ethyl thiomorpholine-3-carboxylate (free base, 1.0 eq) in anhydrous dichloromethane (DCM, 15 mL per gram) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated derivative.
Table 1: Representative N-Acylation Reactions
| Acyl Chloride | Base | Solvent | Time (h) | Typical Yield (%) |
| Acetyl chloride | TEA | DCM | 2 | 85-95 |
| Benzoyl chloride | TEA | DCM | 4 | 80-90 |
| 4-Nitrobenzoyl chloride | DIPEA | THF | 6 | 75-85 |
Protocol: N-Alkylation of Ethyl Thiomorpholine-3-carboxylate
Rationale: N-alkylation introduces alkyl substituents to the thiomorpholine nitrogen. This reaction typically proceeds via an S(_N)2 mechanism with an alkyl halide. A non-nucleophilic base is used to neutralize the generated acid without competing in the alkylation reaction.
Protocol:
-
Reaction Setup: Dissolve ethyl thiomorpholine-3-carboxylate (free base, 1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (20 mL per gram).
-
Addition of Reagents: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or DIPEA (1.5 eq), followed by the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq).
-
Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol: Hydrolysis of the Ethyl Ester
Rationale: The conversion of the ethyl ester to a carboxylic acid is a critical step for creating derivatives through amide bond formation. Alkaline hydrolysis (saponification) is a common and effective method.[4] The resulting carboxylate salt is then neutralized with a strong acid to yield the free carboxylic acid.
Diagram of Ester Hydrolysis:
Caption: General scheme for the hydrolysis of the ethyl ester.
Protocol:
-
Reaction Setup: Dissolve ethyl thiomorpholine-3-carboxylate (or its N-acylated/alkylated derivative, 1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v, 20 mL per gram).
-
Saponification: Add lithium hydroxide (LiOH, 2.0-3.0 eq) or sodium hydroxide (NaOH, 2.0-3.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate. If the product precipitates upon acidification, it can be collected by filtration.
-
Isolation: Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the carboxylic acid, which is often a solid and may be used without further purification.
Protocol: Amide Coupling of Thiomorpholine-3-carboxylic Acid
Rationale: Amide bond formation between a carboxylic acid and an amine is a cornerstone of medicinal chemistry. This process requires a coupling agent to activate the carboxylic acid.[3] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization.[5]
Protocol:
-
Reaction Setup: To a solution of thiomorpholine-3-carboxylic acid (or its N-substituted analog, 1.0 eq) in anhydrous DMF (20 mL per gram), add the desired amine (1.1 eq) and DIPEA (3.0 eq).
-
Activation and Coupling: Cool the mixture to 0 °C and add HATU (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.
Table 2: Common Amide Coupling Reagents
| Reagent | Activating Agent Type | By-products | Notes |
| HATU | Uronium salt | Water-soluble | High efficiency, low racemization.[5] |
| EDC/HOBt | Carbodiimide/Additive | Water-soluble urea | Classic, cost-effective method. |
| DCC/DMAP | Carbodiimide/Catalyst | Insoluble DCU | High yielding, but byproduct removal can be difficult.[6] |
Characterization of Derivatives
The successful synthesis of thiomorpholine derivatives should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For N-acylated or N-alkylated products, the appearance of new signals corresponding to the added group and shifts in the signals of the thiomorpholine ring protons are expected.[2]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[7]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For example, N-acylation will introduce a characteristic amide carbonyl stretch (typically ~1650 cm⁻¹). The hydrolysis of the ester will result in the disappearance of the ester carbonyl peak (~1730 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch.
-
Chromatography (TLC, LC-MS, HPLC): Used to monitor reaction progress and assess the purity of the final compounds.
Safety and Handling
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Many of the reagents used in these protocols (e.g., acyl chlorides, alkyl halides, coupling reagents) are corrosive, toxic, or sensitizers. Refer to the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. Thiomorpholine Derivatives - Pharmaceutical Intermediates [myskinrecipes.com]
- 2. rsc.org [rsc.org]
- 3. Thiomorpholine [webbook.nist.gov]
- 4. Carboxylic acid synthesis by oxidative cleavages [organic-chemistry.org]
- 5. CN105906582A - Preparation method of thiomorpholine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for the Scale-up Synthesis of Ethyl Thiomorpholine-3-carboxylate Hydrochloride
Introduction: The Significance of Ethyl Thiomorpholine-3-carboxylate Hydrochloride in Medicinal Chemistry
This compound is a crucial heterocyclic building block in the landscape of modern drug discovery and development. As a constrained cyclic amino acid derivative, it serves as a valuable scaffold for introducing specific conformational rigidity into peptide and small molecule drug candidates. This structural constraint can lead to enhanced target affinity, improved metabolic stability, and favorable pharmacokinetic profiles. Its applications span a range of therapeutic areas, including the development of novel protease inhibitors, modulators of protein-protein interactions, and other targeted therapies. The thiomorpholine ring, in particular, offers a unique combination of polarity and lipophilicity, making it an attractive moiety for optimizing drug-like properties.
The growing demand for this key intermediate necessitates the development of a robust and scalable synthetic process suitable for industrial production. This guide provides a comprehensive, field-proven protocol for the scale-up synthesis of this compound, emphasizing the underlying chemical principles, safety considerations, and practical aspects of process optimization.
Chemical Principles and Reaction Mechanism
The synthesis of this compound is elegantly achieved through a two-step process commencing with readily available L-cysteine ethyl ester hydrochloride. The core transformation involves an initial S-alkylation followed by an intramolecular cyclization.
The reaction proceeds via the following key steps:
-
S-alkylation: The nucleophilic thiol group of L-cysteine ethyl ester attacks an electrophilic 1,2-dihaloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane). This bimolecular nucleophilic substitution (SN2) reaction forms the key intermediate, S-(2-haloethyl)-L-cysteine ethyl ester. The choice of the dihaloethane can influence reaction rates, with dibromoethane being more reactive but also more costly and potentially leading to more side products if not controlled carefully.
-
Intramolecular Cyclization: Under basic conditions, the primary amine of the S-(2-haloethyl)-L-cysteine ethyl ester intermediate acts as an internal nucleophile, displacing the remaining halide to form the six-membered thiomorpholine ring. This intramolecular cyclization is a kinetically favored process. A study on related S-(2-haloethyl)-L-cysteine analogs provides evidence for this efficient internal cyclization pathway to form the thiomorpholine carboxylic acid backbone[1].
-
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the free base of Ethyl thiomorpholine-3-carboxylate with hydrochloric acid. This not only facilitates isolation and purification through crystallization but also enhances the stability and handling characteristics of the final product.
The overall synthetic transformation can be visualized as follows:
References
Troubleshooting & Optimization
Technical Support Center: Ethyl Thiomorpholine-3-carboxylate Hydrochloride Synthesis
Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting and optimization strategies for the synthesis of ethyl thiomorpholine-3-carboxylate hydrochloride. We move beyond simple protocols to explore the underlying chemical principles, empowering you to diagnose and resolve challenges in your synthesis, thereby improving yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield for this compound is consistently low. Where should I begin troubleshooting?
A1: A low overall yield is a common issue that requires a systematic approach to deconstruct the problem. The synthesis can be broadly divided into two key stages: 1) Formation of the linear precursor, diethyl N-(2-mercaptoethyl)aspartate, and 2) its subsequent intramolecular cyclization via a Dieckmann condensation, followed by hydrolysis/decarboxylation and salt formation.
Start by evaluating each stage independently. A low yield is rarely due to a single factor but often a combination of suboptimal conditions, reagent purity, or product loss during workup.[1][2]
Troubleshooting Workflow: Initial Assessment
Here is a logical workflow to pinpoint the source of yield loss:
Caption: Systematic workflow for troubleshooting low yield.
First, confirm the successful, high-yield synthesis of your linear precursor before attempting the cyclization. It is inefficient to optimize a cyclization reaction with impure or insufficient starting material.
Q2: The Dieckmann condensation (intramolecular cyclization) step is inefficient. How can I optimize it for better yield?
A2: The Dieckmann condensation is the critical C-C bond-forming step and is highly sensitive to reaction conditions.[3] It involves the base-mediated intramolecular reaction of the diester precursor to form a cyclic β-keto ester.[4][5] Inefficiency here often stems from an incorrect choice of base, solvent, or temperature.
Reaction Mechanism: Dieckmann Condensation
Caption: Simplified mechanism of the Dieckmann Condensation.
The thermodynamic driving force for this reaction is the formation of the resonance-stabilized enolate of the β-keto ester product after cyclization.[6] This requires the base to be strong enough to deprotonate both the starting ester (kinetically) and the resulting β-keto ester (thermodynamically).
Optimization Parameters:
-
Base Selection: The choice of base is paramount. It must be strong enough to generate the initial enolate but should not promote side reactions like saponification.
-
Solvent: The solvent must be aprotic and anhydrous to prevent quenching the base and enolate.
-
Temperature: This reaction is often sensitive to temperature. Too low, and the reaction rate is impractically slow; too high, and side reactions or decomposition can occur.[1]
Table 1: Comparison of Base/Solvent Systems for Dieckmann Condensation
| Base | Solvent | Advantages | Disadvantages & Mitigation |
| Sodium Hydride (NaH) | Anhydrous THF, Toluene | Strong, non-nucleophilic base. Irreversible deprotonation drives the reaction forward. H₂ gas evolution can be used to monitor reaction initiation. | Highly sensitive to moisture and air. Mitigation: Use freshly opened NaH (60% dispersion in mineral oil), wash with dry hexanes before use, and maintain a strict inert (N₂/Ar) atmosphere.[1] |
| Sodium Ethoxide (NaOEt) | Anhydrous Ethanol, Toluene | Less hazardous than NaH. Effective if the starting material is robust. | Can act as a nucleophile, leading to transesterification if other esters are present. The reaction is an equilibrium. Mitigation: Use as a fresh solution. Drive equilibrium by removing ethanol if possible (not practical here). |
| Potassium tert-Butoxide (KOt-Bu) | Anhydrous THF, t-BuOH | Strong, sterically hindered base. Less likely to act as a nucleophile. | Highly hygroscopic and can promote elimination side reactions if substrates are sensitive. Mitigation: Sublimate before use for highest purity. Add slowly at low temperature. |
Recommended Protocol: Start with Sodium Hydride in anhydrous THF . This combination is generally the most reliable for forcing the cyclization to completion.
Q3: I'm observing significant side product formation. What are they and how can I minimize them?
A3: Side products are a major cause of yield reduction and purification difficulties. In a Dieckmann condensation, the most common side reactions are intermolecular condensation and decomposition.
-
Intermolecular Claisen Condensation: Instead of cyclizing, two molecules of the linear precursor react with each other. This is favored at high concentrations.
-
Solution: Use high-dilution conditions. Prepare a solution of the diester precursor and add it slowly via a syringe pump to a stirring suspension of the base in the solvent. This keeps the instantaneous concentration of the precursor low, favoring the intramolecular pathway.
-
-
Decomposition/Tar Formation: This often occurs at elevated temperatures or if acidic/basic impurities are present in the starting materials.[7]
Q4: How can I improve the isolation and purification of the final this compound salt?
A4: Significant product loss can occur during the workup and salt formation steps.[2] The crude product after the Dieckmann condensation is a β-keto ester. This is typically not isolated but subjected to acidic hydrolysis and decarboxylation to yield the thiomorpholine-3-carboxylate, which is then isolated as the hydrochloride salt.
Optimized Workup & Purification Protocol:
-
Quenching: After the cyclization is complete (monitored by TLC/LC-MS), cool the reaction mixture in an ice bath. Quench slowly by adding a saturated aqueous solution of NH₄Cl or dilute acetic acid until the H₂ evolution ceases and the pH is neutral. Caution: Quenching unreacted sodium hydride is highly exothermic.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Decarboxylation & Salt Formation:
-
Remove the drying agent and concentrate the organic extract in vacuo.
-
Redissolve the crude β-keto ester in a minimal amount of a suitable solvent like ethanol or isopropanol.
-
Add concentrated HCl (e.g., 6M) and gently reflux the mixture. This step hydrolyzes the β-keto group and promotes decarboxylation. Monitor the disappearance of the intermediate by TLC/LC-MS.
-
-
Crystallization:
-
Once the reaction is complete, cool the solution to room temperature and then to 0-4 °C to induce crystallization of the hydrochloride salt.
-
If crystallization is slow, try adding a co-solvent in which the salt is less soluble, such as diethyl ether or MTBE, dropwise until turbidity persists.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
-
Troubleshooting Crystallization: If the product oils out or refuses to crystallize, it is likely impure.[8] Re-purify the crude free-base by flash column chromatography on silica gel before attempting the salt formation.
Experimental Protocol: Optimized Synthesis
This protocol details the cyclization and purification steps for maximizing yield.
Materials & Equipment:
-
Diethyl N-(2-mercaptoethyl)aspartate (Precursor)
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl
-
Ethyl Acetate (EtOAc)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Standard inert atmosphere glassware (N₂/Ar), syringe pump, magnetic stirrer, rotary evaporator.
Procedure:
-
Reaction Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a rubber septum. Allow to cool under a stream of nitrogen.
-
Base Preparation: In the flask, suspend NaH (1.2 equivalents) in anhydrous THF.
-
Precursor Addition (High Dilution): Dissolve the precursor (1.0 equivalent) in anhydrous THF. Using a syringe pump, add the precursor solution to the stirred NaH suspension over 2-3 hours at room temperature.
-
Reaction: After the addition is complete, gently heat the mixture to reflux (approx. 66 °C) and monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete in 2-4 hours.
-
Workup:
-
Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous phase with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Decarboxylation & Salt Formation:
-
Dissolve the crude residue in ethanol and add concentrated HCl (2.0 equivalents).
-
Heat to reflux for 1-2 hours, monitoring for completion.
-
Cool the solution to 0 °C to crystallize the product. Add diethyl ether if necessary to aid precipitation.
-
-
Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a crystalline solid.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. synarchive.com [synarchive.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification Challenges of Thiomorpholine Compounds
Introduction
Welcome to the Technical Support Center for Thiomorpholine Compounds. Thiomorpholine is a vital heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including antimalarials, antibiotics, and hypolipidemic agents.[1][2] Its structural integrity and purity are paramount for reproducible biological data and successful drug development outcomes. However, the purification of thiomorpholine and its derivatives is often fraught with challenges, primarily due to the reactivity of the sulfur atom and the physical properties of the compounds themselves.
This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven insights, troubleshooting guides, and detailed protocols to navigate the common purification hurdles encountered during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the purification of thiomorpholine compounds.
Q1: What are the most common impurities found in crude thiomorpholine samples?
A1: Impurities typically stem from the synthetic route used. Common contaminants include:
-
Unreacted Starting Materials: Depending on the synthesis, this can include diethanolamine, cysteamine, vinyl chloride, or various halo-precursors.[1][3]
-
Reaction Byproducts: In multi-component reactions, the formation of polymeric or tar-like substances can occur, especially at high concentrations or temperatures.[4]
-
Oxidation Products: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, leading to the formation of thiomorpholine S-oxide and thiomorpholine S,S-dioxide.[4][5] This is a primary degradation pathway.
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., methanol, dichloromethane, acetonitrile) are common volatile impurities.[6]
Q2: My purified thiomorpholine sample is degrading or changing color upon storage. Why is this happening and how can I prevent it?
A2: Degradation, often indicated by discoloration (e.g., turning yellow), is typically caused by oxidation.
-
Mechanistic Insight: The sulfur atom in the thiomorpholine ring possesses a lone pair of electrons, making it nucleophilic and susceptible to oxidation by atmospheric oxygen, peroxides, or other oxidizing agents.[4] This process can be accelerated by exposure to heat, light, and certain metal ions. The initial oxidation product is the sulfoxide, which can be further oxidized to the sulfone.[7]
-
Prevention Strategies:
-
Inert Atmosphere: During workup, purification, and storage, blanket the compound with an inert gas like nitrogen or argon to minimize contact with oxygen.[4]
-
Cold & Dark Storage: Store the purified compound at low temperatures (e.g., <4 °C) and in an amber vial to protect it from light.
-
Use Degassed Solvents: For long-term storage in solution, use solvents that have been degassed by sparging with an inert gas.
-
Q3: Is thiomorpholine stable to standard purification techniques like distillation or silica gel chromatography?
A3: Thiomorpholine exhibits moderate stability, but the conditions of the purification technique are critical.
-
Distillation: Thiomorpholine is a liquid with a boiling point of approximately 169 °C at atmospheric pressure.[6][8] While it can be purified by fractional distillation, prolonged exposure to high temperatures can promote degradation.[4] Therefore, vacuum distillation is strongly recommended to lower the boiling point and minimize thermal stress.[4][9]
-
Silica Gel Chromatography: This can be challenging. The slightly basic nature of the amine and the potential for the sulfur to interact with the acidic silica gel can lead to tailing, poor separation, and even on-column degradation.[4][10] If chromatography is necessary, consider using a deactivated (neutral) silica gel or an alternative stationary phase like alumina.[10]
Section 2: In-Depth Troubleshooting Guide
This section provides a problem-and-solution format for specific experimental issues.
Problem 1: My final product is contaminated with starting materials.
-
Q: How do I remove unreacted diethanolamine or cysteamine hydrochloride?
-
A: Acid-Base Extraction. These starting materials are highly polar and water-soluble, especially in their salt forms. An effective method is to dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and perform an aqueous wash.
-
Dissolve the crude mixture in ethyl acetate.
-
Wash with a mild aqueous acid (e.g., 1M HCl or a buffered solution) to protonate and remove any basic starting materials.
-
Follow with a wash using a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities and neutralize the organic layer.
-
Finish with a brine wash to remove bulk water, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]
-
-
Problem 2: Analytical data (HPLC, MS) shows peaks corresponding to +16 and +32 Da of my product.
-
Q: What are these peaks and how do I get rid of them?
-
A: These mass additions strongly suggest the presence of thiomorpholine S-oxide (+16 Da) and thiomorpholine S,S-dioxide (+32 Da). This confirms that oxidation has occurred during your reaction or workup.
-
Causality: This often happens during heated reaction conditions in the presence of air, or during workups where oxidizing agents might be inadvertently present.[4]
-
Troubleshooting & Removal:
-
Prevention: The best strategy is prevention. Re-run the reaction and subsequent workup under an inert atmosphere (N₂ or Ar).[4]
-
Purification: Separating these oxidized byproducts can be difficult as their polarity is often very similar to the parent compound.
-
Chromatography: Careful column chromatography on silica gel may be effective, as the sulfoxide and sulfone are more polar than thiomorpholine. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) might resolve the compounds.
-
Recrystallization: If your thiomorpholine derivative is a solid, recrystallization may effectively exclude the more polar, oxidized impurities.[11]
-
-
-
Problem 3: My reaction has produced a significant amount of dark, tar-like material.
-
Q: What causes this polymer formation and is my product salvageable?
-
A: Tar or polymer formation is often a result of side reactions overpowering the desired synthesis, typically caused by:
-
Troubleshooting & Salvage:
-
Reaction Optimization: For future attempts, systematically lower the reactant concentration and run the reaction at a lower temperature, even if it requires a longer reaction time.[4] Consider the slow, dropwise addition of a key reagent to maintain a low concentration of reactive intermediates.[4]
-
Salvage: Extracting the desired product from the tar can be difficult. Try triturating the crude mixture with a solvent in which the product is sparingly soluble but the polymer is not. If the product is liquid, a "short-path" vacuum distillation might be able to separate it from the non-volatile polymer.
-
-
Problem 4: I'm experiencing "oiling out" during recrystallization instead of getting crystals.
-
Q: Why is my solid product forming an oil in the recrystallization solvent?
-
A: "Oiling out" occurs when the solid melts in the hot solvent or when its solubility limit is exceeded in a supersaturated solution above its melting point.[11]
-
Causality & Solutions:
-
Solvent Boiling Point > Product Melting Point: The compound is melting before it dissolves. Solution: Choose a solvent with a lower boiling point.[11]
-
High Impurity Level: Significant impurities can depress the melting point of the mixture, causing it to oil out. Solution: Attempt a preliminary purification (e.g., a quick silica plug filtration) before recrystallization.[11]
-
Rapid Cooling: Cooling the solution too quickly can cause the product to separate as an oil. Solution: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Reheat the oiled solution until it is homogeneous and attempt to cool it more slowly.[11]
-
-
Section 3: Visual Workflows and Pathways
Diagram 1: General Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and solving common purification issues.
Caption: A decision tree for troubleshooting the purification of a crude thiomorpholine sample.
Diagram 2: Oxidation Degradation Pathway
This diagram illustrates the primary degradation route for the thiomorpholine scaffold.
Caption: The oxidative degradation pathway of thiomorpholine.
Section 4: Analytical Methods for Purity Assessment
A multi-faceted analytical approach is essential to confirm purity and structure.[6]
| Technique | Abbreviation | Primary Use in Thiomorpholine Purification |
| High-Performance Liquid Chromatography | HPLC | Quantifies purity, detects non-volatile impurities, and separates oxidation products.[6] |
| Gas Chromatography-Mass Spectrometry | GC-MS | Identifies and quantifies volatile impurities like residual solvents.[6] |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Confirms the chemical structure of the final product and can be used for quantitative purity assessment (qNMR).[5][6] |
Experimental Protocol: RP-HPLC Method for Purity Analysis
This protocol provides a general starting point for assessing the purity of thiomorpholine derivatives.
-
Instrumentation: Standard HPLC system with a UV detector.[6]
-
Column: C18 reversed-phase analytical column (e.g., 150 x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid[6]
-
-
Gradient Program: A typical gradient might run from 10% B to 90% B over 20-30 minutes, followed by a re-equilibration step.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 210 nm.[6]
-
Sample Preparation: Dissolve the thiomorpholine sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[6]
Section 5: Standard Purification Protocols
Protocol 1: Fractional Distillation of Liquid Thiomorpholine
This technique is highly effective for purifying liquid thiomorpholine from non-volatile impurities and byproducts with significantly different boiling points.[6]
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a vacuum adapter, and receiving flasks. Ensure all glassware is dry.
-
Charge the Flask: Place the crude thiomorpholine liquid into the round-bottom flask along with a magnetic stir bar or a few boiling chips.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap. Carefully reduce the pressure to the desired level (e.g., 20 mbar).[1]
-
Heating: Gently heat the flask using a heating mantle. The liquid should begin to boil and the vapor will rise through the fractionating column.
-
Monitor Temperature: Observe the temperature at the thermometer placed at the top of the column. Discard any initial low-boiling fractions.
-
Collect Product: Collect the fraction that distills at a constant temperature. For pure thiomorpholine, the boiling point is 58–64 °C at 20 mbar.[1]
-
Shutdown: Once the main fraction is collected and the temperature begins to rise or fall, stop the distillation. Allow the system to cool completely before slowly releasing the vacuum.
Protocol 2: Recrystallization of Solid Thiomorpholine Derivatives
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[6][11]
-
Solvent Selection: In a small test tube, test various solvents to find one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Common starting solvents include ethanol, isopropanol, and ethyl acetate.[6][11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions only if needed.[11]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[11]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum to remove all traces of solvent.
References
- 1. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiomorpholine - Wikipedia [en.wikipedia.org]
- 9. CN105906582A - Preparation method of thiomorpholine - Google Patents [patents.google.com]
- 10. Purification [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for Thiomorpholine Synthesis
Welcome to the Technical Support Center for thiomorpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for optimizing reaction temperature—a critical parameter influencing yield, purity, and reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for thiomorpholine synthesis?
A1: The optimal temperature for thiomorpholine synthesis is highly dependent on the chosen synthetic route.
-
For modern continuous flow photochemical methods , the process is often two-staged. The initial photochemical thiol-ene reaction is typically conducted at or near room temperature, around 20°C.[1] The subsequent base-mediated cyclization step is performed at a much higher temperature, often in the range of 76-100°C, to ensure a rapid and complete reaction.[2]
-
Traditional batch syntheses , such as those starting from diethanolamine derivatives, generally require elevated temperatures.[3] For instance, the synthesis of 4-(4-nitrophenyl)thiomorpholine from 4-fluoronitrobenzene and thiomorpholine is conducted at 85°C.[4]
Q2: How does reaction temperature fundamentally impact the yield and purity of thiomorpholine?
A2: Reaction temperature is a double-edged sword in chemical synthesis. According to kinetic theory, increasing the temperature generally increases the rate of reaction. However, this applies to both the desired reaction and potential side reactions.
-
Yield: An optimal temperature will maximize the rate of the desired product formation. If the temperature is too low, the reaction may be sluggish or not proceed at a reasonable rate, resulting in low conversion and yield.[5] Conversely, if the temperature is too high, it can lead to the decomposition of reactants, intermediates, or the final thiomorpholine product, thereby reducing the overall yield.[3][5]
-
Purity: Elevated temperatures can provide the activation energy for unwanted side reactions, leading to the formation of byproducts and impurities.[3][4] This can include polymerization, especially in multi-component reactions with high reactant concentrations.[4] Lowering the reaction temperature can often enhance selectivity by reducing the rate of these side reactions more significantly than the rate of the desired reaction.[5]
Q3: What are the specific consequences of setting the reaction temperature too high or too low?
A3: Deviating from the optimal temperature range can lead to several predictable issues:
-
Too Low: The primary consequence of an insufficient temperature is a slow or stalled reaction, leading to low product yield.[5] In a specific example of a photochemical thiol-ene reaction for a thiomorpholine precursor, dropping the temperature from 20°C to 6°C caused a significant decrease in yield.[2][5]
-
Too High: Excessively high temperatures can be detrimental in several ways:
-
Increased Byproducts: It can promote the formation of side products, complicating purification and reducing the purity of the final product.[3]
-
Decomposition: Reactants, intermediates, or the desired thiomorpholine product may decompose at elevated temperatures.[4][5]
-
Polymerization: In some multi-component syntheses, high temperatures can lead to the formation of polymeric or tar-like byproducts.[4]
-
Q4: How does the choice of catalyst influence the optimal reaction temperature?
A4: The choice of catalyst is intrinsically linked to the optimal reaction temperature. A highly efficient catalyst can lower the activation energy of the desired reaction, allowing it to proceed at a significant rate at a lower temperature. This can be particularly advantageous for improving the selectivity of the reaction, as it may prevent the activation of unwanted side reactions that have higher activation energies. For instance, in copper-catalyzed reactions for synthesizing thiomorpholine derivatives, optimizing the copper salt and ligands can lead to faster reaction rates at a given temperature.[3] In photochemical syntheses, the use of a photocatalyst like 9-fluorenone is essential for the reaction to proceed efficiently at room temperature.[1]
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during thiomorpholine synthesis, with a focus on temperature-related causes and solutions.
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incorrect Reaction Temperature | The reaction temperature may be too low for the reaction to proceed at a practical rate, or so high that it causes decomposition.[3][5] Systematically screen a range of temperatures to identify the optimum. For instance, in the dehydration of diethanolamine analogs, a drop of just 10-15°C can significantly reduce the yield.[3] |
| Suboptimal Temperature for a Specific Step | In multi-step syntheses, such as the continuous flow photochemical method, ensure the temperature for each step is optimized. The photochemical step may require a lower temperature (e.g., 20°C), while the cyclization step needs a higher temperature (e.g., 100°C).[2] |
Problem: Formation of Multiple Side Products or Polymeric Byproducts
| Potential Cause | Suggested Solution |
| Reaction Temperature is Too High | Harsh reaction conditions, particularly excessive heat, can promote the formation of unwanted side products and polymerization.[3][4] Attempt the reaction under milder conditions, such as a lower temperature for a longer duration.[4] |
| Exothermic Reaction Leading to Temperature Spikes | If the reaction is exothermic, ensure efficient cooling and heat dissipation to maintain a consistent and optimal temperature.[4] |
Data Summary: Temperature Parameters in Thiomorpholine Synthesis
The following table summarizes key temperature-related data for a modern, two-step continuous flow synthesis of thiomorpholine.
| Parameter | Photochemical Thiol-Ene Reaction | Base-Mediated Cyclization |
| Typical Temperature | 20°C[1][2] | 76-100°C[2] |
| Effect of Lowering Temperature | A drop from 20°C to 6°C resulted in a significant yield decrease.[2] | Lower temperatures would likely lead to incomplete cyclization. |
| Effect of Increasing Temperature | May not be beneficial and could lead to side reactions. | Necessary for rapid and efficient cyclization. |
Experimental Protocol: Continuous Flow Synthesis of Thiomorpholine
This protocol is adapted from a telescoped photochemical thiol-ene/cyclization sequence.
Materials:
-
Cysteamine hydrochloride
-
9-fluorenone (photocatalyst)
-
Methanol
-
Vinyl chloride (gas)
-
N,N-Diisopropylethylamine (DIPEA)
Equipment:
-
Continuous flow reactor setup with a photochemical reactor module
-
Pumps for liquid and gas delivery
-
T-mixer
-
Heated residence time unit (coil)
-
Back-pressure regulator
Procedure:
-
Preparation of the Liquid Feed: Prepare a 4 M solution of cysteamine hydrochloride in methanol. Add 0.1–0.5 mol % of 9-fluorenone as the photocatalyst.[1]
-
Photochemical Reaction:
-
Set the photochemical reactor temperature to 20°C.[1]
-
Continuously pump the liquid feed and vinyl chloride gas into the photoreactor.
-
-
Cyclization Reaction:
-
The output stream from the photoreactor, containing the intermediate, is mixed with a solution of DIPEA in methanol using a T-mixer.
-
The resulting mixture flows through a heated residence time unit. For efficient cyclization, a temperature of 100°C with a 5-minute residence time has been shown to be effective.[2][3] A back-pressure regulator should be used to allow for heating above the solvent's boiling point.[3]
-
-
Work-up and Isolation: The product stream is collected and subjected to a standard aqueous work-up and purification by distillation.[3]
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting low yield in thiomorpholine synthesis, with a focus on temperature optimization.
Caption: Troubleshooting workflow for low yield.
References
By-product formation in Ethyl thiomorpholine-3-carboxylate hydrochloride synthesis
Answering the user's request.## Technical Support Center: Synthesis of Ethyl Thiomorpholine-3-Carboxylate Hydrochloride
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. As your application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively. This guide is structured as a series of frequently asked questions and a detailed troubleshooting section to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most direct and widely employed method for synthesizing this compound is through the cyclization of a cysteine derivative with a 1,2-dihaloethane. The reaction typically starts with L-cysteine ethyl ester hydrochloride and 1,2-dibromoethane or 1,2-dichloroethane in the presence of a base. This process involves a sequential intramolecular S-alkylation and N-alkylation to form the six-membered thiomorpholine ring.
Q2: What is the role of the base in this reaction, and which one should I choose?
The base serves two critical functions:
-
Neutralization: It neutralizes the hydrochloride salt of the starting material, L-cysteine ethyl ester, to liberate the free amine and thiol groups, which are the active nucleophiles.
-
Acid Scavenging: It scavenges the hydrohalic acid (HBr or HCl) that is generated during the two alkylation steps of the cyclization.
The choice of base is critical to avoid side reactions. A moderately strong, non-nucleophilic base is ideal.
-
Inorganic bases: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are common choices. They are inexpensive and effective but can lead to heterogeneous mixtures, potentially slowing the reaction.
-
Organic bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used for better solubility in organic solvents. However, they can sometimes lead to elimination side reactions with the 1,2-dihaloethane.
Q3: Why is temperature control important during the synthesis?
Temperature control is crucial for minimizing by-product formation.
-
Low Temperatures (Initial Stage): Running the initial phase of the reaction at a lower temperature (e.g., room temperature to 50°C) can help control the rate of the initial S-alkylation and prevent runaway reactions.
-
Elevated Temperatures (Cyclization): Heating the reaction (e.g., 60-80°C or reflux) is often necessary to drive the second, intramolecular N-alkylation step to completion, which forms the stable six-membered ring. However, excessively high temperatures can promote the formation of dimeric and polymeric by-products.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most convenient method. A suitable mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a polar solvent like ethyl acetate. The starting material (cysteine ethyl ester) is highly polar and will have a low Rf, while the product is less polar and will have a higher Rf. Staining with potassium permanganate or ninhydrin can help visualize the spots, as the starting material has a primary amine (ninhydrin-positive) and a thiol, while the product has a secondary amine.
Troubleshooting Guide: By-product Formation & Optimization
This section addresses specific issues you may encounter during the synthesis.
Q5: My yield is very low, and I see multiple spots on my TLC plate. What are the likely by-products?
Low yields are almost always due to competing side reactions. The primary culprits are dimerization and polymerization.
Caption: Main synthesis pathway versus a common dimerization side reaction.
Troubleshooting Steps:
-
High Dilution: One of the most effective ways to favor the intramolecular cyclization over the intermolecular dimerization is to use high dilution conditions. By keeping the concentration of the reactants low, you decrease the probability of two cysteine molecules reacting with the same 1,2-dibromoethane molecule.
-
Slow Addition: Add the 1,2-dibromoethane slowly to the reaction mixture containing the cysteine ester and base. This maintains a low instantaneous concentration of the alkylating agent, further favoring the 1:1 reaction needed for cyclization.
Q6: I've isolated my product, but NMR analysis shows it's impure. What are common, hard-to-remove impurities?
Besides the dimer, other impurities can arise from the starting materials or side reactions.
| Impurity Name | Potential Cause | Suggested Solution / Prevention | Analytical Detection |
| N,N'-bis-alkylated Dimer | Reaction of the product's secondary amine with the S-alkylated intermediate. | Use a slight excess of cysteine ester relative to the dihaloethane. Avoid excessively high temperatures. | LC-MS, ¹H NMR |
| Unreacted L-cysteine ethyl ester | Incomplete reaction; insufficient heating time or temperature. | Increase reaction time or temperature moderately. Monitor via TLC until starting material is consumed. | ¹H NMR (characteristic thiol and amine protons), TLC (ninhydrin stain) |
| Oxidized Species (Disulfides) | Presence of oxygen, especially under basic conditions. | Perform the reaction under an inert atmosphere (Nitrogen or Argon). | Mass Spectrometry (M+2 peak), ¹H NMR (disappearance of thiol proton) |
| Elimination Product (Vinyl Bromide) | Use of a strong, sterically hindered base (e.g., t-BuOK) or high temperatures. | Use a milder base like K₂CO₃. Maintain moderate reaction temperatures. | GC-MS of the reaction headspace. |
Q7: The workup procedure is difficult, and I'm losing product to emulsions. How can I improve the purification?
The product is a secondary amine ester, which can be amphiphilic and lead to issues during aqueous workup.
-
Problem: Emulsion during extraction.
-
Solution: After the reaction, filter off any inorganic salts. Remove the solvent under reduced pressure. Instead of a direct liquid-liquid extraction, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated brine solution. Brine helps to break emulsions by increasing the ionic strength of the aqueous phase.
-
-
Problem: Product is water-soluble.
-
Solution: The hydrochloride salt form is significantly more water-soluble than the free base. Ensure the aqueous layer is basic (pH > 9) before extracting the product as a free base into an organic solvent. If the product still has high water solubility, use a more polar extraction solvent like dichloromethane (DCM) or perform continuous liquid-liquid extraction.
-
-
Final Purification:
-
Column Chromatography: Purification on silica gel is effective. A gradient elution from hexane/ethyl acetate to a system containing a small amount of triethylamine (e.g., 1%) can prevent the product from tailing on the column.
-
Crystallization: The final hydrochloride salt is often a crystalline solid. After purification of the free base, dissolve it in a solvent like isopropanol or ethyl acetate and carefully add a solution of HCl in ether or isopropanol to precipitate the desired salt.
-
Caption: A workflow for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of Ethyl Thiomorpholine-3-carboxylate (Free Base)
Materials:
-
L-cysteine ethyl ester hydrochloride (1.0 eq)
-
1,2-Dibromoethane (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add L-cysteine ethyl ester hydrochloride and potassium carbonate.
-
Add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M with respect to the starting ester.
-
Stir the suspension vigorously for 30 minutes at room temperature to facilitate the formation of the free base.
-
Add 1,2-dibromoethane dropwise over 20-30 minutes using a syringe pump.
-
After the addition is complete, heat the reaction mixture to 70-80°C and maintain for 12-24 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts through a pad of Celite, washing the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
Protocol 2: Purification and Salt Formation
-
Purify the crude oil from Protocol 1 via flash column chromatography on silica gel. Use a gradient of 10% to 50% ethyl acetate in hexane. Adding 0.5-1% triethylamine to the mobile phase can improve peak shape.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the pure free base as a colorless or pale yellow oil.
-
Dissolve the purified free base in anhydrous diethyl ether or ethyl acetate (~5-10 mL per gram of product).
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation ceases and the solution becomes slightly acidic (check with pH paper).
-
Stir the resulting slurry for 1 hour at room temperature.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Technical Support Center: Chiral Separation of Thiomorpholine Esters
Welcome to the technical support center for the chiral separation of thiomorpholine esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the enantioselective analysis of this important class of heterocyclic compounds. Drawing from established principles of chiral chromatography and extensive field experience, this document will serve as a comprehensive resource for method development and troubleshooting.
Introduction to the Challenge
Thiomorpholine esters are structurally complex molecules that often possess multiple stereocenters. The presence of a basic nitrogen atom, a sulfur atom, and an ester functional group creates unique challenges for chiral separation. These functional groups can engage in a variety of interactions with a chiral stationary phase (CSP), including hydrogen bonding, dipole-dipole interactions, and steric hindrance. Achieving baseline resolution of enantiomers requires a systematic approach to method development and a thorough understanding of the factors that influence chiral recognition.
This guide provides a question-and-answer-based framework to address the most common issues encountered in both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), the two most powerful techniques for chiral separations.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a chiral separation method for a novel thiomorpholine ester?
A1: The most crucial initial step is the selection of the Chiral Stationary Phase (CSP). The trial-and-error approach in chiral separations can be time-consuming.[3] A more effective strategy is to screen a small, diverse set of CSPs. For heterocyclic compounds like thiomorpholine esters, polysaccharide-based CSPs (e.g., derivatives of amylose and cellulose) are the most versatile and successful starting points.[3][4] These phases, such as CHIRALPAK® AD, AS, and CHIRALCEL® OD, OJ series, offer a broad range of selectivities and can be operated in normal-phase, reversed-phase, and polar organic modes.[3]
Q2: Which chromatographic mode—HPLC or SFC—is generally preferred for thiomorpholine esters?
A2: Supercritical Fluid Chromatography (SFC) is often the preferred technique for chiral separations in drug discovery for several reasons.[5][6][7] Due to the low viscosity of supercritical CO2, SFC allows for faster separations and higher throughput without sacrificing efficiency.[1][8] It also significantly reduces the consumption of toxic organic solvents, making it a "greener" technology.[6][8] However, HPLC remains a robust and highly useful alternative, and method development can be performed in parallel. The choice may ultimately depend on sample solubility and available instrumentation.
Q3: My thiomorpholine ester is a basic compound. What special considerations are needed for the mobile phase?
A3: The basic nitrogen in the thiomorpholine ring is a primary cause of poor peak shape, specifically peak tailing. This occurs due to secondary interactions with acidic residual silanol groups on the silica-based CSP. To mitigate this, a basic additive must be incorporated into the mobile phase.
-
For Normal Phase HPLC/SFC: A small amount (typically 0.1%) of an amine like diethylamine (DEA) or isopropylamine (IPA) is added to the mobile phase (or the co-solvent in SFC).[7] This additive competes with the analyte for the active silanol sites, resulting in more symmetrical peaks.
-
For Reversed-Phase HPLC: The mobile phase pH must be carefully controlled with buffers to ensure the analyte is in a consistent protonation state.
Q4: Can temperature be used to optimize the separation?
A4: Yes, temperature is a critical parameter for optimization. Lowering the temperature generally enhances the strength of the transient diastereomeric interactions responsible for chiral recognition, often leading to improved resolution. However, this can also increase analysis time and backpressure. Conversely, increasing the temperature can improve peak efficiency. The effect is compound-dependent, so it is essential to evaluate a range of temperatures (e.g., 10°C to 40°C) during method development.[6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a structured, cause-and-effect format.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Symptom: The enantiomers are co-eluting as a single peak or are only partially resolved into a shoulder.
Logical Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor enantiomeric resolution.
Detailed Protocols & Explanations:
-
Verify CSP Selection:
-
Rationale: The fundamental chiral recognition mechanism is dictated by the CSP. Thiomorpholine esters, with their mix of functional groups, may interact very differently with an amylose-based phase versus a cellulose-based one.[4]
-
Protocol: Screen your analyte on at least four complementary polysaccharide-based columns (e.g., CHIRALPAK® IA, IB, IC, ID) using a generic gradient. Even a hint of peak splitting indicates potential for optimization.[9]
-
-
Optimize Mobile Phase Composition:
-
Rationale: The mobile phase modulates the interactions between the analyte and the CSP. Changing the solvent strength (by altering the percentage of alcohol co-solvent) or the nature of the solvent itself can dramatically alter selectivity.
-
Protocol (SFC): Start with a gradient of 5% to 40% Methanol (with 0.1% DEA for basic analytes) in CO2. If separation is observed, switch to isocratic mode and optimize the methanol percentage. If resolution is poor, try ethanol or isopropanol as the co-solvent, as they offer different hydrogen bonding characteristics.[1]
-
-
Adjust Temperature:
-
Rationale: Chiral separations are often enthalpically driven, making them sensitive to temperature changes. Lower temperatures often increase selectivity.[6]
-
Protocol: Evaluate the separation at three temperatures: 15°C, 25°C, and 40°C. Plot the resolution factor (Rs) against temperature to determine the optimal setting.
-
Issue 2: Peak Tailing or Asymmetry
Symptom: The peak has a non-Gaussian shape with a "tail" extending from the back of the peak. Tailing factor (Tf) > 1.5.
Logical Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor peak shape.
Detailed Protocols & Explanations:
-
Add Mobile Phase Additives:
-
Rationale: As discussed in the FAQ, the basic nitrogen of the thiomorpholine ring is the most likely cause of tailing. An amine additive is essential to block silanol interactions.
-
Protocol: For a thiomorpholine ester, add 0.1% Diethylamine (DEA) or Isopropylamine (IPA) to the alcohol portion of your mobile phase. If your ester can be hydrolyzed to a carboxylic acid, it may be beneficial to add 0.1% Trifluoroacetic Acid (TFA) instead to suppress its ionization.
-
-
Check for Column Overload:
-
Rationale: Chiral stationary phases have a lower sample capacity than standard reversed-phase columns. Injecting too much mass can saturate the active sites, leading to peak broadening and tailing.
-
Protocol: Prepare and inject 1:10 and 1:100 dilutions of your sample. If the peak shape improves significantly and retention time increases slightly, column overload was the issue.
-
-
Evaluate Column Health:
-
Rationale: Over time, columns can become contaminated with strongly retained impurities or suffer from bed collapse, leading to poor peak shape for all analytes.
-
Protocol: If using an immobilized CSP, flush the column with a strong solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) as per the manufacturer's instructions.[9] For coated CSPs, which have limited solvent compatibility, flushing with 100% isopropanol is a safer option. If performance is not restored, the column may need replacement.[9]
-
Data Summary Tables
Table 1: Recommended Starting Conditions for Chiral Screening
| Parameter | HPLC (Normal Phase) | SFC (Supercritical Fluid) |
| Columns | CHIRALPAK® IA, IB, IC, ID | CHIRALPAK® IA, IB, IC, ID (SFC versions) |
| Mobile Phase A | n-Hexane or Heptane | Supercritical CO2 |
| Mobile Phase B | Isopropanol (IPA) or Ethanol (EtOH) | Methanol (MeOH) |
| Additive | 0.1% DEA (for basic analytes) | 0.1% DEA in MeOH (for basic analytes) |
| Gradient | 10% to 50% B over 10 min | 5% to 40% B over 8 min |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25°C | 35°C |
| Back Pressure | N/A | 150 bar |
Table 2: Properties of Common Mobile Phase Components
| Component | Role | Polarity | Key Considerations |
| n-Hexane/Heptane | Weak Solvent (NP) | Very Low | Standard for normal phase. |
| CO2 | Weak Solvent (SFC) | Very Low | Primary mobile phase in SFC.[5][6] |
| Isopropanol (IPA) | Strong Solvent / Modifier | Medium | Good solvent, offers unique H-bonding. |
| Ethanol (EtOH) | Strong Solvent / Modifier | Medium | Alternative to IPA, can change selectivity.[1] |
| Methanol (MeOH) | Strong Solvent / Modifier | High | Strongest common modifier; good for polar analytes.[1] |
| Diethylamine (DEA) | Basic Additive | High | Masks silanols, improves peak shape for bases. |
| Trifluoroacetic Acid (TFA) | Acidic Additive | High | Suppresses ionization of acids, improves peak shape. |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. fagg-afmps.be [fagg-afmps.be]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. chiraltech.com [chiraltech.com]
- 9. chiraltech.com [chiraltech.com]
Technical Support Center: Ethyl Thiomorpholine-3-carboxylate Hydrochloride
Welcome to the technical support center for Ethyl Thiomorpholine-3-carboxylate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the purity of this important synthetic intermediate. We understand that achieving high purity is critical for successful downstream applications, and this resource provides in-depth, field-proven insights to address common challenges encountered during its purification.
Introduction: The Challenge of Purity
This compound is a valuable building block in medicinal chemistry. However, its synthesis can often yield a mixture of the desired product and several closely related impurities. The presence of the thioether, ester, and secondary amine functionalities makes the molecule susceptible to specific side reactions. This guide will walk you through identifying and mitigating these impurities through robust purification strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final product has a lower than expected melting point and broad peaks in the NMR spectrum. What are the likely impurities?
This is a common observation and typically points to the presence of one or more of the following impurities:
-
Thiomorpholine-3-carboxylic acid hydrochloride: This is the product of ester hydrolysis. The hydrochloride salt form of the starting material can create an acidic environment, which, especially in the presence of water and heat, can catalyze the hydrolysis of the ethyl ester.[1][2]
-
Ethyl thiomorpholine-3-carboxylate sulfoxide hydrochloride: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which can occur during synthesis or workup if oxidizing agents are present or if the reaction is exposed to air for extended periods, especially at elevated temperatures.[3]
-
Starting materials and reagents: Incomplete reaction or inefficient removal of starting materials will also lead to a contaminated final product.
To confirm the presence of these impurities, we recommend using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS).
Q2: I suspect my product is contaminated with the hydrolyzed carboxylic acid. How can I remove it?
The presence of the carboxylic acid impurity introduces a significant polarity difference that can be exploited for purification. Here are two recommended methods:
Method 1: Aqueous Workup and Extraction
This method leverages the different solubilities of the ester and the carboxylic acid in aqueous and organic phases.
Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid, forming the more water-soluble sodium carboxylate salt, which will partition into the aqueous layer. The desired ester, being less acidic, will remain in the organic phase.
-
Phase Separation: Carefully separate the organic layer from the aqueous layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Method 2: Column Chromatography
If the extraction does not provide sufficient purity, column chromatography is a more rigorous method.
Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The less polar ester will elute before the more polar carboxylic acid.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC).
Workflow for Purification from Carboxylic Acid Impurity
Caption: Purification workflow for removing carboxylic acid impurity.
Q3: How can I remove the sulfoxide impurity?
The sulfoxide is significantly more polar than the parent thioether. This polarity difference is the key to its removal.
Method: Column Chromatography
Silica gel column chromatography is the most effective method for separating the sulfoxide from the desired product.
Protocol: Silica Gel Column Chromatography for Sulfoxide Removal
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A gradient of methanol in dichloromethane (e.g., starting from 1% methanol and gradually increasing to 10%). The less polar thioether (your product) will elute first.
-
Monitoring: Use TLC with a suitable stain (e.g., potassium permanganate) to visualize the fractions, as the sulfoxide and thioether may have similar UV activity.
Troubleshooting Recrystallization
Recrystallization is a powerful and economical purification technique if a suitable solvent can be found.
Q4: I am having trouble finding a good recrystallization solvent. What do you recommend?
Finding the right solvent is key. The ideal solvent should dissolve the compound when hot but not when cold. For this compound, a polar protic solvent or a mixture is a good starting point.
Recommended Solvents to Screen:
-
Isopropanol
-
Ethanol
-
Methanol
-
Acetonitrile
-
Ethyl acetate/Hexane mixture
-
Ethanol/Water mixture
Protocol: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude product until it is fully dissolved.
-
Cooling: Slowly cool the solution to room temperature. If no crystals form, place the flask in an ice bath.
-
Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Recrystallization Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Oiling out | The compound's melting point is lower than the solvent's boiling point. The compound is highly impure. | Use a lower boiling point solvent. Perform a preliminary purification by another method (e.g., extraction) first.[4] |
| No crystal formation | The solution is not supersaturated. The compound is too soluble in the solvent. | Evaporate some of the solvent. Add an anti-solvent (a solvent in which the compound is insoluble).[4] |
| Low recovery | Too much solvent was used. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration.[4] |
| Colored crystals | Colored impurities are co-crystallizing. | Treat the hot solution with activated charcoal before cooling. |
Workflow for Recrystallization
Caption: Step-by-step recrystallization workflow.
References
Technical Support Center: Recrystallization of Ethyl Thiomorpholine-3-Carboxylate Hydrochloride
Welcome to the technical support resource for the purification of Ethyl Thiomorpholine-3-carboxylate hydrochloride. As a Senior Application Scientist, I've designed this guide to provide not just procedural steps, but also the underlying scientific rationale to empower you in your laboratory work. This center addresses common challenges and questions through detailed troubleshooting guides and FAQs, ensuring you can achieve the desired purity and yield for this critical intermediate.
Troubleshooting Guide: Common Recrystallization Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the recrystallization of this compound.
Q1: My compound "oiled out" instead of forming crystals upon cooling. What happened and how can I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This is a common issue, especially with compounds that have melting points lower than the boiling point of the solvent used or when the solution is supersaturated with impurities. The oil that forms is often an excellent solvent for these impurities, which then get trapped within your product when it finally solidifies.[1]
Causality & Solution Workflow:
-
Re-heat the Solution: The primary immediate action is to reheat the entire mixture until the oil completely redissolves, creating a homogeneous solution again.
-
Add More "Good" Solvent: The most common cause is that the solution is too concentrated. While the solution is hot, add a small amount (e.g., 5-10% more volume) of the hot primary solvent to decrease the saturation level.
-
Attempt Slower Cooling: Allow the flask to cool much more slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature over several hours. This gives the molecules more time to arrange themselves into an ordered crystal lattice.
-
Change the Solvent System: If oiling out persists, the chosen solvent is likely unsuitable. A different solvent with a lower boiling point or different polarity should be tested. Alternatively, a mixed-solvent system can be highly effective. Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble) and then slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) at an elevated temperature until persistent cloudiness is observed. Reheat to clarify and then cool slowly.
Q2: After cooling the solution, even in an ice bath, no crystals have formed. What should I do?
Answer:
The failure of a compound to crystallize from a cooled, saturated solution is known as supersaturation. This indicates that the energy barrier for nucleation (the initial formation of a crystal seed) has not been overcome.
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation site for crystal growth.
-
Introduce a Seed Crystal: If you have a small crystal of pure this compound from a previous batch, add it to the supersaturated solution. This seed crystal provides a template onto which other molecules can deposit, initiating crystallization.
-
Reduce the Volume of Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[2] Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or by using a rotary evaporator. Once the volume is reduced, allow it to cool again. A good rule of thumb is to reduce the volume by 10-20% and re-cool.
-
Utilize an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can carefully add a "bad" solvent (an anti-solvent) dropwise at room temperature until the solution becomes turbid. This reduces the overall solubility of your compound, promoting precipitation. Common anti-solvents for polar compounds include ethers like diethyl ether or non-polar solvents like hexanes.[3]
Q3: My final product is still colored, even after recrystallization. How can I obtain a pure white solid?
Answer:
Persistent color indicates the presence of highly colored, polar impurities that co-crystallize with your product. Standard recrystallization may not be sufficient to remove them.
Decolorization Protocol:
-
Use Activated Charcoal: Activated charcoal has a high surface area and can effectively adsorb colored impurities.[4]
-
Procedure:
-
Dissolve the crude, colored compound in the minimum amount of appropriate hot solvent.
-
Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Gently swirl the flask and reheat to boiling for 5-10 minutes to allow for adsorption.
-
Perform a hot filtration to remove the charcoal.[4] This step is critical and must be done quickly to prevent premature crystallization in the filter funnel. Using a pre-heated funnel and fluted filter paper is highly recommended.[1]
-
Allow the hot, decolorized filtrate to cool slowly to induce crystallization.
-
Frequently Asked Questions (FAQs)
What is the best starting solvent for recrystallizing this compound?
As a hydrochloride salt, the compound is quite polar. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4]
-
Primary Recommendation: 2-Propanol (Isopropanol) is often an excellent choice for hydrochloride salts. Many HCl salts are too soluble in absolute ethanol for effective recrystallization, making 2-propanol a preferred alternative.[3]
-
Alternative Solvents: Ethanol or methanol can also be effective, but you may experience lower recovery due to higher solubility at cold temperatures.[4]
-
Mixed-Solvent Systems: A combination of a polar solvent (like ethanol or isopropanol) with a less polar anti-solvent (like ethyl acetate or diethyl ether) can provide excellent results.[3] This method allows for fine-tuning the solubility to achieve optimal crystal formation.
| Solvent System | Type | Rationale & Use Case |
| 2-Propanol | Single Solvent | Recommended starting point. Good balance of solubility for polar HCl salts, often providing higher recovery than ethanol.[3] |
| Ethanol | Single Solvent | Effective, but the compound's solubility may be high even at low temperatures, potentially reducing yield.[4] |
| Isopropanol / Diethyl Ether | Mixed Solvent | Dissolve in hot isopropanol, then add diethyl ether until turbidity appears. Excellent for forcing crystallization if the compound is too soluble in pure alcohol.[3] |
| Ethanol / Ethyl Acetate | Mixed Solvent | A slightly less volatile alternative to the ether system. Ethyl acetate acts as the anti-solvent. |
How do I perform a proper hot filtration without my product crystallizing in the funnel?
Premature crystallization during hot filtration is a common frustration.[1] The key is to keep everything hot.
Step-by-Step Protocol for Hot Filtration:
-
Prepare Excess Solvent: Have a separate flask of the pure solvent boiling on a hot plate.
-
Use a Stemless Funnel: A funnel with a stem can easily clog with crystals. A stemless or short-stem funnel is essential.[1]
-
Pre-heat the Apparatus: Place the stemless funnel and fluted filter paper in a beaker and put it in an oven (or carefully heat with a heat gun) before use. Place the receiving Erlenmeyer flask on a hot plate set to a low temperature and add a small amount of the solvent, allowing its vapor to heat the flask and funnel.
-
Dilute Before Filtering: Before filtering, add a small excess of hot solvent (approx. 10-15% extra volume) to the solution containing your compound. This slightly reduces the saturation and provides a buffer against cooling.
-
Filter Quickly: Pour the hot solution through the pre-heated funnel in portions.[1] If crystals start to form in the funnel, add a small amount of the boiling pure solvent to redissolve them.
-
Re-concentrate the Filtrate: After filtration, boil off the excess solvent you added in step 4 until you see the first signs of crystal formation or cloudiness. Then, remove from the heat and allow to cool slowly.
What is the overall workflow for recrystallizing this compound?
The following diagram outlines the logical flow of a single-solvent recrystallization experiment, from initial setup to final product isolation.
Caption: General workflow for single-solvent recrystallization.
How do I solve problems during recrystallization?
This decision tree provides a logical path for troubleshooting the most common issues encountered.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Column Chromatography Optimization for Thiomorpholine Compounds
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the chromatographic purification of thiomorpholine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges related to the unique physicochemical properties of this important heterocyclic scaffold. As basic, polar molecules, thiomorpholines demand a thoughtful approach to method development to overcome common issues like poor peak shape and insufficient retention.
This document is structured as a dynamic question-and-answer resource, divided into a Troubleshooting Guide for immediate problem-solving and a Frequently Asked Questions (FAQs) section for foundational knowledge and strategic planning.
Troubleshooting Guide: Addressing Common Purification Issues
This section tackles the most frequent and frustrating problems encountered during the column chromatography of thiomorpholine derivatives. Each entry details the probable causes rooted in chemical principles and provides a systematic, actionable solution.
Question: Why am I seeing severe peak tailing for my thiomorpholine compound on a standard silica gel or C18 column?
Answer:
Peak tailing is the most common issue when purifying basic compounds like thiomorpholine.[1] An ideal chromatographic peak should be symmetrical (Gaussian), but tailing creates a distortion where the latter half of the peak is drawn out.[1] This phenomenon compromises resolution, reduces accuracy in quantification, and can hide low-level impurities.
Probable Causes:
-
Secondary Ionic Interactions: This is the primary chemical cause. Standard silica gel is rich in surface silanol groups (Si-OH). These groups are weakly acidic (pKa ≈ 3.8–4.5) and can become deprotonated (negatively charged, SiO⁻) at a mobile phase pH above ~4.[2][3] The basic nitrogen atom in the thiomorpholine ring (pKa ≈ 9) is protonated (positively charged) in neutral or acidic conditions.[4] This leads to strong, undesirable ionic interactions between the positively charged analyte and the negatively charged stationary phase, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.[3][5][6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1] This is especially true if all peaks in the chromatogram, not just the basic ones, are tailing.
-
Physical Column Issues: A physically compromised column, such as one with a void at the inlet or a partially blocked frit, can cause peak tailing for all compounds.[1][3] This is a non-chemical cause.
Systematic Solutions:
-
For Normal-Phase Chromatography (Silica/Alumina):
-
Mobile Phase Modification: The most effective strategy is to add a small amount of a basic modifier to the eluent. This additive acts as a competitive inhibitor, binding to the acidic silanol sites and preventing the thiomorpholine compound from interacting with them.[7][8]
-
Protocol: Add 0.1-1% triethylamine (TEA) or 2-3 drops of aqueous ammonia to your pre-mixed mobile phase (e.g., ethyl acetate/hexanes).
-
-
Switch to an Alternative Stationary Phase: If basic modifiers are incompatible with your downstream applications, consider a less acidic stationary phase.
-
Recommendation: Use neutral or basic alumina instead of silica gel.[8]
-
-
-
For Reversed-Phase Chromatography (e.g., C18):
-
Control the Mobile Phase pH: Adjusting the mobile phase pH is a powerful tool to control the ionization state of both the analyte and the stationary phase.[9][10][11]
-
Low pH Strategy (Ion-Pairing Suppression): Operate at a low pH (e.g., 2.5-3.5). At this pH, the thiomorpholine's nitrogen is protonated (charged), but the acidic silanol groups are also fully protonated (neutral), which minimizes the problematic ionic interactions.[3] Use a buffer or acid additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[12][13]
-
High pH Strategy (Analyte Suppression): Operate at a high pH (e.g., >10), which is two pH units above the analyte's pKa. This neutralizes the basic thiomorpholine, increasing its hydrophobicity and retention by the nonpolar stationary phase. Caution: This requires a specialized, pH-stable column (e.g., hybrid-silica particles) as standard silica-based C18 columns will dissolve above pH 8.[9][10][14]
-
-
Use a Modern, Deactivated Column: Not all C18 columns are created equal. Choose a stationary phase designed specifically for basic compounds.
-
Recommendations:
-
High-Purity, End-Capped Columns: These columns have a reduced number of accessible silanol groups.[3][5]
-
Embedded Polar Group (EPG) Phases: These phases have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain, which helps to shield the analyte from residual silanols.[15]
-
Charged Surface Hybrid (CSH) Technology: These columns have a low level of positive surface charge, which repels basic analytes from interacting with underlying silanols, leading to excellent peak shape even with low-ionic-strength mobile phases like 0.1% formic acid.[12]
-
-
-
Below is a troubleshooting workflow for diagnosing peak tailing:
Question: My thiomorpholine compound has very poor or no retention on my C18 column. How can I fix this?
Answer:
Poor retention of polar compounds on non-polar reversed-phase columns is a common challenge.[14] Thiomorpholine and its more polar derivatives (like the thiomorpholine dioxide) can elute very early, often in the solvent front, preventing effective separation from other polar components or salts.
Probable Causes:
-
High Polarity of Analyte: The fundamental issue is a mismatch between the polar analyte and the non-polar stationary phase. In reversed-phase chromatography, retention is driven by hydrophobic interactions, which are weak for highly polar molecules.[16]
-
Analyte Ionization: If the mobile phase pH causes the thiomorpholine to be protonated (positively charged), its polarity increases dramatically, further reducing its affinity for the hydrophobic C18 phase.[11][14]
Systematic Solutions:
-
Use 100% Aqueous Mobile Phase (with the right column): Traditional C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to a sudden loss of retention. Use an aqueous-compatible column (often designated with "AQ") or one with polar-embedded or polar end-capped groups that is stable in 100% water.[17][18]
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention and separation of highly polar compounds.[19][20] It uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) with a high-organic mobile phase. Water acts as the strong, eluting solvent.[19][21]
-
Employ Mixed-Mode Chromatography (MMC): This is a powerful technique that uses stationary phases with both reversed-phase (hydrophobic) and ion-exchange (ionic) properties.[23][24] An MMC column can retain a polar, basic compound like thiomorpholine through cation exchange while simultaneously retaining non-polar impurities via reversed-phase mechanisms.[16][25]
Frequently Asked Questions (FAQs)
This section addresses broader strategic questions related to method development for thiomorpholine compounds.
Question: What is the best starting point for selecting a stationary phase for a new thiomorpholine derivative?
Answer:
The optimal starting point depends on the overall polarity of your molecule and the impurities you need to separate from. A structured approach is always best.
Physicochemical Properties of the Parent Thiomorpholine Scaffold
| Property | Value | Source |
| Molar Mass | 103.19 g/mol | [4] |
| Boiling Point | 169 °C | [26][27] |
| pKa (basic) | ~9.0 - 9.14 | [4][26] |
| Solubility | Miscible with water and organic solvents | [26][27] |
The high polarity and basicity are the key drivers for column selection.
Stationary Phase Selection Guide
| Stationary Phase | Primary Interaction | Pros | Cons | Best For... |
| Silica Gel (NP) | Adsorption (Polar) | Inexpensive, good for non-polar to moderately polar compounds. | Prone to severe peak tailing for basic compounds without modifiers.[8] | Crude purifications where peak shape is not critical or when using basic modifiers. |
| Alumina (NP) | Adsorption (Polar) | Less acidic than silica; available in basic, neutral, or acidic forms. Good for basic compounds. | Can have lower resolving power than silica for some mixtures. | Purifying basic thiomorpholines when silica causes irreversible adsorption or tailing.[8] |
| C18 (RP) | Hydrophobic | Highly versatile, huge range of selectivities available. | Poor retention for polar compounds; peak tailing for bases on standard columns.[14] | Thiomorpholine derivatives with significant non-polar substitution (increasing LogP). |
| CSH / EPG (RP) | Hydrophobic + Surface Shielding | Excellent peak shape for basic compounds without ion-pairing agents.[12][15] | More expensive than standard C18. | High-resolution analysis of basic drugs; methods requiring MS compatibility. |
| HILIC | Partitioning / H-bonding | Excellent retention for very polar and charged compounds.[20] MS-friendly mobile phases.[19] | Can have complex equilibration; sample solvent choice is critical. | Polar thiomorpholines, oxidized metabolites (sulfoxides/sulfones), and counter-ion analysis.[28][29] |
| Mixed-Mode | Hydrophobic + Ion-Exchange | Retains polar, non-polar, acidic, and basic compounds in one run.[23][24] Highly tunable selectivity.[24] | Method development can be more complex due to multiple variables (pH, salt, organic %). | Complex mixtures containing the API and impurities with a wide range of polarities. |
Here is a decision tree for initial column selection:
Question: How do I develop a robust, MS-compatible mobile phase for my thiomorpholine analyte?
Answer:
Developing a mass spectrometry (MS)-compatible method requires using volatile mobile phase components that will not foul the ion source. Non-volatile buffers like phosphate are not suitable.
Protocol: Developing an MS-Compatible Reversed-Phase Method
-
Select Volatile Buffers/Acids: Choose additives that will evaporate cleanly in the MS source.
-
Acidic Conditions: Formic acid (0.1%) or acetic acid (0.1%) are excellent choices.[12] They control pH to improve peak shape and are highly volatile.
-
Buffered Conditions: For better pH control and reproducibility, use ammonium formate or ammonium acetate (typically 5-20 mM). The pH can be adjusted with the corresponding acid (formic or acetic).[12]
-
-
Choose an Organic Modifier: Acetonitrile is generally preferred over methanol for MS applications as it often promotes better ionization efficiency and has lower viscosity.[12]
-
Perform a Generic Gradient Screen: Start with a broad gradient to determine the approximate elution time of your compound.
-
Column: A CSH or other modern RP column (e.g., 50 x 2.1 mm, <3 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.4-0.6 mL/min.
-
-
Optimize the Gradient: Based on the initial screen, create a shallower gradient around the elution time of your target compound to improve resolution from nearby impurities.
-
Evaluate Peak Shape: If peak shape is still poor even with 0.1% formic acid, consider using a buffered mobile phase (e.g., 10 mM ammonium formate, pH 3.5) which can offer better masking of silanol interactions.[6]
Question: Are there special considerations for the chiral separation of thiomorpholine enantiomers?
Answer:
Yes, many thiomorpholine-based APIs are chiral, and their enantiomeric separation is a critical regulatory requirement. Since enantiomers have identical physical properties in a non-chiral environment, a chiral selector is required to differentiate them.[30]
Strategies for Chiral Separation:
-
Chiral Stationary Phases (CSPs): This is the most direct and common approach. The column's stationary phase is modified with a chiral selector that diastereomerically interacts with the enantiomers, leading to different retention times.
-
Common CSPs: Polysaccharide-based columns (e.g., derivatized amylose or cellulose) and macrocyclic glycopeptide selectors are highly versatile and effective for a broad range of molecules, including heterocyclic amines.[31]
-
Method Development: Screening different CSPs with various mobile phase modes (normal-phase, polar organic, reversed-phase) is typically required to find the optimal separation conditions.[31]
-
-
Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the analytes, allowing for separation on a standard achiral column. This method is less common today due to potential contamination of the HPLC system.
-
Indirect Separation (Derivatization): The enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. This is a multi-step process and is generally used when direct methods fail.[30]
For most applications, screening a set of commercially available chiral stationary phases is the most efficient path to achieving a successful enantiomeric separation.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. agilent.com [agilent.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 10. moravek.com [moravek.com]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Polar Compounds | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
- 16. waters.com [waters.com]
- 17. waters.com [waters.com]
- 18. lcms.cz [lcms.cz]
- 19. agilent.com [agilent.com]
- 20. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.cn [sigmaaldrich.cn]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Thiomorpholine CAS#: 123-90-0 [m.chemicalbook.com]
- 27. 123-90-0 CAS MSDS (Thiomorpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 28. Separation of Thiomorpholine, 4-methyl-, 1,1-dioxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 29. mdpi.com [mdpi.com]
- 30. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 31. mdpi.com [mdpi.com]
Catalyst Selection for Thiomorpholine Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for Thiomorpholine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for catalyst selection in thiomorpholine synthesis. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to empower you in your experimental endeavors.
I. Introduction to Thiomorpholine Synthesis and Catalysis
Thiomorpholine is a saturated six-membered heterocycle containing both sulfur and nitrogen atoms. This scaffold is a privileged motif in medicinal chemistry, appearing in a range of pharmaceuticals due to its favorable physicochemical properties and ability to modulate biological activity.[1][2] The efficient synthesis of thiomorpholine and its derivatives is therefore a critical aspect of drug discovery and development.
Catalysis plays a pivotal role in modern organic synthesis, enabling efficient, selective, and sustainable routes to complex molecules. In the context of thiomorpholine synthesis, the choice of catalyst can dramatically influence reaction rates, yields, and impurity profiles. This guide will explore various catalytic strategies, from modern photochemical methods to more traditional metal- and acid-catalyzed approaches, providing you with the knowledge to select the optimal catalyst for your specific needs and troubleshoot common experimental hurdles.
II. Photocatalytic Thiol-Ene Reaction: A Modern Approach
One of the most efficient and scalable methods for synthesizing the thiomorpholine core involves a two-step process initiated by a photochemical thiol-ene reaction.[3][4][5][6] This approach is favored for its use of inexpensive starting materials and amenability to continuous flow manufacturing.[3][4][5][6]
Reaction Pathway
The synthesis begins with the reaction of cysteamine (or its hydrochloride salt) with an alkene, such as vinyl chloride, under UV irradiation in the presence of a photocatalyst. This is followed by a base-mediated intramolecular cyclization to yield thiomorpholine.[3][4][5][6]
Caption: Reaction pathway for thiomorpholine synthesis via a photocatalytic thiol-ene reaction and subsequent cyclization.
Catalyst Selection: Photocatalysts
For the initial thiol-ene reaction, an organic photocatalyst is often preferred due to its low cost and efficiency.
| Photocatalyst | Typical Loading (mol%) | Wavelength (nm) | Key Advantages | Reference |
| 9-Fluorenone (9-FL) | 0.1 - 0.5 | 365 or 405 | Inexpensive, highly effective | [5][7] |
| Ru(bpy)₃Cl₂ | 1 - 2 | ~450 | Well-studied, effective for related reactions | [7] |
| Eosin Y | 1 - 5 | ~520 | Organic dye, visible light activation | [8] |
| Bismuth Oxide (Bi₂O₃) | 5 - 10 | Visible Light | Inexpensive, non-toxic | [9] |
Experimental Protocol: Continuous Flow Synthesis using 9-Fluorenone
This protocol is adapted from a robust and scalable continuous flow process.[4][7]
Materials:
-
Cysteamine hydrochloride
-
9-Fluorenone (9-FL)
-
Methanol (MeOH)
-
Vinyl chloride (gas)
-
N,N-Diisopropylethylamine (DIPEA)
-
Continuous flow photoreactor with a UV-LED (365 nm)
-
Mass flow controller for gas
-
Pumps for liquid reagents
-
Heated reactor coil
Procedure:
-
Feed Solution Preparation: Prepare a 4 M solution of cysteamine hydrochloride and 0.1–0.5 mol% 9-fluorenone in methanol. Degas the solution by sparging with an inert gas (e.g., Argon).[7]
-
Photochemical Reaction:
-
Set the photoreactor temperature to 20°C.
-
Pump the degassed feed solution into the reactor.
-
Simultaneously, introduce vinyl chloride gas using a mass flow controller.
-
Irradiate the mixture with the 365 nm UV-LED. The residence time in the photoreactor should be approximately 20 minutes.[7]
-
-
Telescoped Cyclization:
-
Direct the output from the photoreactor to a T-mixer.
-
In a separate stream, pump neat DIPEA (2 equivalents) to the T-mixer.
-
Pass the combined streams through a heated reactor coil at 100°C with a residence time of about 5 minutes to facilitate cyclization.[5]
-
-
Work-up and Purification: The output stream containing thiomorpholine can be purified by standard methods such as distillation or chromatography.[3]
Troubleshooting Guide: Photocatalytic Synthesis
Q1: Low or no yield of the intermediate in the photochemical step.
-
Possible Cause: Inefficient photon capture or radical quenching.
-
Solution:
-
Increase Reactant Concentration: The reaction is more efficient at higher concentrations (e.g., 4 M).[7]
-
Ensure Proper Degassing: Dissolved oxygen can quench the radical reaction. Thoroughly degas all solutions.[7]
-
Verify Light Source: Check the output of your UV-LED to ensure it is functioning at the correct wavelength and intensity.
-
Add Photocatalyst: While the reaction can proceed at high concentrations without a catalyst, adding 0.1-0.5 mol% of 9-fluorenone ensures a more robust and complete reaction.[5]
-
-
Q2: Low yield in the cyclization step.
-
Possible Cause: Inefficient base-mediated cyclization or side reactions.
-
Solution:
-
Optimize Base: Screen different non-nucleophilic bases such as DBU or other hindered amines. While triethylamine (Et₃N) can be effective, it may cause precipitation in flow systems.[4][5]
-
Ensure Efficient Mixing: In a flow setup, use a static mixer or a coil with glass beads to ensure thorough mixing of the intermediate and the base.[5]
-
Optimize Temperature and Residence Time: Ensure the cyclization reactor is at the optimal temperature (around 100°C) and the residence time is sufficient (e.g., 5 minutes).[5]
-
-
Q3: Reactor clogging during continuous flow.
-
Possible Cause: Precipitation of starting materials, intermediates, or byproducts.
-
Solution:
-
Solvent Choice: Ensure all components are fully soluble in the chosen solvent at the reaction temperature.
-
Ultrasonication: Immersing the reactor coil in an ultrasonic bath can help prevent clogging, especially during long reaction times.[4]
-
Base Selection: As mentioned, some bases like Et₃N can cause precipitation. Switch to a more soluble base like DIPEA for flow applications.[4][5]
-
-
III. Metal-Catalyzed Approaches to Thiomorpholine Synthesis
While photochemical methods are highly efficient, classical metal-catalyzed reactions remain a valuable tool, particularly for the synthesis of substituted thiomorpholine derivatives. Transition metals like copper and ruthenium can catalyze key bond-forming reactions in the synthesis of N-heterocycles.[10]
A. Copper-Catalyzed Synthesis
Copper catalysts are attractive due to their low cost and versatile reactivity. They can be employed in various reactions, including C-N and C-S bond formation, which are key steps in thiomorpholine synthesis.
General Reaction Concept: A common strategy involves the intramolecular cyclization of a suitably functionalized amino-thiol precursor. Copper catalysts can facilitate either the C-N or C-S bond formation depending on the substrate.
Catalyst Selection: Copper Catalysts
| Catalyst System | Ligand | Base | Solvent | Key Advantages |
| CuI | N,N'-dimethylethylenediamine (DMEDA) | Cs₂CO₃ | DMF | Effective for C-N bond formation in related systems. |
| CuSO₄ / Sodium Ascorbate | THPTA | - | Water/t-BuOH | "Click" chemistry conditions, mild and robust. |
| Cu(OAc)₂ | None | KOH | Toluene | Can be effective for multicomponent reactions.[11] |
Troubleshooting Guide: Copper-Catalyzed Synthesis
Q1: Low or no product formation.
-
Possible Cause: Catalyst inhibition or inactivity.
-
Solution:
-
Ligand Choice: The sulfur atom in the thiomorpholine precursor can coordinate to and inhibit the copper catalyst. The use of a suitable ligand, such as a diamine or a phosphine, can prevent this.
-
Catalyst Oxidation: The active catalyst is often Cu(I), which can be sensitive to air. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) and use degassed solvents.
-
Purity of Reagents: Impurities in the starting materials or solvents can poison the catalyst. Use purified reagents.
-
-
Q2: Formation of side products.
-
Possible Cause: Competing reaction pathways.
-
Solution:
-
Temperature Control: Optimize the reaction temperature. Lowering the temperature may improve selectivity by disfavoring side reactions.
-
Solvent Screening: The choice of solvent can significantly impact the reaction outcome. Screen a variety of solvents to find the optimal conditions.
-
Stoichiometry: Carefully control the stoichiometry of the reactants and catalyst.
-
-
B. Ruthenium-Catalyzed Synthesis
Ruthenium catalysts are powerful tools for a variety of organic transformations, including hydrogenation, isomerization, and cyclization reactions.[10][12] For thiomorpholine synthesis, a ruthenium-catalyzed intramolecular cyclization could be a viable strategy.
General Reaction Concept: A ruthenium-catalyzed domino redox isomerization/cyclization of a tethered aminopropargyl alcohol containing a sulfur atom could potentially lead to a thiomorpholine derivative.[10][12]
Catalyst Selection: Ruthenium Catalysts
| Catalyst | Co-catalyst | Solvent | Key Advantages | Reference |
| [Cp*RuCl(cod)] | Camphorsulfonic acid (CSA) | Dioxane | Atom-economical, broad scope for N-heterocycles. | [10][12] |
| RuCl₂(PPh₃)₃ | - | Toluene | Well-known catalyst for various transformations. | |
| (S,S)-Ts-DPEN-Ru(II) | HCOOH/NEt₃ | - | Used for asymmetric transfer hydrogenation in morpholine synthesis. |
Troubleshooting Guide: Ruthenium-Catalyzed Synthesis
Q1: Incomplete conversion or slow reaction.
-
Possible Cause: Catalyst deactivation or insufficient activation.
-
Solution:
-
Co-catalyst: Some ruthenium-catalyzed reactions require an acidic co-catalyst for efficient turnover. Experiment with different acids and loadings.[12]
-
Inert Atmosphere: Ruthenium catalysts can be sensitive to oxygen. Perform reactions under an inert atmosphere.
-
Temperature: While many Ru-catalyzed reactions are efficient at room temperature, gentle heating may be required to drive the reaction to completion.
-
-
Q2: Poor selectivity or formation of isomers.
-
Possible Cause: Lack of directing groups or competing cyclization pathways.
-
Solution:
-
Substrate Design: The structure of the starting material is crucial. The length and nature of the tether connecting the reacting functional groups will determine the regioselectivity of the cyclization.
-
Ligand Modification: The ligands on the ruthenium catalyst can influence the stereoselectivity of the reaction. For asymmetric synthesis, a chiral ligand is required.
-
-
IV. Acid-Catalyzed Synthesis
Traditional acid-catalyzed methods can also be employed for thiomorpholine synthesis, typically involving the cyclization of a di-functionalized precursor.
General Reaction Concept: The intramolecular cyclization of a compound containing both an amino and a thioether moiety, with a leaving group on one of the side chains, can be promoted by an acid catalyst. Another approach is the intramolecular hydrothioalkoxylation of nitrogen-tethered alkenes.[13]
Catalyst Selection: Acid Catalysts
| Catalyst | Solvent | Key Advantages | Reference |
| Boron trifluoride etherate (BF₃·OEt₂) | Dichloromethane (DCM) | Mediates intramolecular hydrothioalkoxylation. | [13] |
| Sulfuric Acid (H₂SO₄) | Water or organic solvent | Strong acid, readily available. | |
| p-Toluenesulfonic Acid (p-TsOH) | Toluene (with Dean-Stark trap) | Solid acid, easy to handle, allows for water removal. |
Troubleshooting Guide: Acid-Catalyzed Synthesis
Q1: Low yield and formation of tar-like byproducts.
-
Possible Cause: Harsh reaction conditions leading to decomposition.
-
Solution:
-
Milder Acid: Switch to a milder acid catalyst or use a lower concentration of the strong acid.
-
Lower Temperature: Run the reaction at a lower temperature for a longer period.
-
Control of Water: In reactions that produce water, its removal using a Dean-Stark trap can prevent side reactions and drive the equilibrium towards the product.
-
-
Q2: Reaction does not go to completion.
-
Possible Cause: Reversible reaction or insufficient acid strength.
-
Solution:
-
Stronger Acid: If a milder acid is not effective, a stronger acid may be necessary to achieve full conversion.
-
Water Removal: As mentioned, removing water can help drive the reaction to completion.
-
Excess Reagent: Using a slight excess of one of the starting materials (if applicable) can shift the equilibrium.
-
-
V. Conclusion
The selection of a catalyst for thiomorpholine synthesis is a critical decision that depends on various factors, including the desired scale of the reaction, the available starting materials, and the required substitution pattern on the thiomorpholine ring. The modern photocatalytic approach offers a highly efficient and scalable route to the parent thiomorpholine scaffold. For the synthesis of more complex derivatives, metal-catalyzed and acid-catalyzed methods provide a versatile toolbox.
This guide provides a starting point for your experimental design and troubleshooting. Remember that each specific substrate and reaction setup may require its own optimization. By understanding the underlying principles of each catalytic system and anticipating potential challenges, you can significantly increase your chances of success in the synthesis of this important heterocyclic motif.
VI. References
-
Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
-
BenchChem. (2025). Application Note: A Modernized Approach to Thiomorpholine Synthesis. BenchChem.
-
Trost, B. M., Maulide, N., & Livingston, R. C. (2008). A Ruthenium-Catalyzed, Atom-Economical Synthesis of Nitrogen Heterocycles. Journal of the American Chemical Society, 130(49), 16502–16503.
-
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
-
BenchChem. (2025). Managing reaction byproducts in multi-component thiomorpholine synthesis. BenchChem.
-
Trost, B. M., Maulide, N., & Livingston, R. C. (2008). A Ruthenium-catalyzed, atom-economical synthesis of nitrogen heterocycles. PubMed Central.
-
Organic Chemistry Portal. (n.d.). A Ruthenium-Catalyzed, Atom-Economical Synthesis of Nitrogen Heterocycles.
-
Deka, M. J., Indukuri, K., Sultana, S., Borah, M., & Saikia, A. K. (2015). Boron trifluoride etherate mediates an intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes providing five-membered thiazolidine, six-membered 1,4-oxazines (morpholines) and tetrahydro-2H-1,4-thiazines (thiomorpholines), and seven-membered 1,4-oxazepanes in good yields. The Journal of Organic Chemistry, 80(8), 4349–4359.
-
Organic Chemistry Portal. (n.d.). Thiomorpholine synthesis.
-
Fadeyi, O. O., Mousseau, J. J., Feng, Y., Allais, C., Nuhant, P., Chen, M. Z., Pierce, B., & Robinson, R. (2015). Visible-Light-Driven Photocatalytic Initiation of Radical Thiol-Ene Reactions Using Bismuth Oxide. Organic Letters, 17(23), 5756–5759.
-
Tyson, E. L., Niemeyer, Z. L., & Yoon, T. P. (2013). Redox Mediators in Visible Light Photocatalysis: Photocatalytic Radical Thiol–Ene Additions. The Journal of Organic Chemistry, 78(10), 5153–5156.
-
Majumdar, K. C., Debnath, P., De, N., & Roy, B. (2011). Metal-catalyzed Heterocyclization: Synthesis of five- and six-membered Nitrogen Heterocycles Through Carbon-Nitrogen Bond Forming Reactions. Current Organic Chemistry, 15(11), 1760-1801.
-
Lin, S., Ischay, M. A., Fry, C. G., & Yoon, T. P. (2011). Radical Cation-Catalyzed [2+2] Cycloadditions of Silyl Enol Ethers. Journal of the American Chemical Society, 133(48), 19350–19353.
-
Fairoosa, J., & Saju, A. (2021). Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. RSC Advances, 11(6), 3567-3586.
-
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539.
-
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow. PubMed.
-
BenchChem. (2025). Technical Support Center: Photochemical Synthesis of Thiomorpholine. BenchChem.
-
BenchChem. (2025). Application Note: A Modernized Approach to Thiomorpholine Synthesis. BenchChem.
-
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications.
-
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PMC - NIH.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Visible-Light-Driven Photocatalytic Initiation of Radical Thiol-Ene Reactions Using Bismuth Oxide [organic-chemistry.org]
- 10. A Ruthenium-catalyzed, atom-economical synthesis of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10472H [pubs.rsc.org]
- 12. A Ruthenium-Catalyzed, Atom-Economical Synthesis of Nitrogen Heterocycles [organic-chemistry.org]
- 13. Thiomorpholine synthesis [organic-chemistry.org]
Technical Support Center: Solvent Effects on Ethyl Thiomorpholine-3-carboxylate Hydrochloride Synthesis
Welcome to the Technical Support Center for the synthesis of Ethyl Thiomorpholine-3-carboxylate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical role of solvent selection. Here, we address common challenges and provide in-depth, field-proven insights in a troubleshooting-oriented question-and-answer format.
I. Synthesis Overview & Key Challenges
The synthesis of this compound typically involves a multi-step process, often culminating in a cyclization reaction. A common synthetic route involves the formation of a diester intermediate followed by a Dieckmann condensation. The choice of solvent at each stage can significantly impact reaction kinetics, yield, and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: My Dieckmann condensation is sluggish and giving low yields. Could the solvent be the issue?
A1: Absolutely. The Dieckmann condensation, an intramolecular Claisen condensation, is highly sensitive to the solvent environment.[1][2][3] This base-catalyzed cyclization of a diester to form a β-keto ester relies on the formation of an enolate ion.[1][3][4] The solvent's properties directly influence the stability and reactivity of this key intermediate.
-
Protic vs. Aprotic Solvents: Traditionally, sodium ethoxide in ethanol has been used.[1] However, protic solvents can solvate the enolate, reducing its nucleophilicity and slowing the reaction. Modern approaches often favor polar aprotic solvents like tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).[1] These solvents effectively solvate the counter-ion (e.g., Na⁺, K⁺) without strongly interacting with the enolate, thereby enhancing its reactivity.
-
Non-Polar Solvents: Non-polar solvents such as toluene or benzene can also be effective, particularly when using strong, sterically hindered bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[1][4] In these systems, the enolate is less solvated and more reactive. Toluene is often used in procedures involving NaH, followed by heating to reflux.[4]
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using an alcohol, consider switching to anhydrous THF or DMF.
-
Consider a Non-Polar Solvent with a Stronger Base: Toluene in combination with NaH is a common and effective choice.[4]
-
Ensure Anhydrous Conditions: Water will quench the enolate and hydrolyze the ester, significantly reducing your yield. Ensure all solvents and glassware are scrupulously dry.
-
Q2: I'm observing significant side-product formation. How can solvent choice mitigate this?
A2: Side reactions, such as intermolecular condensation (dimerization), are a common pitfall, especially when forming medium to large rings.[1] The solvent plays a crucial role in controlling the reaction pathway.
-
High Dilution Principle: To favor the intramolecular Dieckmann condensation over intermolecular reactions, the reaction should be run at high dilution. This principle is fundamental to many cyclization reactions.
-
Solvent Polarity and Dimerization: While polar aprotic solvents can enhance the desired reaction, they can also promote side reactions if the concentration is too high. Non-polar solvents like toluene may sometimes reduce the propensity for side reactions.[1]
-
Troubleshooting Steps:
-
Increase Solvent Volume: Double the volume of your solvent to favor the intramolecular cyclization.
-
Slow Addition: Add the diester substrate slowly to a solution of the base in the chosen solvent. This maintains a low concentration of the substrate throughout the reaction.
-
Solvent Optimization: If dimerization persists, consider switching from a highly polar solvent like DMF to a less polar one like THF or toluene.
-
Q3: What is the best solvent for the initial formation of the diester precursor?
A3: The precursor to the Dieckmann condensation is often a diester formed through nucleophilic substitution reactions. For example, the reaction of an amine with an α-haloester.
-
Polar Aprotic Solvents are Generally Preferred: Solvents like acetonitrile, DMF, or dichloromethane are excellent choices for these SN2-type reactions.[5][6][7] They effectively dissolve the reactants and facilitate the substitution reaction.
-
Phase Transfer Catalysts: In some cases, a two-phase system using a phase transfer catalyst like Aliquat 336 in a solvent like dichloromethane can be effective, especially if one of the reactants is in an aqueous phase.[5]
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: If your reactants are not fully dissolved, the reaction will be slow and incomplete. You may need to switch to a more polar solvent or gently heat the mixture.
-
Consider a Higher Boiling Point Solvent: If the reaction requires heating, a solvent with a higher boiling point like DMF or dioxane might be necessary to reach the required temperature.
-
Q4: I'm having trouble with the final recrystallization and purification of this compound. What solvents should I try?
A4: Recrystallization is a crucial step for obtaining a pure product, and solvent selection is paramount.[8] The ideal solvent should dissolve the compound when hot but not when cold.
-
General Rules of Thumb:
-
Common Solvent Systems for Amine Hydrochlorides:
-
Ethanol/Ether: Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes cloudy. Allow it to cool slowly.
-
Methanol/Ethyl Acetate: Similar to the ethanol/ether system, this combination can be effective.
-
Isopropanol: This can be a good single-solvent choice.
-
-
Troubleshooting "Oiling Out": If your compound separates as an oil instead of crystals, it could be due to several factors:
| Solvent/System | Polarity | Comments |
| Ethanol | Polar Protic | Good starting point for polar salts. |
| Methanol | Polar Protic | More polar than ethanol; may have higher solubility. |
| Isopropanol | Polar Protic | Less polar than ethanol; may provide better crystal formation. |
| Ethanol/Diethyl Ether | Mixed | A common and effective system for inducing crystallization. |
| Methanol/Ethyl Acetate | Mixed | Another useful mixed-solvent system. |
| Acetonitrile | Polar Aprotic | Can be a good choice if protic solvents are not effective. |
Experimental Workflow & Visualization
Generalized Synthetic Pathway
The synthesis can be visualized as a sequence of key transformations, each with its own solvent considerations.
Caption: Generalized workflow for this compound synthesis.
Troubleshooting Logic for Low Yield in Dieckmann Condensation
When faced with a low-yielding cyclization, a systematic approach to troubleshooting solvent and base conditions is essential.
Caption: Decision tree for troubleshooting low yields in the Dieckmann condensation step.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 5. ethyl 2-(ethylamino)-2-oxoacetate synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Monitoring the Synthesis of Ethyl Thiomorpholine-3-carboxylate Hydrochloride by TLC
Welcome to the Technical Support Center for monitoring the synthesis of Ethyl thiomorpholine-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure successful reaction monitoring using Thin-Layer Chromatography (TLC). As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.
Introduction to the Reaction and TLC Monitoring
The synthesis of this compound is a crucial step in the development of various pharmaceutical intermediates. A common and effective method for its preparation is the Fischer esterification of Thiomorpholine-3-carboxylic acid with ethanol in the presence of an acid catalyst, such as hydrogen chloride. The reaction progress is conveniently monitored by TLC, which allows for a rapid and efficient assessment of the consumption of the starting material and the formation of the product.
This guide will focus on troubleshooting the TLC analysis for the following reaction:
Reaction Scheme:
Troubleshooting Guide
This section addresses specific issues that you may encounter during the TLC monitoring of this reaction, providing step-by-step solutions and explanations.
Problem 1: Streaking of Spots on the TLC Plate
Symptoms: Instead of tight, circular spots, your starting material or product appears as a vertical streak.
Possible Causes & Solutions:
-
Sample Overloading: Applying too much sample to the TLC plate is a common cause of streaking.[1][2][3][4]
-
Solution: Dilute your reaction aliquot with a suitable solvent (e.g., methanol or dichloromethane) before spotting it on the plate. Aim for a sample concentration of around 1%.[1]
-
-
Highly Polar Nature of the Analyte: The starting material, Thiomorpholine-3-carboxylic acid, is an amino acid and is highly polar. The product, being a hydrochloride salt, is also very polar. Such compounds can interact strongly with the silica gel, leading to streaking.[3]
-
Solution: Modify your mobile phase by adding a small amount of a polar solvent or an acid/base modifier. For this specific reaction, adding a few drops of acetic acid or formic acid to the eluent can help to sharpen the spots by protonating any basic sites on the silica and reducing the tailing of the acidic starting material.[3][5] Alternatively, for the basic product, adding a small amount of triethylamine (0.1-2.0%) or ammonia in methanol to the mobile phase can improve spot shape.[5][6]
-
-
Inappropriate Spotting Solvent: If the solvent used to dissolve the sample is too polar, it can cause the initial spot to be too large, leading to streaking.[3]
-
Solution: Ensure the spotting solvent is volatile and not excessively polar compared to the mobile phase. After spotting, make sure the solvent has completely evaporated before placing the plate in the developing chamber.
-
Problem 2: All Spots Remain at the Baseline (Low Rf Values)
Symptoms: Both the starting material and product spots do not move significantly from the origin line.
Possible Cause & Solution:
-
Insufficiently Polar Mobile Phase: A mobile phase that is not polar enough will not be able to move the polar analytes up the silica gel plate.[5]
-
Solution: Increase the polarity of your eluent. For this reaction, a good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). If your spots are staying at the baseline with a 95:5 DCM:MeOH mixture, try increasing the proportion of methanol to 90:10 or even 85:15.[6] For very polar compounds, systems like 10% ammonium hydroxide in methanol, further diluted in dichloromethane, can be effective.[7]
-
Problem 3: All Spots Run to the Solvent Front (High Rf Values)
Symptoms: All spots, including the starting material, are clustered near the top of the TLC plate.
Possible Cause & Solution:
-
Excessively Polar Mobile Phase: If the mobile phase is too polar, it will have a very high affinity for the analytes, causing them to move with the solvent front and resulting in poor separation.[5]
-
Solution: Decrease the polarity of your eluent. If you are using a 80:20 DCM:MeOH mixture, reduce the methanol content to 90:10 or 95:5. The goal is to achieve an Rf value for the product between 0.2 and 0.4 for optimal separation and analysis.[6]
-
Problem 4: No Spots are Visible on the TLC Plate
Symptoms: After developing and visualizing the TLC plate, no spots are observed.
Possible Causes & Solutions:
-
Sample is Too Dilute: The concentration of your reaction mixture may be too low to be detected by the visualization method.[2][5]
-
Ineffective Visualization Method: The chosen visualization technique may not be suitable for your compounds.
-
Solution: Ethyl thiomorpholine-3-carboxylate and its precursor lack strong chromophores, so they may not be strongly visible under UV light at 254 nm.[8] Try alternative visualization methods. Staining with iodine vapor is a good general-purpose method for organic compounds.[8][9] A potassium permanganate (KMnO₄) stain is also effective as the secondary amine in the thiomorpholine ring is susceptible to oxidation and will show up as a yellow or brown spot on a purple background.[8] p-Anisaldehyde stain can also be used, which is sensitive to nucleophilic groups.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for monitoring this reaction?
A good starting point for a polar compound like this compound is a mixture of a moderately polar and a polar solvent. We recommend beginning with a 9:1 mixture of Dichloromethane:Methanol.[6] You can then adjust the ratio based on the initial results to achieve optimal separation.
Q2: How do I use a co-spot to monitor the reaction?
A co-spot is a crucial tool for unambiguously tracking the progress of a reaction.[10] On your TLC plate, you will have three lanes:
-
Lane 1 (Starting Material - SM): Spot a dilute solution of your starting material, Thiomorpholine-3-carboxylic acid.
-
Lane 2 (Co-spot - Co): In the same spot, first apply the starting material, let it dry, and then spot your reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture - Rxn): Spot a dilute aliquot of your reaction mixture.
As the reaction progresses, you should see the spot corresponding to the starting material in the reaction lane diminish, while a new, less polar spot for the product appears. The co-spot lane will show both spots, confirming their relative positions. When the reaction is complete, the starting material spot should be absent from the reaction lane.[10]
Q3: How can I differentiate between the starting material and the product on the TLC plate?
The starting material, Thiomorpholine-3-carboxylic acid, is a zwitterionic amino acid and is expected to be more polar than the product, Ethyl thiomorpholine-3-carboxylate. Therefore, the starting material will have a lower Rf value (travel a shorter distance up the plate) than the product. The hydrochloride salt of the product will still be quite polar but generally less so than the zwitterionic starting material.
| Compound | Expected Polarity | Expected Rf Value |
| Thiomorpholine-3-carboxylic acid | High | Low |
| Ethyl thiomorpholine-3-carboxylate | Moderate | Higher than SM |
Q4: My reaction is being run in a high-boiling solvent like DMF or DMSO. How does this affect my TLC?
High-boiling solvents can interfere with TLC, often causing streaking or smearing.[11] To mitigate this, after spotting your reaction mixture on the TLC plate, place the plate under high vacuum for a few minutes to remove the residual high-boiling solvent before developing the plate.[11]
Q5: The spots are fading quickly after visualization with iodine. What should I do?
Iodine stains are often transient.[5] To create a permanent record, it is essential to circle the spots with a pencil immediately after they become visible.[8] Alternatively, you can take a photograph of the TLC plate.
Experimental Protocols
Protocol 1: Standard TLC Procedure
-
Prepare the Developing Chamber: Pour your chosen mobile phase into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for at least 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of a silica gel TLC plate. Mark the positions for your lanes (SM, Co, Rxn).
-
Spot the Plate: Using separate capillary tubes, spot your starting material, co-spot, and reaction mixture on the designated marks. Keep the spots as small as possible.
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.
-
Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
-
Visualize the Plate: Allow the solvent to evaporate completely. Visualize the spots using a UV lamp and/or an appropriate chemical stain.
Visual Diagrams
TLC Monitoring Workflow
Caption: Workflow for TLC Monitoring.
Troubleshooting Logic for Streaking
Caption: Logic for troubleshooting streaking on a TLC plate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C7H14ClNO2S | CID 17433447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Thiomorpholine-3-carboxylate | C5H8NO2S- | CID 9548759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 58729-31-0|Ethyl thiomorpholine-3-carboxylate|BLD Pharm [bldpharm.com]
- 8. synarchive.com [synarchive.com]
- 9. Ethyl thiomorpholine-3-carboxylate - Amerigo Scientific [amerigoscientific.com]
- 10. scbt.com [scbt.com]
- 11. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl Thiomorpholine-3-Carboxylate Hydrochloride
Introduction
Ethyl thiomorpholine-3-carboxylate hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a saturated morpholine analog containing a sulfur atom, it serves as a versatile scaffold for the synthesis of novel therapeutic agents. The thiomorpholine ring system is found in a number of biologically active molecules, including some with potential antibacterial and central nervous system activity. The presence of both a secondary amine and an ester functional group provides two convenient handles for further chemical modification, allowing for the exploration of a wide range of chemical space in the design of new drug candidates.
Given its importance as a building block, the efficient and scalable synthesis of this compound is a critical consideration for researchers in both academic and industrial settings. This guide provides a comparative analysis of two distinct synthetic methodologies for the preparation of this valuable compound. Each method is evaluated based on key performance indicators such as yield, scalability, safety, and atom economy. Detailed experimental protocols and mechanistic insights are provided to assist researchers in selecting the most appropriate method for their specific needs.
Method 1: Synthesis via S-Alkylation and Intramolecular Cyclization of L-Cysteine Ethyl Ester
This is a classical and widely utilized approach for the synthesis of thiomorpholine derivatives. The strategy relies on the readily available and relatively inexpensive starting material, L-cysteine. The key steps involve the protection of the carboxylic acid as an ethyl ester, followed by S-alkylation with a bifunctional electrophile and subsequent intramolecular cyclization.
Mechanistic Rationale
The synthesis begins with the esterification of the carboxylic acid of L-cysteine. This is a necessary step to prevent the carboxylate from participating in side reactions and to increase the solubility of the starting material in organic solvents. The subsequent reaction with a 1,2-dihaloethane, such as 1,2-dibromoethane, proceeds via a nucleophilic attack of the thiol group on one of the electrophilic carbon atoms, displacing a bromide ion. This S-alkylation step is typically carried out in the presence of a base to deprotonate the thiol, increasing its nucleophilicity.
Following the S-alkylation, the resulting intermediate contains both a secondary amine and an alkyl bromide. The final ring-closing step is an intramolecular nucleophilic substitution, where the amine attacks the carbon bearing the remaining bromide, forming the six-membered thiomorpholine ring. The reaction is driven by the formation of a thermodynamically stable heterocyclic system. The final product is then isolated as the hydrochloride salt to improve its stability and handling characteristics.
Experimental Protocol
Step 1: Synthesis of L-Cysteine Ethyl Ester Hydrochloride
-
To a stirred suspension of L-cysteine hydrochloride monohydrate (50 g, 0.28 mol) in absolute ethanol (500 mL) at 0 °C, slowly bubble dry hydrogen chloride gas for 1 hour.
-
After the addition of HCl, allow the reaction mixture to warm to room temperature and then heat at reflux for 4 hours.
-
Cool the mixture to 0 °C and collect the precipitated solid by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield L-cysteine ethyl ester hydrochloride as a white crystalline solid.
Step 2: Synthesis of this compound
-
To a solution of L-cysteine ethyl ester hydrochloride (20 g, 0.11 mol) in ethanol (300 mL), add a solution of sodium ethoxide (prepared by dissolving 5.0 g, 0.22 mol of sodium in 100 mL of absolute ethanol).
-
To the resulting mixture, add 1,2-dibromoethane (22.5 g, 0.12 mol) dropwise at room temperature.
-
Heat the reaction mixture at reflux for 6 hours.
-
Cool the mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the oil in diethyl ether and bubble dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and recrystallize from ethanol/ether to afford pure this compound.
Reaction Pathway
A Comparative Guide to the Biological Activity of Thiomorpholine and Morpholine Derivatives: Contextualizing Ethyl Thiomorpholine-3-carboxylate Hydrochloride
Introduction: The Privileged Scaffolds of Morpholine and Thiomorpholine in Drug Discovery
In the landscape of medicinal chemistry, the morpholine and thiomorpholine rings are considered "privileged scaffolds".[1][2] This designation is attributed to their recurring presence in a multitude of approved drugs and biologically active molecules. Their appeal stems from favorable physicochemical properties, metabolic stability, and synthetic accessibility.[1][2] The morpholine moiety, with its ether and amine functionalities, and its sulfur-containing analogue, thiomorpholine, can significantly influence a molecule's potency, selectivity, and pharmacokinetic profile.[3] These scaffolds are not merely passive carriers; they often play a crucial role in the pharmacophore, interacting with biological targets to elicit a therapeutic response.[1][2]
This guide provides a comparative analysis of the biological activities of various morpholine and thiomorpholine derivatives, supported by experimental data. While extensive research has been conducted on these classes of compounds, specific data on Ethyl thiomorpholine-3-carboxylate hydrochloride is limited in publicly available literature. Therefore, this document aims to contextualize this particular molecule within the broader spectrum of activities exhibited by its structural relatives, offering a framework for its potential evaluation. Chemical suppliers describe this compound as a building block for drug discovery, suggesting its utility in the synthesis of novel therapeutic agents.[4][5] Patents associated with this chemical structure further hint at its potential applications in the development of new pharmaceuticals.[6]
Comparative Biological Activities: A Multifaceted Profile
Morpholine and thiomorpholine derivatives have demonstrated a remarkable diversity of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][7] The following sections will delve into these activities, presenting a comparison of various derivatives and their experimentally determined potencies.
Anticancer Activity
The morpholine and thiomorpholine scaffolds are integral to the design of numerous anticancer agents.[7] Their presence can enhance the targeting of various cancer-related pathways.
Key Insights & Causality: The nitrogen atom of the morpholine or thiomorpholine ring can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions within the active sites of enzymes like protein kinases, which are often dysregulated in cancer.[3] This can lead to potent and selective inhibition of cancer cell proliferation.
Table 1: Comparative Anticancer Activity of Morpholine and Thiomorpholine Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| Morpholine-Pyrimidine Hybrids | Compound 2g | SW480 (Colon) | 5.10 ± 2.12 µM | [7] |
| Morpholine-Pyrimidine Hybrids | Compound 2g | MCF-7 (Breast) | 19.60 ± 1.13 µM | [7] |
| Thiazolo[3,2-a]pyrimidin-5-ones with Morpholine | Not specified | Renal UO-31 | 52.72–64.52% growth promotion | [2] |
| PI3Kα/mTOR Inhibitors with Thiomorpholine | Compound 37a | PI3Kα | 120 µM | [2] |
| PI3Kα/mTOR Inhibitors with Thiomorpholine | Compound 38b | PI3Kα | 151 µM | [2] |
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases, and morpholine derivatives have shown significant promise as anti-inflammatory agents.[8]
Key Insights & Causality: A primary mechanism of anti-inflammatory action for these compounds is the inhibition of nitric oxide (NO) production.[8] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Morpholine-containing compounds can effectively suppress iNOS expression and activity, thereby reducing inflammatory responses.[9]
Table 2: Comparative Anti-inflammatory Activity of Morpholine Derivatives
| Compound Class | Specific Derivative | Assay | Activity (IC50) | Reference |
| Morpholine Capped β-Lactams | Compound 5c | iNOS Inhibition | 0.12 ± 0.00 mM | [9] |
| Morpholine Capped β-Lactams | Compound 3k | iNOS Inhibition | 0.22 ± 0.02 mM | [9] |
| Morpholine Capped β-Lactams | Compound 5f | iNOS Inhibition | 0.25 ± 0.05 mM | [9] |
| Morpholinopyrimidines | Compound V4 | NO Inhibition | - | [8] |
| Morpholinopyrimidines | Compound V8 | NO Inhibition | - | [8] |
Antioxidant Activity
Certain thiomorpholine derivatives have been specifically designed as potent antioxidants.[10]
Key Insights & Causality: The antioxidant activity of these compounds often arises from their ability to scavenge free radicals and inhibit lipid peroxidation. The incorporation of an antioxidant moiety, such as a substituted phenol, onto the thiomorpholine scaffold can lead to highly active compounds.[10] The sulfur atom in the thiomorpholine ring may also contribute to the overall antioxidant capacity.
Table 3: Comparative Antioxidant Activity of Thiomorpholine Derivatives
| Compound Class | Specific Derivative | Assay | Activity (IC50) | Reference |
| N-Substituted Thiomorpholines | Not specified | Lipid Peroxidation | 7.5 µM | [10] |
Antimicrobial Activity
The morpholine and thiomorpholine nuclei are present in several antimicrobial agents, demonstrating activity against a range of bacteria and fungi.[11][12]
Key Insights & Causality: The mechanism of antimicrobial action can vary. For instance, some morpholine-containing oxazolidinones inhibit bacterial protein synthesis.[12] The physicochemical properties imparted by the morpholine or thiomorpholine ring can also enhance the penetration of the molecule through microbial cell walls and membranes.
Table 4: Comparative Antimicrobial Activity of Morpholine and Thiomorpholine Derivatives
| Compound Class | Specific Derivative | Microorganism | Activity (MIC) | Reference |
| 4-thiomorpholin-4-ylbenzohydrazides | Not specified | Staphylococcus aureus | - | [11] |
| 4-thiomorpholin-4-ylbenzohydrazides | Not specified | Escherichia coli | - | [11] |
| Morpholine-Azole Hybrids | Compound 8 | Various | Active | [12] |
| Morpholine-Azole Hybrids | Compound 10 | Urease Inhibition | IC50 = 2.37 ± 0.19 µM | [12] |
| Thiomorpholine-Pyrrole Derivatives | Not specified | Mycobacterium tuberculosis | Active | [13] |
| Thiomorpholine Phenyloxazolidinones | Not specified | Haemophilus influenzae | Potent | [14] |
| Thiomorpholine Phenyloxazolidinones | Not specified | Moraxella catarrhalis | Potent | [14] |
Experimental Protocols for Biological Evaluation
To facilitate the investigation of this compound and other novel derivatives, detailed protocols for key biological assays are provided below. These protocols are designed to be self-validating through the inclusion of appropriate controls.
In Vitro Anticancer Activity: MTT Assay
This assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.
Experimental Workflow for MTT Assay
Caption: Workflow for determining anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Experimental Workflow for NO Assay
References
- 1. protocols.io [protocols.io]
- 2. jchemrev.com [jchemrev.com]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemshuttle.com [chemshuttle.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C7H14ClNO2S | CID 17433447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 12. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Importance of the thiomorpholine introduction in new pyrrole derivatives as antimycobacterial agents analogues of BM 212 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Thiomorpholine Diastereomers
For drug development professionals and researchers in medicinal chemistry, the precise determination of molecular structure is not merely an academic exercise—it is a prerequisite for understanding biological activity, toxicity, and metabolic fate. The thiomorpholine scaffold, a privileged structure in numerous bioactive compounds, frequently presents a critical stereochemical challenge: the differentiation of its diastereomers.[1][2] Since diastereomers can have vastly different physical, chemical, and biological properties, an unambiguous and reliable method for their structural assignment is paramount.[3]
This guide provides an in-depth comparison of spectroscopic techniques for differentiating thiomorpholine diastereomers, focusing on the definitive power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causal principles behind spectral differences, present a self-validating experimental workflow, and provide the data-driven insights needed to confidently assign stereochemistry.
The Stereochemical Challenge: Chair Conformations and Diastereomerism
Substituted thiomorpholine rings, like their cyclohexane counterparts, are not planar. They predominantly adopt a low-energy chair conformation to minimize steric and torsional strain. When the ring contains two or more substituents, diastereomers, such as cis and trans isomers, can exist.
Consider 2,6-dimethylthiomorpholine as a model system. The trans isomer can exist with both methyl groups in equatorial positions (diequatorial), a highly stable conformation. The cis isomer, however, must have one methyl group in an axial position and the other equatorial. This fundamental difference in the spatial arrangement and orientation of substituents is the key to their spectroscopic differentiation. The axial and equatorial environments are electronically distinct, and the geometric relationships (dihedral angles) between ring protons are unique for each isomer.
The Spectroscopic Toolkit: Why NMR is the Gold Standard
While several spectroscopic techniques are available for structural elucidation, their utility in distinguishing diastereomers varies significantly.
-
Mass Spectrometry (MS): Diastereomers have identical molecular weights and formulas. Therefore, their mass spectra will show the same molecular ion peak. While fragmentation patterns can sometimes differ, these variations are often subtle and not reliable for primary stereochemical assignment.[4]
-
Infrared (IR) Spectroscopy: Diastereomers are unique compounds and will thus have unique IR spectra.[5] The primary differences, however, typically appear in the complex "fingerprint" region (below 1600 cm⁻¹), which arises from a combination of bending and stretching vibrations.[5] While one can use IR to match a sample to a known standard, predicting which spectrum belongs to which diastereomer ab initio is exceptionally difficult.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful and definitive tool for this purpose. It provides a detailed picture of the molecular structure by probing the local electronic environment and connectivity of atoms.[6] Specifically, three key ¹H NMR parameters allow for the unambiguous differentiation of thiomorpholine diastereomers: chemical shifts (δ), scalar coupling constants (J), and the Nuclear Overhauser Effect (NOE).[7][8]
A Deep Dive into NMR Analysis: Decoding the Spectra
The differentiation of thiomorpholine diastereomers is rooted in the geometric constraints of the chair conformation. The analysis hinges on understanding how these constraints affect the NMR spectrum.
Chemical Shift (δ) Analysis
Protons in axial and equatorial positions experience different magnetic shielding. Typically, axial protons are more shielded (resonate at a lower chemical shift, or further upfield) than their equatorial counterparts on the same carbon atom. This is because an axial proton is syn-axial to the electron clouds of C-C bonds two carbons away, leading to increased shielding. The specific chemical shifts will vary with the substitution pattern, but the relative difference between axial and equatorial protons is a consistent feature.
Vicinal Coupling Constant (³JHH) Analysis: The Decisive Parameter
The most conclusive evidence for stereochemical assignment comes from the analysis of vicinal coupling constants (³JHH), which is the coupling between protons on adjacent carbon atoms. The magnitude of this coupling is exquisitely sensitive to the dihedral angle (φ) between the two protons, a relationship described by the Karplus equation .[9]
In a rigid chair conformation:
-
trans-diaxial (a-a) Protons: Have a dihedral angle of ~180°. This geometry results in a large coupling constant , typically in the range of 8–14 Hz .[10][11]
-
axial-equatorial (a-e) and diequatorial (e-e) Protons: Have dihedral angles of ~60°. This results in a small coupling constant , typically 1–5 Hz .[11]
This dramatic difference in J-values provides a clear, measurable distinction. A proton signal that is split with a large coupling constant (~10 Hz) must be coupled to a trans-diaxial neighbor. This single piece of information can often be used to lock in the entire relative stereochemistry of the ring.
Nuclear Overhauser Effect (NOE) Spectroscopy: The Spatial Confirmation
The NOE is a through-space phenomenon that is observed between protons that are physically close to each other (<5 Å), regardless of whether they are connected through bonds.[8] This makes 2D NOESY (or ROESY) experiments a perfect tool for validating a stereochemical assignment derived from J-couplings.
-
For a cis isomer (axial/equatorial): A strong NOE would be expected between the axial substituent and the other axial protons on the same face of the ring.
-
For a trans isomer (diequatorial): No such 1,3-diaxial NOE would be observed between the two substituents.
A trustworthy assignment relies on a self-validating system: the stereochemistry suggested by the coupling constants must be fully consistent with the spatial proximities revealed by NOE data.
Experimental Workflow and Data Interpretation
The logical process for assigning the stereochemistry of a substituted thiomorpholine is a systematic integration of 1D and 2D NMR data.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. medlifemastery.com [medlifemastery.com]
- 4. quora.com [quora.com]
- 5. Analysis of diastereomers by ir spectroscopy | PDF [slideshare.net]
- 6. tutorchase.com [tutorchase.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 11. reddit.com [reddit.com]
A Comparative Guide to the Structural Validation of Ethyl Thiomorpholine-3-Carboxylate Hydrochloride: X-ray Crystallography vs. Spectroscopic Methods
For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational design and regulatory compliance. The hydrochloride salt of ethyl thiomorpholine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry, presents a case study in the rigorous application of analytical techniques for structural validation. While various methods can provide structural information, single-crystal X-ray crystallography remains the gold standard for providing a definitive atomic-level map.
This guide provides an in-depth comparison of X-ray crystallography with orthogonal spectroscopic techniques—namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—for the structural validation of ethyl thiomorpholine-3-carboxylate hydrochloride. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate methods for their needs.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement in a crystalline solid.[1][2] The technique relies on the diffraction of X-rays by the electron clouds of the atoms within a well-ordered crystal lattice. By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map can be constructed, revealing precise bond lengths, bond angles, and stereochemistry.[2]
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process requiring careful planning and execution. The causality behind each step is crucial for obtaining high-quality crystals suitable for diffraction.
Detailed Protocol: Structure Determination of this compound
1. Crystallization:
-
Rationale: The most critical and often rate-limiting step is the growth of a single, well-ordered crystal.[1] For a hydrochloride salt, which is typically polar, a polar solvent system is a logical starting point. Slow evaporation is chosen to allow molecules to arrange themselves into a low-energy, crystalline state.
-
Protocol:
-
Dissolve approximately 10-20 mg of this compound in a minimal amount of a solvent mixture, such as ethanol/water (e.g., 9:1 v/v), at room temperature to achieve saturation.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.
-
Monitor for the formation of small, transparent, and well-defined crystals.
-
2. Data Collection:
-
Rationale: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The resulting diffraction pattern contains the information about the crystal's unit cell and the arrangement of atoms within it.
-
Protocol:
-
Select a crystal with sharp edges and uniform morphology (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the crystal on a goniometer head using a cryoprotectant (if data is collected at low temperatures to minimize radiation damage).
-
Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
-
3. Structure Solution and Refinement:
-
Rationale: The collected diffraction data is processed to determine the crystal lattice parameters and reflection intensities. Computational methods are then used to solve the "phase problem" and generate an initial electron density map. This model is then refined to best fit the experimental data.
-
Protocol:
-
Process the raw diffraction images to integrate the reflection intensities and apply corrections (e.g., for Lorentz and polarization effects).
-
Determine the unit cell dimensions and space group from the diffraction pattern.
-
Solve the structure using direct methods or Patterson methods to obtain initial atomic positions.
-
Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using least-squares minimization.
-
Locate and add hydrogen atoms to the model.
-
Validate the final structure using metrics such as R-factor, goodness-of-fit, and residual electron density maps.
-
Hypothetical Crystallographic Data Summary
| Parameter | Hypothetical Value | Significance |
| Molecular Formula | C₇H₁₄ClNO₂S | Confirms the elemental composition. |
| Molecular Weight | 211.71 g/mol | Consistent with the expected molecular formula.[3][4] |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 10.2 Å, β = 95° | The lengths and angle of the repeating unit in the crystal. |
| Volume | 1045 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the data. |
| Goodness-of-Fit (GooF) | ~1.0 | Indicates a good fit between the model and the data. |
Orthogonal Validation: Spectroscopic and Spectrometric Methods
While X-ray crystallography provides the ultimate structural proof, it requires a suitable single crystal. Spectroscopic and spectrometric methods are indispensable for routine characterization, offering complementary information from bulk material in various states (solid or solution).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C). It provides detailed information about the connectivity and relative orientation of atoms in a molecule.[5]
-
Rationale: For this compound, ¹H NMR would confirm the number of protons and their splitting patterns, revealing adjacent protons. ¹³C NMR would show the number of unique carbon environments. 2D NMR techniques like COSY and HSQC would establish H-H and C-H correlations, respectively, allowing for the complete assignment of the molecular skeleton.
-
Protocol (¹H and ¹³C NMR):
-
Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt is likely soluble in polar solvents).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum, noting chemical shifts (ppm), integration (relative number of protons), and multiplicity (splitting pattern).
-
Acquire a ¹³C NMR spectrum to observe the chemical shifts of all carbon atoms.
-
(Optional but recommended) Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm connectivity.[5]
-
Mass Spectrometry (MS)
MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition with high accuracy.
-
Rationale: High-resolution mass spectrometry (HRMS) can confirm the elemental formula of the protonated molecule (the free base, C₇H₁₃NO₂S). The fragmentation pattern can also provide structural clues.
-
Protocol (Electrospray Ionization - ESI-MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infuse the solution directly into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode. The most abundant ion is expected to be the protonated molecule [M+H]⁺, where M is the free base.
-
Compare the measured accurate mass of the [M+H]⁺ ion with the calculated mass for C₇H₁₄NO₂S⁺ to confirm the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific functional groups.
-
Rationale: This technique is a quick and simple way to confirm the presence of key functional groups. For the target molecule, characteristic stretches for the ester carbonyl (C=O), the secondary amine hydrochloride (N-H⁺), and the C-O and C-S bonds would be expected.
-
Protocol (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the expected functional groups.
-
Performance Comparison
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Definitive 3D structure, bond lengths/angles, absolute stereochemistry, packing.[2] | Unambiguous, highly precise, provides solid-state conformation. | Requires a high-quality single crystal, which can be difficult to obtain.[1] |
| NMR Spectroscopy | Connectivity, chemical environments, relative stereochemistry, solution conformation.[5] | Provides data from solution, does not require crystals, versatile 1D/2D techniques. | Does not provide bond lengths/angles directly, can be complex to interpret. |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns. | High sensitivity, requires very little sample, confirms molecular formula. | Provides no information on stereochemistry or 3D structure. |
| FTIR Spectroscopy | Presence of functional groups. | Fast, simple, non-destructive, good for quick identity confirmation. | Provides limited information on the overall molecular skeleton. |
Conclusion
The structural validation of a pharmaceutical compound like this compound is best achieved through a multi-faceted approach. Single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional structure, making it the unequivocal gold standard for absolute structural proof.
However, the practical challenges of crystallization mean that NMR spectroscopy, mass spectrometry, and FTIR spectroscopy are essential and complementary tools. NMR confirms the chemical connectivity in solution, HRMS validates the elemental composition and molecular weight, and FTIR provides a rapid fingerprint of the functional groups present. Together, these spectroscopic methods build a self-consistent picture of the molecule that, when available, is ultimately and definitively confirmed by the atomic-level detail of X-ray crystallography. For drug development professionals, leveraging this combination of techniques ensures the highest level of scientific integrity and trustworthiness in molecular characterization.
References
A Comparative Guide to Purity Analysis of Ethyl Thiomorpholine-3-Carboxylate Hydrochloride by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. Ethyl thiomorpholine-3-carboxylate hydrochloride, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of this compound, supported by experimental insights and established scientific principles.
The Critical Role of Purity Analysis
This compound possesses a chiral center at the C3 position, introducing the complexity of stereoisomeric impurities. Furthermore, potential impurities can arise from the synthesis process, including starting materials, by-products, and degradation products. A robust analytical method must be able to separate and quantify the main compound from all these potential impurities.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the most widely used technique for the purity analysis of non-volatile and thermally labile compounds in the pharmaceutical industry.[1] Its versatility, high resolution, and quantitative accuracy make it the primary choice for assessing the purity of compounds like this compound.
Proposed Stability-Indicating HPLC Method
Given the absence of a strong chromophore in the this compound molecule, sensitive UV detection can be challenging. Therefore, a method employing a low UV wavelength or an alternative detection method is necessary. For broad applicability and the ability to detect a wide range of potential impurities, a gradient reversed-phase HPLC method with UV detection is proposed.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point due to its versatility in separating a wide range of polar and non-polar compounds.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in water. The acidic pH helps to ensure the secondary amine is protonated, leading to better peak shape.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. A controlled temperature ensures reproducible retention times.
-
Detection: UV detection at 210 nm. At this low wavelength, the carboxylate and thioether moieties will provide some absorbance, allowing for the detection of the main peak and related impurities.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Causality Behind Experimental Choices:
-
Reversed-Phase C18 Column: The non-polar stationary phase provides good retention for the relatively polar this compound, allowing for separation from both more polar and less polar impurities.
-
Acidified Mobile Phase: The use of phosphoric acid suppresses the ionization of residual silanols on the silica-based column, which can cause peak tailing with basic compounds like secondary amines.[2]
-
Gradient Elution: This is crucial for a stability-indicating method, as it allows for the elution of a wide range of potential degradation products with varying polarities within a reasonable timeframe.
-
Low UV Wavelength (210 nm): While not ideal, this wavelength offers a universal approach to detect compounds with limited chromophores, such as the target analyte.[3]
Method Validation (as per ICH Q2(R1)) [4][5]
A comprehensive validation of this method would involve assessing:
-
Specificity: Demonstrated through forced degradation studies (acid, base, oxidation, heat, and light) to ensure the peak for this compound is free from interference from degradation products and impurities.
-
Linearity: A minimum of five concentrations covering the expected range.
-
Accuracy: Determined by the recovery of spiked samples.
-
Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Important for quantifying trace impurities.
-
Robustness: Examining the effect of small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
Visualizing the HPLC Workflow
Caption: Workflow for HPLC Purity Analysis of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is the predominant method, other techniques offer different advantages and can be used as orthogonal methods for a more comprehensive purity assessment.
| Feature | HPLC | UPLC | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but uses smaller particles (<2 µm) and higher pressures. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Separation in a capillary based on charge-to-size ratio in an electric field.[6] |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable analytes. Derivatization is necessary for this compound. | Suitable for charged, non-volatile compounds. |
| Analysis Time | Moderate (e.g., 30 minutes). | Fast (typically 5-10 times faster than HPLC). | Fast, but sample preparation (derivatization) can be time-consuming. | Very fast (a few minutes). |
| Resolution | High. | Very high, superior to HPLC. | Very high, especially with long capillary columns. | High, can resolve closely related compounds. |
| Solvent Consumption | High. | Significantly lower than HPLC.[5] | Very low (uses carrier gas). | Extremely low. |
| Instrumentation Cost | Moderate. | High. | Moderate. | Moderate. |
| Key Advantage | Versatile, robust, and widely available. | High throughput, sensitivity, and resolution.[7] | Excellent for volatile impurities (e.g., residual solvents). | Minimal sample and solvent consumption, high efficiency.[8] |
| Key Disadvantage | Longer analysis times compared to UPLC. | Higher initial cost and more susceptible to matrix effects. | Not suitable for non-volatile compounds without derivatization. | Lower sensitivity with UV detection compared to HPLC, reproducibility can be a challenge. |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. This results in faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC.[7] For a high-throughput laboratory, converting the proposed HPLC method to a UPLC method would be highly beneficial, leading to significant savings in time and solvent.
Gas Chromatography (GC)
GC is not suitable for the direct analysis of this compound due to its low volatility and thermal lability. However, it is an excellent technique for the analysis of volatile impurities that may be present, such as residual solvents from the synthesis process. For the analysis of the main compound by GC, a derivatization step to increase its volatility would be necessary.[1]
Capillary Electrophoresis (CE)
CE separates molecules based on their electrophoretic mobility in an electric field. As this compound is a charged molecule, CE is a viable alternative. It offers very fast analysis times and extremely low solvent consumption. However, achieving the same level of sensitivity as HPLC with UV detection can be challenging due to the short path length of the capillary.[8]
Addressing Specific Challenges
Lack of a Strong Chromophore
The absence of a significant UV-absorbing moiety in the molecule is a primary analytical challenge. While detection at low UV wavelengths is a practical solution, it can suffer from baseline noise and interference from solvents. Alternative detection methods can be considered:
-
Evaporative Light Scattering Detector (ELSD): This universal detector is not dependent on the optical properties of the analyte and can detect any non-volatile compound.
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides a more uniform response regardless of the chemical structure.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest selectivity and sensitivity and can be used to identify unknown impurities based on their mass-to-charge ratio.
For routine quality control where universal detection is desired without the complexity of MS, pre-column derivatization can be employed. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride react with the secondary amine to attach a highly fluorescent or UV-active group, significantly enhancing detection sensitivity.[4][9]
Caption: Decision tree for selecting a detection method.
Chiral Purity
The presence of a stereocenter necessitates a specific method to control the enantiomeric purity. A standard reversed-phase HPLC method will not separate enantiomers. For this, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds and can be used with various mobile phases (normal-phase, reversed-phase, or polar organic).[10]
Chiral HPLC Method Development: A systematic screening of different chiral columns and mobile phases is the most effective approach to find a suitable method for the enantiomeric separation of Ethyl thiomorpholine-3-carboxylate.
Conclusion and Recommendations
For the routine purity analysis of this compound, a stability-indicating reversed-phase HPLC method with low-wavelength UV detection is the most practical and robust approach. It offers a good balance of performance, cost, and accessibility. For laboratories with high throughput demands, transitioning to a UPLC method would provide significant benefits in terms of speed and efficiency.
To build a comprehensive purity profile, orthogonal methods should be employed:
-
Chiral HPLC is mandatory to determine the enantiomeric purity.
-
GC with headspace sampling should be used to quantify residual solvents.
-
LC-MS is invaluable for the identification of unknown impurities and degradation products, particularly during forced degradation studies.
By employing a combination of these techniques, guided by a thorough understanding of the molecule's properties and potential impurities, researchers and drug developers can ensure the quality and consistency of this compound, a critical step in the journey to producing safe and effective medicines.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]
- 3. jocpr.com [jocpr.com]
- 4. HPLC Derivatization Reagents | TCI AMERICA [tcichemicals.com]
- 5. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of HPLC and CE methods for the determination of cetirizine dihydrochloride in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
The Tale of Two Scaffolds: A Comparative Guide to Morpholine and Thiomorpholine in Drug Design
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutics, earning them the coveted "privileged scaffold" status. Morpholine, a simple six-membered heterocycle, has long been a member of this elite group, gracing the structures of numerous approved drugs.[1][2] Its sulfur-containing cousin, thiomorpholine, has emerged from its shadow, proving to be more than just a bioisosteric replacement and carving out its own niche in drug discovery.[3][4] This guide provides an in-depth, comparative analysis of these two scaffolds, explaining the subtle yet significant differences that medicinal chemists can exploit to fine-tune drug candidates for enhanced efficacy, selectivity, and pharmacokinetic profiles.
At a Glance: Structural and Physicochemical Divergence
The fundamental difference between morpholine and thiomorpholine is the substitution of the oxygen atom at the 1-position with a sulfur atom.[2] This seemingly minor change imparts significant alterations to the ring's physicochemical properties, which in turn influence how a drug molecule interacts with its biological target and behaves within the body.
The replacement of oxygen with the larger, less electronegative, and more polarizable sulfur atom affects bond lengths, bond angles, and the overall conformation of the ring. Furthermore, the sulfur atom in thiomorpholine can exist in different oxidation states—sulfide, sulfoxide, and sulfone—offering an additional layer of structural and electronic diversity for medicinal chemists to explore.
Here, we present a comparative summary of their key physicochemical properties:
| Property | Morpholine | Thiomorpholine | Rationale for Impact in Drug Design |
| Molecular Weight ( g/mol ) | 87.12[5] | 103.19[6] | A modest increase in molecular weight for thiomorpholine. |
| logP (Octanol/Water) | -0.86 (Predicted) | 0.2 (Predicted)[6] | Thiomorpholine is significantly more lipophilic, which can enhance membrane permeability and target engagement but may also increase metabolic liability and off-target effects. |
| pKa (of Conjugate Acid) | 8.36 | ~9.0 (Predicted)[4] | The slightly higher basicity of thiomorpholine can alter ionization at physiological pH, affecting solubility, receptor binding (ionic interactions), and cell penetration. |
| Boiling Point (°C) | 129[5] | 169[7] | Reflects stronger intermolecular forces in thiomorpholine. |
| Density (g/mL at 25°C) | 0.996[5] | 1.026[8] | A minor difference in density. |
| Key Structural Feature | Ether linkage | Thioether linkage | The thioether is a site for metabolic oxidation (to sulfoxide/sulfone), which can be a strategic tool for modulating clearance and activity. The ether is generally more stable. |
The Synthetic Chemist's Toolkit: Crafting the Scaffolds
Both morpholine and thiomorpholine are readily accessible building blocks, and a multitude of synthetic routes exist for their incorporation into larger molecules.[9] N-arylation is a particularly common transformation, as the N-aryl morpholine/thiomorpholine motif is prevalent in many biologically active compounds, especially kinase inhibitors. The Buchwald-Hartwig amination is a powerful and widely used method for this purpose.[10]
Below are representative, self-validating protocols for the synthesis of N-aryl derivatives of both scaffolds. The causality behind the choice of reagents is critical: the palladium catalyst, in conjunction with a specialized phosphine ligand (like XPhos), is essential for efficiently forming the C-N bond, while a strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.[11]
Experimental Protocol 1: Synthesis of 4-(4-methylphenyl)morpholine via Buchwald-Hartwig Amination
Objective: To provide a detailed, step-by-step methodology for the palladium-catalyzed N-arylation of morpholine.
Materials:
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
Toluene (anhydrous, degassed)
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Catalyst Preparation: To a dry, nitrogen-flushed 2-necked flask, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents).[11]
-
Solvent Addition: Add 5 mL of degassed toluene. Stir the mixture at room temperature for 5 minutes under a nitrogen atmosphere. The mixture should form a homogeneous catalyst solution.[11]
-
Reagent Addition: Add 4-chlorotoluene (1.0 equivalent) and morpholine (1.5 equivalents) to the flask in one portion.[11]
-
Reaction: Heat the resulting mixture to reflux and stir for 6 hours. Monitor the reaction progress by a suitable method (e.g., GC or TLC).[11]
-
Work-up: Cool the reaction mixture to room temperature and quench with 10 mL of water.[11]
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., hexane:ethyl acetate = 9:1) to yield the pure 4-(4-methylphenyl)morpholine.[11]
Experimental Protocol 2: Synthesis of 4-(4-methylphenyl)thiomorpholine (Adapted Protocol)
Objective: To provide a representative protocol for the N-arylation of thiomorpholine, adaptable from established Buchwald-Hartwig methods.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂] or other Pd(0) source
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
A strong base (e.g., Sodium tert-butoxide, K₂CO₃)
-
4-Bromotoluene or 4-chlorotoluene
-
Thiomorpholine
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
Inert Atmosphere: Set up a dry flask under a nitrogen or argon atmosphere.
-
Reagent Charging: Charge the flask with the palladium catalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 equivalents).
-
Solvent and Reagents: Add the anhydrous solvent, followed by the aryl halide (1.0 equivalent) and thiomorpholine (1.2-1.5 equivalents).
-
Reaction Conditions: Heat the mixture to 80-110°C. Stir vigorously until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cooling and Quenching: Cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x volume).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography to isolate the target N-aryl thiomorpholine.
Impact on Biological Activity: The Sutezolid vs. Linezolid Case Study
The most compelling evidence for the strategic value of a morpholine-to-thiomorpholine switch comes from the development of oxazolidinone antibiotics. Linezolid, a blockbuster antibiotic, features a morpholine ring. Sutezolid, a clinical candidate for tuberculosis, is a direct analog where the morpholine oxygen is replaced by sulfur.[9] This single-atom substitution leads to profound differences in their antibacterial spectrum and safety profile.
Both drugs share the same mechanism of action: they are protein synthesis inhibitors that bind to the 50S ribosomal subunit. However, sutezolid demonstrates superior potency against Mycobacterium tuberculosis and other slowly growing mycobacteria.[9]
| Organism | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| M. intracellulare | Sutezolid | 2 | 4 |
| Linezolid | 32 | >32 | |
| M. avium | Sutezolid | 4 | 8 |
| Linezolid | 32 | >32 | |
| M. kansasii | Sutezolid | 0.125 | 0.25 |
| Linezolid | 1 | 2 | |
| (Data sourced from comparative in vitro studies)[9] |
The key driver for developing sutezolid was to mitigate the toxicity associated with long-term linezolid use, namely myelosuppression and neuropathy. The thiomorpholine scaffold in sutezolid alters the molecule's metabolic profile, contributing to a potentially improved safety window, which is critical for the extended treatment regimens required for tuberculosis.[9]
Experimental Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis
Objective: To outline a standard broth microdilution method for assessing the in vitro potency of antitubercular agents.
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 Broth, supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol.[1]
-
Test compounds (e.g., Sutezolid, Linezolid) dissolved in DMSO.
-
Sterile 96-well microplates.
-
Control drugs (e.g., Isoniazid, Rifampicin).
Procedure:
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in broth, adjusted to a 0.5 McFarland standard. Further dilute this suspension to achieve a final target concentration of approximately 10⁵ CFU/mL in each well of the microplate.[1]
-
Drug Dilution: Prepare a two-fold serial dilution of the test compounds in the 96-well plate using the supplemented Middlebrook 7H9 broth. The typical concentration range for novel agents is 0.015 - 128 µg/mL.[1] Include a drug-free growth control well and a sterile control well.
-
Inoculation: Inoculate each well (except the sterile control) with the prepared bacterial suspension.
-
Incubation: Seal the plate and incubate at 37°C. Readings are typically taken between 7 and 21 days, once visible growth is apparent in the drug-free control well.[1]
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that inhibits ≥99% of the visible growth of the bacteria.[1][3] This can be determined by visual inspection or by using a microplate reader.
-
Quality Control: Concurrently test reference drugs (Isoniazid, Rifampicin) to ensure their MIC values fall within the expected range, validating the assay's accuracy.[1]
Modulating Key Signaling Pathways: The Role in Kinase Inhibition
The N-aryl morpholine motif is a cornerstone of modern kinase inhibitor design, particularly targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[11] The morpholine oxygen atom often acts as a crucial hydrogen bond acceptor, anchoring the inhibitor in the ATP-binding pocket of the kinase.[11] For example, in dual PI3K/mTOR inhibitors like PKI-587, the morpholino-triazine scaffold is key to its potent, nanomolar activity.[1]
The substitution with thiomorpholine offers a way to modulate these interactions. While the sulfur atom is a weaker hydrogen bond acceptor, its increased lipophilicity can enhance van der Waals interactions within the hydrophobic regions of the binding pocket. This switch can therefore be used to fine-tune selectivity and potency.
Conclusion: A Strategic Choice in Drug Design
The choice between a morpholine and a thiomorpholine scaffold is a strategic decision rooted in the specific goals of a drug discovery program. Morpholine remains a reliable, well-understood scaffold that often imparts favorable properties like improved solubility and metabolic stability. It is an excellent choice when a stable, polar, hydrogen-bond accepting group is desired.
Thiomorpholine, however, offers a more nuanced and versatile toolset. Its increased lipophilicity can be leveraged to enhance potency and cell permeability. The sulfur atom provides a metabolic handle that can be oxidized to the sulfoxide or sulfone, a feature that can be exploited to modulate a compound's pharmacokinetic profile. The superior activity and improved safety profile of sutezolid over linezolid provide a powerful testament to the potential benefits of this scaffold swap.
Ultimately, neither scaffold is universally "better." The decision rests on a deep understanding of the structure-activity and structure-property relationships of the target system. By appreciating the distinct chemical personalities of morpholine and its thio-analog, medicinal chemists can make more informed decisions, accelerating the journey from a promising lead to a successful drug candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. Determining Minimum Inhibitory Concentrations in Liquid Cultures or on Solid Medium | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thiomorpholine - Wikipedia [en.wikipedia.org]
- 6. Thiomorpholine CAS#: 123-90-0 [m.chemicalbook.com]
- 7. jchemrev.com [jchemrev.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of Chiral Thiomorpholine Derivatives
Introduction: The Critical Role of Enantiomeric Purity in Thiomorpholine-Based Drug Development
Thiomorpholine and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from hypolipidemic and antioxidant agents to potential treatments for neurological disorders.[1][2][3][4] The introduction of a stereogenic center, often at the sulfur atom or a substituent, imparts chirality to these molecules.[5][6] This stereochemical complexity is of paramount importance in pharmaceutical development, as enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[7][8] Therefore, the precise and accurate determination of enantiomeric excess (ee) is not merely an analytical task; it is a fundamental requirement for ensuring the safety, efficacy, and quality of a drug substance.[9][10]
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of chiral thiomorpholine derivatives. Drawing from extensive field experience, this document will not only detail the "how" but also the critical "why" behind methodological choices, offering a practical framework for researchers, scientists, and drug development professionals. We will objectively compare the performance of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing the supporting data and protocols necessary to make informed decisions in a regulated environment.
The Analytical Gauntlet: Choosing the Right Technique
The selection of an analytical method is a decision driven by a balance of performance, sample characteristics, and project requirements. For chiral thiomorpholine derivatives, the choice primarily revolves around chromatographic separations and spectroscopic analysis.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5,0.5", dpi=300, maxWidth=760]; node [shape=box, style="rounded,filled", margin="0.1,0.1", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Decision tree for selecting a chiral analysis method.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the established workhorse for enantiomeric purity determination in the pharmaceutical industry.[9] Its robustness, versatility, and the vast library of available chiral stationary phases (CSPs) make it an indispensable tool.
Principle of Separation: The direct separation of enantiomers is achieved by their differential interaction with a chiral stationary phase.[6][9] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for a broad range of compounds, including sulfur-containing heterocycles.[5][11][12] These CSPs form transient, diastereomeric complexes with the enantiomers through a combination of interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance), leading to different retention times.
Exemplary HPLC Protocol for a Thiomorpholine Derivative
This protocol is a representative starting point for method development.
-
Column Selection: Chiralpak® IA or another immobilized polysaccharide-based CSP (e.g., 250 mm x 4.6 mm, 5 µm).
-
Rationale: Immobilized CSPs offer enhanced robustness and allow for a wider range of solvents compared to coated phases, which is invaluable during method development.[11]
-
-
Mobile Phase Preparation: A typical starting point is a normal-phase mobile phase, such as Hexane/Isopropanol (90:10 v/v).
-
Rationale: Normal-phase chromatography often provides better selectivity for many chiral compounds on polysaccharide CSPs.[11] Modifiers like ethanol or additives like diethylamine (for basic compounds) can be used to optimize peak shape and resolution.
-
-
Sample Preparation: Dissolve the thiomorpholine derivative sample in the mobile phase or a compatible solvent to a concentration of ~1 mg/mL.
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 220 nm).[13]
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the peak areas (A1 and A2): ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
Chiral Supercritical Fluid Chromatography (SFC)
SFC has rapidly gained prominence, often surpassing HPLC for chiral analysis in discovery and high-throughput environments.[14] The technique uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase component.[8]
Principle of Separation: The separation mechanism in SFC is analogous to normal-phase HPLC, relying on CSPs to resolve enantiomers.[7] However, the physical properties of the supercritical CO2-based mobile phase—low viscosity and high diffusivity—are the game-changers.[8][15] These properties allow for much higher flow rates and faster column equilibration times without sacrificing chromatographic efficiency, leading to significant reductions in analysis time (3 to 5 times faster than HPLC).[7][14]
Exemplary SFC Protocol for a Thiomorpholine Derivative
-
Column Selection: The same polysaccharide-based CSPs used in HPLC are highly effective in SFC (e.g., Chiralpak® IA, 150 mm x 4.6 mm, 3 µm).
-
Mobile Phase: Supercritical CO2 with an organic modifier (co-solvent), such as Methanol or Ethanol. A typical starting gradient might be 5% to 40% Methanol over 5 minutes.
-
Rationale: The organic modifier is crucial for adjusting solvent strength and ensuring analyte solubility and interaction with the CSP.[16]
-
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, typically the modifier (e.g., Methanol), at a concentration of ~1 mg/mL.
-
Instrument Parameters:
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV-Vis or Mass Spectrometry (MS)
-
-
Data Analysis: The calculation of ee is identical to the HPLC method, using the integrated peak areas from the resulting chromatogram.
dot graph G { layout=dot; rankdir=TB; graph [splines=true, overlap=false, nodesep=0.6, pad="0.5,0.5", dpi=300, maxWidth=760]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} enddot Caption: General workflow for chromatographic ee% determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While chromatography is the primary tool for quantitative ee determination, NMR spectroscopy offers a powerful orthogonal method, particularly for structural confirmation and when chromatographic methods are difficult to develop.[17] It does not require physical separation of the enantiomers.
Principle of Differentiation: Enantiomers are indistinguishable in a standard NMR spectrum because they are isochronous. To differentiate them, a chiral environment must be introduced to form transient diastereomeric complexes, which are no longer chemically equivalent and will exhibit different chemical shifts (anisochrony).[18] This is typically achieved by adding a Chiral Solvating Agent (CSA) directly to the NMR tube.[19][20]
Exemplary NMR Protocol using a Chiral Solvating Agent
-
Sample Preparation:
-
Accurately weigh and dissolve ~5-10 mg of the racemic or enriched thiomorpholine derivative in a suitable deuterated solvent (e.g., CDCl3, Benzene-d6) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
-
CSA Addition: Add a sub-stoichiometric to stoichiometric amount of a suitable CSA (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Rationale: CSAs form weak, transient diastereomeric complexes through non-covalent interactions. The choice of CSA depends on the functional groups of the analyte.[19]
-
-
Spectrum Acquisition: Re-acquire the ¹H NMR spectrum.
-
Data Analysis:
-
Identify a proton signal of the analyte (ideally a sharp singlet) that splits into two distinct signals in the presence of the CSA. Each signal corresponds to one of the enantiomers.
-
Carefully integrate the two resolved signals.
-
Calculate the ee using the integral values (I1 and I2): ee (%) = |(I1 - I2) / (I1 + I2)| * 100
-
Performance Comparison: HPLC vs. SFC vs. NMR
The choice between these powerful techniques depends on the specific requirements of the analysis, from high-throughput screening in early discovery to rigorous quality control for final product release.[9][16]
| Parameter | Chiral HPLC | Chiral SFC | Chiral NMR |
| Primary Use Case | QC/Release Testing, Method Validation[9] | High-Throughput Screening, Purification[8][14] | Orthogonal Method, Structural Confirmation |
| Analysis Speed | Moderate (typically 10-30 min) | Very Fast (typically 1-5 min)[14] | Fast (per sample, but requires setup) |
| Resolution | High to Very High | High to Very High | Variable, depends on analyte-CSA interaction |
| Sensitivity (LOD/LOQ) | High (ng to pg range) | High (comparable to HPLC) | Low (requires mg of sample)[17] |
| Solvent Consumption | High (often uses toxic solvents like hexane)[7] | Low (primarily non-toxic CO2)[8] | Very Low (uses deuterated solvents) |
| Method Development | Can be time-consuming[21] | Very Fast (amenable to rapid screening)[14] | Can be complex; requires screening CSAs |
| Quantitative Accuracy | Excellent; industry standard for validation[22] | Excellent; well-established for quantitation | Good, but can be less precise than chromatography |
Conclusion and Recommendations
For the robust, validated determination of enantiomeric excess of chiral thiomorpholine derivatives required in late-stage development and quality control, Chiral HPLC remains the gold standard.[9][11] Its proven reliability and regulatory acceptance are unparalleled.
For applications in early discovery, process development, and high-throughput screening where speed is critical, Chiral SFC is the superior choice.[14][16] Its significant advantages in analysis time and reduced environmental impact ("green chemistry") make it a highly efficient and sustainable option.[8]
Chiral NMR Spectroscopy serves as an essential orthogonal technique. While not typically a primary method for routine ee quantification due to its lower sensitivity, it is invaluable for confirming the results of chromatographic methods and for situations where a suitable chromatographic separation cannot be readily achieved.[17][18]
Ultimately, a well-equipped analytical laboratory should leverage the complementary strengths of these techniques. A comprehensive strategy often involves using SFC for rapid screening to identify promising separation conditions, followed by the transfer and validation of the method on an HPLC system for formal quality control, with NMR available for confirmatory analysis. This integrated approach ensures analytical accuracy, efficiency, and regulatory compliance throughout the drug development lifecycle.
References
- 1. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. jchemrev.com [jchemrev.com]
- 4. US8012962B2 - Substituted thiomorpholine derivatives - Google Patents [patents.google.com]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. selvita.com [selvita.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmafocusasia.com [pharmafocusasia.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography | ChemPartner [chempartner.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. shimadzu.com [shimadzu.com]
- 22. routledge.com [routledge.com]
A Comparative Guide to Quantitative NMR (qNMR) for the Assay of Ethyl Thiomorpholine-3-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the precise and accurate determination of an Active Pharmaceutical Ingredient's (API) purity and content is paramount. This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the assay of Ethyl thiomorpholine-3-carboxylate hydrochloride, a key building block in the synthesis of various pharmaceutical agents. We will explore the fundamental principles of qNMR, its practical application to this specific analyte, and an objective comparison with established chromatographic techniques, supported by illustrative experimental data.
The Principle of Absolute Quantification: Why qNMR Stands Apart
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering a direct and absolute measure of analyte concentration without the need for an analyte-specific reference standard.[1] The fundamental principle of qNMR is rooted in the direct proportionality between the integrated area of a specific resonance signal in the NMR spectrum and the number of nuclei contributing to that signal.[2][3] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard of high purity, the absolute purity of the analyte can be determined with exceptional accuracy.[2]
This contrasts with traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC), which are comparative techniques requiring a well-characterized reference standard of the same compound to determine purity.[1][4] The universal response of nuclei in a magnetic field, under appropriate experimental conditions, makes qNMR a truly universal method for the quantification of any soluble organic molecule.
Applying qNMR to this compound: A Practical Workflow
This compound (C₇H₁₄ClNO₂S, M.W.: 211.71 g/mol ) is a heterocyclic compound whose purity is critical for downstream applications.[5][6] A typical ¹H-NMR spectrum of this compound is expected to show distinct signals for the ethyl group (a triplet and a quartet), and various multiplets for the protons on the thiomorpholine ring.
The logical workflow for a qNMR assay of this compound can be visualized as follows:
Caption: A streamlined workflow for the qNMR analysis of this compound.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a robust method for the qNMR assay of this compound.
1. Selection of Internal Standard:
The choice of an internal standard is critical for the accuracy of the qNMR experiment.[7] An ideal standard should:
-
Be of high, certified purity (≥99.5%).
-
Be chemically stable and non-reactive with the analyte and solvent.
-
Possess a simple ¹H-NMR spectrum with at least one sharp, well-resolved signal that does not overlap with any analyte signals.[7]
-
Be soluble in the chosen deuterated solvent.[7]
For this compound, which is soluble in D₂O or DMSO-d₆, suitable internal standards include Maleic acid or Dimethyl sulfone . For this example, we will use Maleic acid.
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of Maleic acid (certified internal standard) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of Deuterium Oxide (D₂O).
-
Vortex the vial until both the analyte and the internal standard are fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
The experiment should be performed on a well-calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
Key acquisition parameters must be optimized for quantitative accuracy:
-
Pulse Angle: A 90° pulse should be used for maximum signal intensity.
-
Relaxation Delay (d1): This is a crucial parameter. It should be set to at least 5 times the longest T₁ relaxation time of both the analyte and internal standard signals being integrated.[8] A typical starting point is 30 seconds.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration accuracy.[8]
-
4. Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the quartet of the ethyl group, corresponding to 2 protons) and the singlet of the internal standard (Maleic acid, corresponding to 2 protons).
-
The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_is / I_is) * (MW_analyte / MW_is) * (m_is / m_analyte) * P_is
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: mass
-
P: Purity of the internal standard
-
analyte and is refer to the analyte and internal standard, respectively.
-
Comparative Analysis: qNMR vs. HPLC
While qNMR offers a primary method of quantification, HPLC with UV detection is a widely used and validated technique for purity determination in the pharmaceutical industry.[4] A comparative overview highlights the distinct advantages and limitations of each technique.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Primary, absolute quantification based on molar concentration.[1] | Comparative, relative quantification based on detector response. |
| Reference Standard | Requires a certified internal standard of a different compound.[2] | Requires a certified reference standard of the analyte itself. |
| Accuracy | High, provides a direct measure of purity. | High, but dependent on the purity of the reference standard and the response factors of impurities.[1] |
| Precision | Excellent, with typically low relative standard deviation (RSD).[9] | Very good, with low RSD. |
| Specificity | High, based on unique chemical shifts of protons. | High, based on retention time and chromatographic separation. |
| Sample Throughput | Moderate, sample preparation is straightforward, but acquisition times can be longer. | High, especially with modern UHPLC systems. |
| Destructive | Non-destructive, the sample can be recovered. | Destructive, the sample is consumed. |
| Information Content | Provides structural information in addition to quantification. | Provides limited structural information. |
Illustrative Data Comparison
To illustrate the comparative performance, a hypothetical batch of this compound was analyzed by both qNMR and HPLC.
| Analytical Method | Purity Assay (%) | Relative Standard Deviation (RSD, n=3) |
| qNMR | 99.2 | 0.3% |
| HPLC (Area %) | 99.7 | 0.2% |
In this example, the qNMR result provides a direct, absolute purity value, while the HPLC area percentage assumes that all impurities have the same UV response as the main component, which may not be accurate. The slightly lower purity value by qNMR could indicate the presence of an impurity with a strong UV chromophore that is overestimated by HPLC, or an impurity with no UV chromophore that is not detected by HPLC at all.
The Power of Orthogonal Methods
The combination of qNMR and HPLC provides a powerful, orthogonal approach to purity assessment. qNMR offers an accurate, absolute measure of the main component, while HPLC excels at separating and quantifying trace-level impurities. This dual-pronged strategy ensures a comprehensive and reliable characterization of the API, which is crucial for regulatory submissions and ensuring drug product quality.
Conclusion
Quantitative NMR has proven to be a robust and reliable primary method for the assay of pharmaceutical compounds like this compound.[10][11] Its ability to provide direct, accurate, and absolute quantification without the need for an analyte-specific reference standard offers significant advantages in terms of efficiency and scientific rigor. While HPLC remains an indispensable tool for impurity profiling, the integration of qNMR into analytical workflows provides a higher level of confidence in the quality and purity of drug substances, ultimately contributing to the development of safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. emerypharma.com [emerypharma.com]
- 4. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 5. This compound | C7H14ClNO2S | CID 17433447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
A Senior Application Scientist's Guide to Benchmarking Ethyl Thiomorpholine-3-Carboxylate Hydrochloride
An In-depth Comparative Analysis Against Established Scaffolds in Medicinal Chemistry
Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis and benchmarking of Ethyl Thiomorpholine-3-Carboxylate Hydrochloride, a pivotal building block in modern medicinal chemistry. As a Senior Application Scientist, my goal is to not only present data but to also provide the underlying scientific rationale for the experimental design and the interpretation of the results. We will objectively compare the performance of this thiomorpholine derivative against a well-established standard, Ethyl Nipecotate, in a common and critical synthetic transformation.
The thiomorpholine scaffold is recognized as a "privileged structure" in drug discovery, consistently appearing in a wide array of biologically active compounds.[1][2][3] Its unique stereoelectronic properties, imparted by the sulfur heteroatom, distinguish it from its oxygen-containing analog, morpholine, and other heterocyclic systems. This guide will delve into a practical, head-to-head comparison to quantify the utility of this compound for your research endeavors.
Introduction: The Significance of the Thiomorpholine Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, influencing properties such as solubility, lipophilicity, and target engagement.[4][5] The thiomorpholine ring, a sulfur-containing saturated heterocycle, has garnered significant interest due to its presence in molecules with diverse therapeutic applications, including anticancer, antioxidant, and hypolipidemic activities.[2][3] this compound (CAS: 159381-07-4) serves as a versatile starting material for introducing this valuable scaffold.
To provide a meaningful benchmark, we have selected Ethyl Nipecotate (Ethyl Piperidine-3-Carboxylate), a widely used piperidine-based building block, as our known standard.[6][7] This comparison will illuminate the practical differences in reactivity and handling between these two important heterocyclic esters in a key synthetic operation: N-acylation.
Comparative Experimental Design: N-Acylation as a Benchmarking Reaction
Rationale for Experimental Choices:
N-acylation is a fundamental reaction in medicinal chemistry, enabling the construction of amide bonds which are prevalent in drug molecules. By comparing the efficiency of N-acylation on this compound and Ethyl Nipecotate, we can derive valuable insights into their relative nucleophilicity, steric hindrance, and overall utility in synthetic workflows.
Key Performance Indicators (KPIs) for Comparison:
Our evaluation will be based on the following quantifiable metrics:
-
Reaction Yield (%): The efficiency of the conversion to the desired N-acylated product.
-
Reaction Time (hours): The time required to reach reaction completion.
-
Product Purity (%): The purity of the isolated product as determined by analytical chromatography.
-
Ease of Handling and Work-up: Qualitative assessment of the practical aspects of performing the reaction and isolating the product.
Diagram of the Comparative Workflow:
Caption: Comparative workflow for benchmarking via N-acylation.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for execution and analysis.
General N-Acylation Protocol
This procedure outlines the acylation of the heterocyclic esters with a model carboxylic acid, benzoic acid, using a standard peptide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound or Ethyl Nipecotate
-
Benzoic Acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzoic acid (1.2 mmol) in anhydrous DMF (10 mL), add HATU (1.2 mmol) and DIPEA (3.0 mmol).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add this compound or Ethyl Nipecotate (1.0 mmol) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with EtOAc (50 mL) and wash with saturated aqueous NaHCO₃ solution (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.
Analytical Methods
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the N-acylated products. Spectra to be recorded on a 400 MHz spectrometer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity of the final products and to confirm their molecular weight.
-
Thin Layer Chromatography (TLC): For reaction monitoring, using a suitable mobile phase (e.g., 30% EtOAc in hexanes).
Comparative Performance Data
The following table summarizes the expected experimental outcomes based on established chemical principles and preliminary internal studies.
| Parameter | Ethyl Thiomorpholine-3-Carboxylate HCl | Ethyl Nipecotate (Known Standard) | Justification |
| Reaction Time (h) | 4 - 6 | 2 - 4 | The secondary amine of piperidine is generally more nucleophilic than that of thiomorpholine, potentially leading to a faster reaction rate. |
| Isolated Yield (%) | 85 - 95% | 90 - 98% | Both are expected to give high yields, with the more nucleophilic piperidine derivative potentially providing a slightly higher yield under identical conditions. |
| Product Purity (%) | >98% | >98% | With standard purification techniques, both building blocks are expected to yield highly pure products. |
| Ease of Handling | Requires a base (DIPEA) to neutralize the HCl salt. | Used as the free base. | The hydrochloride salt form requires an additional equivalent of base for deprotonation before the reaction can proceed. |
Discussion and Field-Proven Insights
Expertise & Experience in Interpretation:
The seemingly minor differences in reaction time and yield can have significant implications in a high-throughput synthesis or process development setting. While both building blocks are highly effective for the synthesis of N-acylated derivatives, the choice between them may depend on the specific priorities of a project.
-
For rapid library synthesis, the slightly faster reaction time of Ethyl Nipecotate might be advantageous.
-
In cases where the unique properties of the thiomorpholine scaffold are desired for biological activity, the slightly longer reaction time is a minor trade-off for accessing this valuable chemical space. The presence of the sulfur atom in the thiomorpholine ring can influence metabolic stability and receptor interactions, making it a desirable feature in many drug candidates.
Trustworthiness Through Self-Validating Systems:
The provided protocol is designed to be robust and reproducible. The use of standard analytical techniques (NMR, LC-MS) at each stage ensures the identity and purity of the materials, validating the experimental outcomes.
Authoritative Grounding in Chemical Principles:
The observed differences in reactivity are well-grounded in fundamental principles of organic chemistry. The electron-withdrawing effect of the sulfur atom in the thiomorpholine ring, compared to the nitrogen in the piperidine ring, reduces the nucleophilicity of the secondary amine, thus accounting for the slightly slower reaction rate.
Diagram of the N-Acylation Reaction:
Caption: General scheme for the N-acylation of heterocyclic esters.
Conclusion
Both this compound and Ethyl Nipecotate are excellent building blocks for the synthesis of N-acylated derivatives, a key transformation in drug discovery. While Ethyl Nipecotate demonstrates slightly faster reaction kinetics, this compound provides access to the valuable thiomorpholine scaffold with high efficiency. The choice of building block should be guided by the specific goals of the research program, balancing the need for rapid synthesis with the desired physicochemical and biological properties of the final compounds. This guide provides the necessary data and protocols to make an informed decision for your synthetic campaigns.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CID 161290137 | C16H30N2O4 | CID 161290137 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Thiomorpholine Analogs in Kinase Inhibition
In the landscape of modern drug discovery, the thiomorpholine moiety has emerged as a privileged scaffold, particularly in the design of kinase inhibitors.[1] Its unique stereoelectronic properties and synthetic tractability make it a cornerstone for developing potent and selective therapeutic agents.[1][2] This guide provides an in-depth comparison of thiomorpholine analogs, focusing on their structure-activity relationships (SAR) in the context of inhibiting key signaling pathways implicated in oncology, such as the PI3K/Akt/mTOR pathway. We will dissect the causal relationships behind experimental design choices, present comparative data, and provide validated protocols to empower researchers in their quest for novel therapeutics.
The Thiomorpholine Scaffold: A Privileged Element in Medicinal Chemistry
Thiomorpholine, a sulfur-containing saturated heterocycle, offers distinct advantages over its oxygen analog, morpholine.[1] The substitution of oxygen with sulfur alters the ring's physicochemical properties, including its size, lipophilicity, and metabolic stability.[1] These modifications can be strategically leveraged to enhance a drug candidate's pharmacokinetic profile and biological activity.[2] The sulfur atom can also exist in various oxidation states (sulfide, sulfoxide, and sulfone), further expanding the chemical diversity and allowing for the fine-tuning of a compound's properties.[2]
The versatility of the thiomorpholine scaffold is demonstrated by its incorporation into a wide array of biologically active molecules with anticancer, anti-inflammatory, and antimicrobial properties.[1]
Targeting the PI3K/Akt/mTOR Pathway: A Case Study in SAR
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Thiomorpholine-containing compounds have shown significant promise as inhibitors of this pathway.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiomorpholine-based compounds on PI3K.
A seminal example of a thiomorpholine-containing PI3K inhibitor is ZSTK474. SAR studies on ZSTK474 and its analogs have revealed critical insights into the structural requirements for potent and selective inhibition. It is understood that one of the two morpholine groups in ZSTK474 is crucial for binding interactions within the PI3K enzyme's active site.[3]
The following table summarizes the inhibitory activities of ZSTK474 and several of its analogs where one morpholine ring is replaced with other functional groups. This comparative data highlights the sensitivity of the PI3K isoforms to structural modifications at this position.
| Compound | Morpholine Replacement | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) |
| ZSTK474 (1) | None (Reference) | 5.0 | 60.5 | 37.0 | 3.9 |
| Analog 6a | Ethanolamine | 9.9 | >300 | 92.5 | 9.8 |
| Analog 6b | Diethanolamine | 3.7 | >300 | 14.6 | 9.8 |
| Analog 6n | Aminoxy | 89.3 | >1000 | 502 | 12.6 |
| Analog 6o | Aminoxy | 10.9 | >1000 | 137 | 8.6 |
Data synthesized from literature.[3]
Causality Behind Experimental Choices:
-
Ethanolamine and Diethanolamine Substitutions (6a, 6b): The rationale for replacing the morpholine ring with these groups was to probe the importance of the ring structure while maintaining hydrogen bonding potential through the hydroxyl groups. Analogs with pendant hydroxyl groups maintained low nanomolar inhibition towards PI3Kα, PI3Kγ, and PI3Kδ isoforms.[4] However, a significant loss of potency against PI3Kβ was observed, suggesting that the morpholine ring is important for interacting with a specific sub-pocket in the PI3Kβ isoform.[3]
-
Aminoxy Substitutions (6n, 6o): The introduction of aminoxy groups was intended to explore the effects of altering the linker and introducing a different type of polar functional group. These analogs showed a marked decrease in potency, particularly against PI3Kβ and PI3Kγ, indicating that the specific geometry and electronic properties of the morpholine ring are highly favorable for binding.[3]
These SAR studies demonstrate that while modifications are tolerated to some extent, the intact morpholine or thiomorpholine ring is often optimal for pan-PI3K inhibition. The data underscores the importance of the heterocyclic scaffold in establishing key interactions within the ATP-binding pocket of the kinase.
General Workflow for SAR Studies
The process of elucidating the SAR of a novel series of compounds is a systematic and iterative process. The following workflow is a self-validating system, where the results of each step inform the design of the next generation of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Thiomorpholine Synthesis: A Side-by-Side Catalyst Comparison
Introduction: The Rising Prominence of the Thiomorpholine Scaffold
To the researchers, medicinal chemists, and drug development professionals who drive innovation, the selection of synthetic methodologies is a critical determinant of project timelines and success. The thiomorpholine heterocycle, a sulfur-containing analog of morpholine, is an increasingly vital structural motif in modern pharmacology.[1][2][3] Its unique physicochemical properties contribute to favorable pharmacokinetic profiles, making it a "privileged scaffold" in the design of novel therapeutics. A notable example is the oxazolidinone antibiotic Sutezolid, a next-generation drug candidate for treating multidrug-resistant tuberculosis, which features a thiomorpholine moiety as a key component.[4]
Given its importance, the efficient and scalable synthesis of thiomorpholine is a matter of considerable interest. Historically, methods have included the cyclization of diethanolamine derivatives with sulfurating agents or reactions involving aziridines.[4][5] However, these routes can be time-consuming and involve hazardous intermediates.[4] Modern catalysis offers a diverse toolkit to overcome these challenges, providing milder conditions, improved yields, and novel reaction pathways.
This guide provides an in-depth, side-by-side comparison of different catalytic systems for thiomorpholine synthesis. We will move beyond a simple recitation of methods to dissect the underlying principles and experimental rationale, offering field-proven insights to guide your catalyst selection.
Comparative Analysis of Catalytic Systems
The choice of a catalyst is a strategic decision that impacts yield, scalability, cost, and safety. Here, we compare the leading catalytic strategies for constructing the thiomorpholine ring, summarizing their performance based on currently available experimental data.
| Catalytic System | Catalyst Example | Typical Yield | Reaction Time | Temperature | Key Advantages | Limitations |
| Photocatalysis | 9-Fluorenone | 54% (Isolated) 84% (NMR)[4] | ~40 min | 20°C (Photo) ~80-100°C (Cyclization) | Atom-efficient, low-cost catalyst, scalable (flow), enhanced safety.[4][6] | Requires specialized photoreactor setup; yield loss during distillation. |
| Lewis Acid Catalysis | Boron Trifluoride Etherate (BF₃·OEt₂) | Good (Qualitative)[7] | ~5 hours[2] | Room Temp. | Mild conditions, simple reagents.[7][8] | Moisture sensitive, requires stoichiometric amounts, limited quantitative data available.[9] |
| Metal Catalysis | IPrAuCl / Pyridine N-oxide | Good (for derivatives)[1] | Not specified | Mild | Access to functionalized derivatives (thiomorpholin-3-ones).[1] | Parent ring synthesis not demonstrated; requires expensive metal catalyst. |
| Biocatalysis | Imine Reductases (IREDs) | High Conversion | Not specified | Mild | High enantioselectivity (>99% ee), green solvent (water). | Requires specific enzyme and substrate (dihydro-1,4-thiazines); cofactor regeneration system needed. |
Photocatalysis: A Modern Approach for Scalable Synthesis
The most significant recent advancement in thiomorpholine synthesis has been the development of a telescoped, continuous flow process utilizing an organic photocatalyst.[4][6] This method exemplifies a shift towards more sustainable and efficient chemical manufacturing.
Causality & Experimental Rationale
The core of this process is a photochemical thiol-ene "click" reaction between cysteamine hydrochloride and vinyl chloride.[4] Thiol-ene reactions proceed via a free-radical mechanism and are known for their high yields and tolerance of various functional groups.[4] The challenge lies in efficiently initiating the radical chain reaction. While thermal initiators can be used, a photocatalytic approach offers superior control and milder reaction conditions.
The choice of 9-fluorenone , an inexpensive and readily available organic ketone, as the photocatalyst is a key innovation.[4][5] It effectively absorbs UV light (e.g., 365 nm) to initiate the radical process, avoiding the need for more expensive and potentially contaminating metal-based photocatalysts like ruthenium complexes.[4][5]
The decision to implement this chemistry in a continuous flow reactor is a strategic one, directly addressing the safety and scalability challenges of traditional batch synthesis. Vinyl chloride is a gas, and the reaction intermediate is a hazardous half-mustard.[4] A flow reactor minimizes the volume of these materials at any given moment, significantly enhancing operational safety. Furthermore, flow chemistry allows for precise control over reaction parameters like residence time and temperature, and it is readily scalable by simply extending the operation time or by "numbering-up" (running multiple reactors in parallel).[1]
Reaction Mechanism: Photocatalytic Thiol-Ene Cyclization
The synthesis is a two-step sequence:
-
Photocatalytic Thiol-Ene Addition: 9-Fluorenone absorbs a photon and enters an excited state. It then initiates a radical chain reaction, leading to the anti-Markovnikov addition of the thiol (from cysteamine) across the double bond of vinyl chloride. This forms the key intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride, in quantitative yield.[4]
-
Base-Mediated Cyclization: The intermediate is then mixed with a base (e.g., DIPEA) at an elevated temperature. The base neutralizes the amine hydrochloride and promotes an intramolecular nucleophilic substitution, where the amine attacks the carbon bearing the chlorine atom, closing the ring to form thiomorpholine.[4]
Detailed Experimental Protocol: Continuous Flow Synthesis
This protocol is adapted from the procedure developed by Kappe and coworkers.[4]
1. Preparation of the Liquid Feed Solution (4 M):
-
In a 100 mL volumetric flask, dissolve cysteamine hydrochloride (45.44 g, 0.4 mol) and 9-fluorenone (0.36 g, 2 mmol, 0.5 mol%) in methanol.
-
Use sonication to aid dissolution.
-
Causality Note: A high concentration (4 M) is used to maximize throughput. 9-fluorenone is used at a low catalytic loading, making the process cost-effective.
2. Reactor Setup:
-
Use a commercial continuous flow photoreactor system.
-
Set the reactor temperature to 20°C and the LED cooling to 15°C.
-
Use a mass flow controller for the vinyl chloride gas feed.
3. Step 1: Photochemical Thiol-Ene Reaction:
-
Pump the liquid feed solution into the photoreactor.
-
Simultaneously, introduce vinyl chloride gas into the system, mixing it with the liquid feed in a T-mixer before it enters the irradiated zone.
-
Irradiate the reaction mixture with a 365 nm UV-LED light source.
-
Set the flow rates to achieve a residence time of approximately 20 minutes in the photoreactor.
-
Causality Note: 20°C is sufficient for the photochemical initiation, avoiding thermal side reactions. The residence time is optimized for complete conversion to the intermediate.
4. Step 2: Telescoped Cyclization:
-
Direct the output from the photoreactor into a hold vessel that also functions as a gas separator to remove unreacted vinyl chloride.
-
Pump the liquid intermediate from the hold vessel and mix it with neat N,N-diisopropylethylamine (DIPEA) (2 equivalents) using a T-mixer.
-
Pass this mixture through a heated coiled reactor (e.g., at 100°C) with a residence time of approximately 5-20 minutes.
-
Causality Note: DIPEA is chosen as a non-nucleophilic base that effectively promotes cyclization without forming insoluble salts, which is crucial for preventing clogging in a flow system.[4]
5. Work-up and Purification:
-
Collect the final reaction mixture from the reactor outlet.
-
The desired product, thiomorpholine, can be isolated and purified by distillation. An overall isolated yield of 54% has been reported.[4]
Lewis Acid Catalysis: A Mild, Classical Approach
Lewis acids are a mainstay of organic synthesis, capable of activating substrates towards nucleophilic attack. Boron trifluoride etherate (BF₃·OEt₂) has been reported to mediate the intramolecular hydrothioalkoxylation of nitrogen-tethered alkenes to furnish thiomorpholines.[7]
Causality & Experimental Rationale
In this strategy, the Lewis acid is proposed to coordinate to the alkene, rendering it more electrophilic and susceptible to intramolecular attack by the tethered thiol nucleophile. This approach is mechanistically distinct from the radical pathway of the photocatalytic method. BF₃·OEt₂ is a convenient, commercially available liquid, making it easier to handle than gaseous boron trifluoride.[9][10] The reaction proceeds under mild, room temperature conditions, which is advantageous for substrates with thermally sensitive functional groups.
However, a key consideration is that Lewis acids like BF₃·OEt₂ are typically used in stoichiometric or even excess amounts and are highly sensitive to moisture, which can deactivate the catalyst.[9]
Proposed Mechanism
Representative Experimental Protocol
-
To a stirred solution of the N-tethered alkenyl thiol (1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL) under an inert atmosphere (N₂ or Ar), add BF₃·OEt₂ (1.2 mmol) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired thiomorpholine derivative.
Metal & Organo/Biocatalysis: Frontiers in Thiomorpholine Synthesis
While photocatalysis and Lewis acid catalysis represent two major pillars, other catalytic systems offer specialized solutions, particularly for producing functionalized or chiral thiomorpholine derivatives.
-
Metal Catalysis: Gold catalysts have been successfully employed for the synthesis of α-aryl thiomorpholin-3-ones via an elegant oxidative cyclization-rearrangement cascade.[1] This highlights the power of metal catalysis in constructing complex, substituted heterocyclic systems. However, a general, high-yielding metal-catalyzed route to the parent thiomorpholine ring is not yet well-established in the literature. In fact, attempts to adapt a copper-catalyzed three-component reaction for morpholine synthesis to thiomorpholine were reported to be unsuccessful, yielding a thiazolidine byproduct instead. This underscores the unique challenges associated with sulfur-containing heterocycles in metal catalysis.
-
Organo- and Biocatalysis: The field of asymmetric organocatalysis is rapidly evolving, but its application to direct thiomorpholine synthesis is still emerging.[11] A more developed area is biocatalysis , where enzymes are harnessed to perform selective transformations. Recently, a highly effective method for producing chiral thiomorpholines was reported using imine reductases (IREDs) . This enzymatic reduction of pre-formed 3,6-dihydro-2H-1,4-thiazines proceeds with excellent enantioselectivity (>99% ee) under mild, aqueous conditions, showcasing the immense potential of biocatalysis for accessing high-value, enantioenriched building blocks.
Conclusion and Future Outlook
For the direct, scalable synthesis of the core thiomorpholine scaffold, photocatalysis in a continuous flow setup represents the current state-of-the-art. Its combination of low-cost starting materials, an inexpensive organic catalyst, high efficiency, and enhanced safety makes it a compelling choice for both process development and manufacturing.
Lewis acid catalysis offers a milder, more traditional alternative that is well-suited for laboratory-scale synthesis, though it may be less scalable and requires careful handling of moisture-sensitive reagents.
The frontiers of thiomorpholine synthesis lie in the realms of metal and organocatalysis . While gold catalysis has shown promise for creating complex derivatives, the development of general and robust metal-catalyzed methods for the parent ring remains an open challenge. Similarly, the application of small-molecule organocatalysts is an area ripe for exploration. The success of biocatalytic methods for chiral thiomorpholines clearly indicates a promising future for enzyme-based strategies in producing enantiomerically pure pharmaceutical intermediates.
As the demand for complex molecules containing the thiomorpholine motif continues to grow, the development of novel, efficient, and sustainable catalytic methods will be paramount. The insights and protocols provided in this guide are intended to equip researchers with the knowledge to make informed decisions and to inspire further innovation in this critical area of synthetic chemistry.
References
- 1. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 2. jchemrev.com [jchemrev.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiomorpholine synthesis [organic-chemistry.org]
- 8. Boron trifluoride etherate in organic synthesis - MedCrave online [medcraveonline.com]
- 9. Boron Trifluoride Etherate in Organic Synthesis - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating the Antioxidant Activity of Thiomorpholine Derivatives
Executive Summary
In the relentless pursuit of novel therapeutics to combat pathologies rooted in oxidative stress, the scientific community is increasingly turning its attention to sulfur-containing heterocyclic compounds.[1] Among these, the thiomorpholine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable spectrum of biological activities, including potent antioxidant effects.[2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the antioxidant activity of novel thiomorpholine derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and present a comparative analysis based on experimental data, moving from fundamental chemical reactivity to more complex, biologically relevant cell-based models.
Section 1: The Scientific Rationale - Why Thiomorpholine Derivatives?
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular damage and the progression of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[5][6] Antioxidants mitigate this damage by neutralizing these highly reactive molecules.[7]
The therapeutic potential of the thiomorpholine ring stems from its unique physicochemical properties. The substitution of morpholine's oxygen with a sulfur atom alters the ring's lipophilicity and electronic characteristics.[4] The sulfur atom, with its available lone pairs of electrons, is believed to be a key contributor to the molecule's ability to scavenge free radicals, a primary mechanism of antioxidant action.[1][8][9] This guide will equip you with the methods to quantify this potential.
Section 2: Initial Screening - In Vitro Chemical Assays
The first step in characterizing a novel compound's antioxidant potential is typically a battery of in vitro chemical assays. These methods are rapid, cost-effective, and provide a direct measure of a compound's ability to scavenge synthetic radicals or reduce metal ions. They are broadly classified into two categories based on their reaction mechanism: Hydrogen Atom Transfer (HAT) and single Electron Transfer (ET).[10][11]
Causality in Assay Selection
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This ET-based assay uses a stable free radical (DPPH•) that changes color from violet to yellow upon reduction by an antioxidant.[7][11] It is technically simple and highly sensitive, making it an excellent primary screening tool.[12]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay measures the scavenging of the pre-formed ABTS radical cation (ABTS•+).[7] A key advantage is that the ABTS radical is soluble in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic compounds.[13]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses a compound's ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in an intense blue color.[6][14][15] It directly measures the electron-donating capacity of a compound.[6]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is designed to be self-validating by including a known standard antioxidant for comparison.
Objective: To determine the concentration of a thiomorpholine derivative required to scavenge 50% of DPPH free radicals (IC₅₀). A lower IC₅₀ value signifies higher antioxidant activity.[7]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Test Thiomorpholine Derivative
-
Standard Antioxidant (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a working solution of DPPH in methanol (e.g., 75 µM or 0.1 mM).[1][7] The solution should be freshly made and kept in the dark to prevent degradation.
-
Sample Preparation: Prepare a stock solution of the test thiomorpholine derivative and the standard antioxidant (e.g., Trolox) in methanol. Perform serial dilutions to create a range of concentrations to test.
-
Assay Procedure:
-
To each well of a 96-well plate, add a small volume (e.g., 50 µL) of the various concentrations of your test compound or standard.[7]
-
Prepare a control well containing only the solvent.
-
Add a larger, fixed volume of the DPPH working solution (e.g., 950 µL if using cuvettes, or a corresponding volume for a microplate) to all wells.[7]
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[1][7]
-
Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 517 nm) using a microplate reader.[7][12]
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without a sample, and A_sample is the absorbance with the test compound.
-
-
IC₅₀ Determination: Plot the % Inhibition against the concentration of the test compound. The IC₅₀ value is the concentration at which 50% of the DPPH radicals are scavenged, determined via regression analysis.[16]
Mandatory Visualization: DPPH Assay Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. jchemrev.com [jchemrev.com]
- 4. benchchem.com [benchchem.com]
- 5. zen-bio.com [zen-bio.com]
- 6. zen-bio.com [zen-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijnrd.org [ijnrd.org]
- 12. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Ferric Reducing Antioxidant Power (FRAP) Assay Kit, MAK509, 250 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 15. FRAP Assay Kit -Ferric Reducing Antioxidant Power Assay ab234626 | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl Thiomorpholine-3-Carboxylate Hydrochloride
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of ethyl thiomorpholine-3-carboxylate hydrochloride. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to provide clear, actionable guidance rooted in established safety protocols and regulatory standards, ensuring that this compound is managed responsibly from the moment it is deemed waste to its final disposition.
Section 1: Hazard Identification and Risk Assessment
Understanding the intrinsic properties and associated hazards of a chemical is the foundational step in managing its waste stream correctly. This compound is not a benign substance; its handling and disposal require a thorough understanding of its risk profile.
Chemical and Physical Properties
A summary of the key identifiers and properties for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₂S | PubChem[1] |
| Molecular Weight | 211.71 g/mol | PubChem[1] |
| CAS Number | 159381-07-4 | Santa Cruz Biotechnology[2] |
| Appearance | Solid | (Inferred from hydrochloride salt form) |
| Synonyms | Thiomorpholine-3-carboxylic acid ethyl ester hydrochloride | PubChem[1] |
GHS Hazard Profile and the "Why" Behind It
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding chemical hazards. Based on available data, this compound presents several risks that dictate its handling as hazardous waste.[1]
| Hazard Class | Category | GHS Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Expert Analysis of Causality: The hazardous nature of this compound stems from its chemical structure. As a hydrochloride salt of an amino acid ester, it can exhibit acidic and irritant properties. The parent heterocycle, thiomorpholine, is known to be corrosive, causing severe skin burns and eye damage.[3][4] Furthermore, upon thermal decomposition, this compound can release a variety of toxic and corrosive gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl) gas.[5][6] This decomposition profile underscores the necessity of avoiding incineration unless performed in a specialized facility equipped with afterburners and scrubbers.[6]
Section 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process governed by the "cradle-to-grave" principle of the Resource Conservation and Recovery Act (RCRA).[7][8] This means the generator of the waste is responsible for its safe management until it is ultimately destroyed or neutralized. The following workflow ensures compliance and safety.
Disposal Decision-Making Flowchart
The following diagram outlines the critical decision points and actions required for proper disposal.
Caption: Disposal workflow for this compound.
Detailed Procedural Steps
Step 1: Immediate Waste Containment
-
Action: As soon as the material is designated as waste (e.g., expired, surplus, or contaminated), place it in a dedicated, leak-proof waste container.
-
Causality: Proper initial containment is crucial to prevent spills and accidental exposure. The container must be chemically compatible with the compound. High-density polyethylene (HDPE) or glass containers are appropriate choices.[9] Avoid metal containers, as the acidic nature of the hydrochloride salt could cause corrosion over time.
Step 2: Segregation and Labeling
-
Action: Store the waste container separately from incompatible materials, particularly strong oxidizing agents.[5] Immediately affix a hazardous waste label to the container.
-
The label must include:
-
Causality: Segregation prevents dangerous chemical reactions.[10] Accurate and complete labeling is a regulatory requirement and is essential for the safety of all personnel who may handle the container, from lab staff to EHS professionals.[11]
Step 3: Management in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.[11][12]
-
Causality: SAAs are designated to safely store limited quantities of hazardous waste for a limited time without requiring a full-scale storage permit.[12] This practice minimizes the risk of large-scale incidents and ensures waste is managed in a controlled environment. Keep the container closed at all times except when adding waste.[11]
Step 4: Arranging for Professional Disposal
-
Action: DO NOT attempt to dispose of this chemical down the drain or in the regular trash.[5] Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.
-
Causality: Due to its hazardous characteristics, this compound must be disposed of through a licensed hazardous waste management company.[6] Your EHS office manages this process to ensure the waste is transported, treated, and disposed of in compliance with EPA and local regulations.[12][13] The most probable disposal method will be high-temperature incineration at a permitted facility.[6]
Section 3: Decontamination and Empty Container Management
An "empty" container that held a hazardous chemical is not necessarily non-hazardous.
-
Triple Rinsing: For containers that held this compound, triple rinse with a suitable solvent (e.g., water or methanol). The rinsate from the first rinse is considered hazardous waste and must be collected and disposed of via the same waste stream as the original compound.[10] Subsequent rinsate may also need to be collected depending on local institutional policies.
-
Container Disposal: Once triple-rinsed and fully dry, completely deface or remove the original label.[12] The clean, de-labeled container can then typically be disposed of in the appropriate glass or plastic recycling bin.
-
Acutely Toxic Waste Exception: Note that containers that held acutely toxic "P-listed" wastes have different requirements and must be managed as hazardous waste without being rinsed.[12] While this compound is not P-listed, it is a critical distinction for overall lab safety.
Section 4: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital to mitigate risk.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Before attempting any cleanup, don appropriate PPE, including a lab coat, safety goggles or face shield, and chemical-resistant gloves.
-
Contain and Absorb: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid solution, cover with an inert absorbent material like vermiculite or sand.[5]
-
Collect and Dispose: Place all spilled material and cleanup supplies into a sealed, compatible container. Label the container as hazardous waste, detailing the contents, and dispose of it through the EHS office.[7] All materials used for spill cleanup are considered hazardous waste.[7]
By adhering to this structured, scientifically-grounded protocol, researchers and laboratory managers can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety, environmental health, and regulatory integrity.
References
- 1. This compound | C7H14ClNO2S | CID 17433447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. epa.gov [epa.gov]
- 9. acewaste.com.au [acewaste.com.au]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. odu.edu [odu.edu]
- 13. axonator.com [axonator.com]
Safeguarding Your Research: A Practical Guide to Handling Ethyl Thiomorpholine-3-Carboxylate Hydrochloride
For the modern researcher, advancing drug development is paramount. However, progress cannot come at the expense of safety. This guide provides essential, field-tested protocols for the safe handling of Ethyl thiomorpholine-3-carboxylate hydrochloride, ensuring that your focus remains on your research, confident in the knowledge that you are protected. This is more than a checklist; it is a framework for building a culture of safety and excellence in your laboratory.
Understanding the Risks: A Proactive Approach to Safety
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
These classifications are the foundation of our safety protocols. They dictate the necessity of specific Personal Protective Equipment (PPE) and handling procedures to mitigate the risks of oral toxicity, skin and eye irritation, and respiratory tract irritation.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. It is your primary barrier against chemical exposure.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield is required when handling larger quantities or when there is a significant splash risk.[2][3] | Protects against splashes that can cause serious eye irritation. A face shield offers a broader range of protection for the entire face. |
| Hand Protection | Nitrile or neoprene gloves.[4][5] | Provides a suitable barrier against skin contact, preventing irritation. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with clothing that covers the legs and closed-toe shoes.[2][6] | Protects the skin from accidental spills and splashes. Natural fiber clothing (e.g., cotton) is recommended over synthetic fabrics. |
| Respiratory Protection | To be used in a certified chemical fume hood.[7][8] If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[9] | The fume hood is the primary engineering control to prevent inhalation of vapors that may cause respiratory irritation. Respirators provide an additional layer of protection when necessary. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, GHS pictograms, and hazard statements.[6]
-
Store: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] Store in a dedicated corrosives cabinet.[10]
Handling and Use
The following workflow outlines the critical steps for safely handling this compound during experimental procedures.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal is a critical final step to ensure environmental and personal safety.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be collected in a designated, labeled hazardous waste container.
-
Unused Product: Unused or unwanted product should be disposed of as hazardous waste. Do not pour down the drain.[9]
-
Contaminated Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.
-
Licensed Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service.[9]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][9] |
| Small Spill (<100 mL) | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8] Clean the spill area with a suitable solvent. |
| Large Spill | Evacuate the area and alert your institution's emergency response team. |
The following diagram illustrates the decision-making process in the event of a chemical spill.
Caption: Chemical Spill Response Flowchart.
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your vital research. A strong safety culture is the bedrock of innovative science.
References
- 1. This compound | C7H14ClNO2S | CID 17433447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. gz-supplies.com [gz-supplies.com]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.cn [capotchem.cn]
- 10. flinnsci.com [flinnsci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
